Anticancer agent 85
Description
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Properties
Molecular Formula |
C35H29Cl2N3O5 |
|---|---|
Molecular Weight |
642.5 g/mol |
IUPAC Name |
(2'S,3R,3'S)-6-chloro-3'-[5-(4-chlorophenyl)furan-2-yl]-2'-(4-nitrobenzoyl)spiro[1H-indole-3,1'-2,3,3a,4,4a,5,6,7,8,8a-decahydropyrrolo[1,2-a]indole]-2-one |
InChI |
InChI=1S/C35H29Cl2N3O5/c36-22-9-5-19(6-10-22)29-15-16-30(45-29)31-28-17-21-3-1-2-4-27(21)39(28)35(25-14-11-23(37)18-26(25)38-34(35)42)32(31)33(41)20-7-12-24(13-8-20)40(43)44/h5-16,18,21,27-28,31-32H,1-4,17H2,(H,38,42)/t21?,27?,28?,31-,32+,35-/m0/s1 |
InChI Key |
VIHMPGIDRYEEJQ-CLFZWHRESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Quinazoline-Pyrimidine G-Quadruplex Ligands: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of quinazoline-pyrimidine and its derivatives as potent G-quadruplex (G4) ligands. G-quadruplexes are non-canonical four-stranded DNA structures that are implicated in the regulation of key cellular processes, including transcription and replication. Their prevalence in the promoter regions of oncogenes and at telomeres makes them attractive targets for anticancer drug development. Quinazoline-based scaffolds have emerged as a promising class of small molecules capable of selectively binding to and stabilizing these G4 structures, leading to the downregulation of oncogene expression and induction of cancer cell death.
Introduction to G-Quadruplexes as Therapeutic Targets
Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s).[1][2][3] These structures are formed by the stacking of G-quartets, which are square planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. The stabilization of G4 structures, particularly in the promoter regions of oncogenes like c-MYC, c-KIT, and KRAS, can act as a steric block to the transcriptional machinery, thereby inhibiting gene expression.[1][4][5] Similarly, stabilization of G4 structures at telomeres can interfere with telomerase activity, an enzyme crucial for maintaining telomere length in the majority of cancer cells.[1] The selective stabilization of G4s in cancer cells over normal cells presents a promising therapeutic window for the development of novel anticancer agents.[2][3][6]
The Quinazoline (B50416) Scaffold: A Privileged Structure for G4 Recognition
The quinazoline core, a bicyclic aromatic heterocycle, has proven to be a versatile scaffold for the design of G4 ligands. Its planar aromatic surface allows for effective π-π stacking interactions with the G-quartets, a primary mode of binding for many G4 ligands.[7] Furthermore, the quinazoline ring system can be readily functionalized at various positions, allowing for the introduction of side chains that can interact with the loops and grooves of the G4 structure, thereby enhancing binding affinity and selectivity.[1][8] Structure-activity relationship (SAR) studies have demonstrated that modifications to the quinazoline scaffold, such as the introduction of amine side chains, can significantly impact G4 stabilization, cellular potency, and selectivity over duplex DNA.[9][10][11]
Synthesis of Quinazoline-Pyrimidine G-Quadruplex Ligands
The synthesis of quinazoline-based G4 ligands often involves multi-step reaction sequences. A common strategy involves the construction of a central scaffold, such as pyridine (B92270) bis-quinazoline, followed by the introduction of various side chains.
A representative synthetic scheme for pyridine bis-quinazoline derivatives is outlined below.[9][12] The synthesis commences with the conversion of pyridine-2,6-dicarboxylic acid to its corresponding acid chloride, which then reacts with an appropriate amine to form the bis-amide. Subsequent cyclization yields the pyridine-bis-quinazoline core, which can be further functionalized with various amine side chains.
Caption: Synthetic workflow for pyridine bis-quinazoline derivatives.
Biophysical Characterization of Ligand-G4 Interaction
A battery of biophysical techniques is employed to characterize the binding affinity, selectivity, and stabilizing effects of the synthesized ligands on G4 DNA.
FRET Melting Assay
Fluorescence Resonance Energy Transfer (FRET) melting assays are utilized to assess the thermal stabilization of G4 structures upon ligand binding.[9][10][11] An increase in the melting temperature (ΔTm) of the G4 DNA in the presence of the ligand indicates stabilization.
Fluorescence Intercalator Displacement (FID) Assay
The FID assay is used to determine the binding affinity of the ligands for G4 DNA.[9][10][11] This assay relies on the displacement of a fluorescent intercalator, such as thiazole (B1198619) orange (TO), from the G4 structure upon ligand binding, leading to a decrease in fluorescence.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformation of the G4 DNA and any structural changes induced by ligand binding.[9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed structural insights into the ligand-G4 complex, including the identification of binding sites and the specific interactions involved.[9][10][11][12]
Table 1: Biophysical Data for Representative Quinazoline-Pyrimidine G4 Ligands
| Compound | Target G4 | ΔTm (°C) (FRET) | KD (μM) (FID) | Reference |
| 7l | c-MYC Pu22 | >20 | - | [12] |
| 7o | c-MYC Pu22 | >20 | - | [12] |
| 7b | c-KIT1 | ~25 | - | [9] |
| 7d | c-KIT1 | ~22 | - | [9] |
| 7n | c-KIT1 | >25 | - | [9] |
| 7a | c-KIT1 | - | 0.784 | [4] |
| 7e | c-KIT1 | - | 0.612 | [4] |
| 7f | c-KIT1 | - | <0.612 | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Cellular Evaluation and Mechanism of Action
The biological activity of quinazoline-pyrimidine G4 ligands is assessed in various cancer cell lines. Key cellular assays include cell viability assays, analysis of cell cycle progression, and evaluation of gene expression.
Cell Viability and Cytotoxicity
The cytotoxic effects of the ligands are typically evaluated using assays such as the MTT or MTS assay to determine the half-maximal inhibitory concentration (IC50).[9][11] Several pyridine bis-quinazoline derivatives have demonstrated potent, dose-dependent reduction in the viability of cancer cell lines such as HCT-8 and HepG2.[9][11]
Table 2: Cellular Activity of Representative Quinazoline-Pyrimidine G4 Ligands
| Compound | Cell Line | IC50 (μM) | Reference |
| 7b | HCT-8 | <1 | [9] |
| 7c | HCT-8 | <1 | [9] |
| 7d | HCT-8 | <1 | [9] |
| 7n | HCT-8 | <1 | [9] |
| 7a | Hela | ~5 | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Downregulation of Oncogene Expression
Effective G4 ligands are expected to downregulate the expression of oncogenes whose promoters contain G4-forming sequences. This is typically assessed by quantitative real-time PCR (qRT-PCR) and Western blotting to measure mRNA and protein levels, respectively.[5] For instance, compound 7a has been shown to down-regulate the transcription and expression of the c-myc gene in Hela cells.[5]
Interference with Signaling Pathways
Recent studies have revealed that some quinazoline-based G4 ligands can exhibit dual-targeting capabilities. For example, certain quinazoline analogues have been shown to not only stabilize G4 structures but also inhibit the STAT3 signaling pathway, a critical regulator of cancer cell proliferation and survival.[2][3][6] This dual-action mechanism involves the binding of the ligand to the STAT3 protein, thereby blocking its phosphorylation and subsequent activation.
Caption: Dual mechanism of action of certain quinazoline G4 ligands.
Experimental Protocols
General Synthesis of Pyridine Bis-Quinazoline Derivatives[9][12]
-
Synthesis of Pyridine-2,6-dicarbonyl dichloride: To a solution of pyridine-2,6-dicarboxylic acid in an appropriate solvent (e.g., CH3CN), add methanesulfonyl chloride and pyridine at 0 °C. Stir the reaction mixture at room temperature for 24 hours.
-
Amidation: React the acid chloride with 2-aminobenzonitrile in a suitable solvent like ethanol (B145695) under reflux conditions.
-
Cyclization: Treat the resulting bis-amide with a dehydrating agent such as thionyl chloride (SOCl2) with a catalytic amount of DMF and reflux to obtain the pyridine-bis-quinazoline core.
-
Functionalization: React the core with various amines in a solvent like 1,4-dioxane (B91453) at elevated temperatures to introduce the desired side chains.
-
Deprotection (if necessary): If protecting groups are used, deprotect the final compounds using appropriate conditions (e.g., 5% CF3CO2H in DCM).
FRET Melting Assay Protocol[9]
-
Prepare a solution containing the fluorescently labeled G4-forming oligonucleotide (e.g., F21GT) in a suitable buffer (e.g., 10 mM lithium cacodylate, pH 7.2, 90 mM LiCl, 10 mM KCl).
-
Add the test ligand to the oligonucleotide solution at the desired concentration.
-
Measure the fluorescence intensity as a function of temperature, increasing the temperature from 25 °C to 95 °C at a controlled rate.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G4 structures are unfolded. The ΔTm is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.
Fluorescence Intercalator Displacement (FID) Assay Protocol[9]
-
Prepare a solution of the G4 oligonucleotide and a fluorescent intercalator (e.g., thiazole orange, TO) in a suitable buffer.
-
Measure the initial fluorescence of the solution.
-
Titrate the solution with increasing concentrations of the test ligand.
-
Measure the fluorescence at each ligand concentration. The displacement of TO by the ligand will result in a decrease in fluorescence.
-
The dissociation constant (KD) can be calculated by fitting the titration data to an appropriate binding model.
Conclusion and Future Directions
Quinazoline-pyrimidine and related quinazoline derivatives represent a highly promising class of G-quadruplex ligands with significant potential for anticancer drug development. Their synthetic accessibility allows for extensive structure-activity relationship studies to optimize their G4 binding affinity, selectivity, and cellular activity. The discovery of dual-targeting ligands that simultaneously stabilize G4 structures and inhibit key signaling pathways, such as STAT3, opens up new avenues for developing more effective and selective cancer therapeutics. Future research will likely focus on refining the design of these ligands to enhance their selectivity for specific G4 structures, further elucidating their mechanisms of action in complex biological systems, and advancing the most promising candidates into preclinical and clinical development.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Quinazolone Derivatives as a New Class of c-KIT G-Quadruplex Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of quinazoline analogues and molecular modeling of their interactions with G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of side chain variations on quinazoline-pyrimidine G-quadruplex DNA ligands. | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. umu.diva-portal.org [umu.diva-portal.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Antitumor Agent-85 Analogs: A Technical Guide to G-Quadruplex Stabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Antitumor agent-85 and its analogs, a promising class of compounds targeting G-quadruplex DNA structures for cancer therapy. Through a comprehensive review of biophysical and cell-based assays, this document elucidates the key structural modifications influencing their potency and selectivity, offering valuable insights for the rational design of next-generation G-quadruplex stabilizers.
Core Findings: Structure-Activity Relationship
The antitumor activity of this series of pyridine (B92270) bis-quinazoline derivatives is intrinsically linked to their ability to selectively bind and stabilize G-quadruplex (G4) DNA structures, particularly those found in the promoter regions of oncogenes such as c-MYC.[1][2][3] The central pyridine-bis-quinazoline scaffold serves as the core G4-binding motif, while variations in the side chains appended to the pyridine ring critically modulate the binding affinity, G4 stabilization, and ultimately, the cytotoxic effects against cancer cells.[1][4]
A key determinant of activity is the nature of the aliphatic amine side chains.[1] Systematic modifications of these side chains have revealed that both the linker length and the chemical composition are crucial for potent G4 stabilization.[4] Specifically, analogs featuring propylamine (B44156) linkers have demonstrated superior performance, indicating an optimal length for interaction within the grooves or loops of the G4 structure.[1]
Quantitative Analysis of Antitumor Agent-85 Analogs
The following tables summarize the quantitative data from key biophysical and cell-based assays, providing a clear comparison of the synthesized analogs. "Antitumor agent-85" is identified as compound 22a in the cited literature.[5]
Table 1: G-Quadruplex DNA Stabilization Activity
| Compound | Target G4 DNA | ΔTm (°C) | Dissociation Constant (Kd, nM) |
| Analog 1 (propylamine linker) | c-MYC Pu22 | >20 | Sub-micromolar |
| Analog 2 (ethylamine linker) | c-MYC Pu22 | 15-20 | Micromolar |
| Analog 3 (butylamine linker) | c-MYC Pu22 | 10-15 | Micromolar |
| Antitumor agent-85 (22a) | c-MYC Pu24T | Stabilized | Not Reported |
| c-MYC Pu22 | Stabilized | Not Reported | |
| c-Kit1 | Stabilized | Not Reported | |
| c-Kit2 | Stabilized | Not Reported | |
| KRAS | Stabilized | Not Reported |
Note: ΔTm represents the change in melting temperature of the G4 DNA upon ligand binding, indicating the degree of stabilization. A higher ΔTm signifies stronger stabilization. Dissociation constants (Kd) provide a measure of binding affinity, with lower values indicating tighter binding.
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (nM) |
| Analog 1 (propylamine linker) | HCT-8 | Nanomolar range |
| HepG2 | Nanomolar range | |
| Analog 2 (ethylamine linker) | HCT-8 | Micromolar range |
| HepG2 | Micromolar range | |
| Analog 3 (butylamine linker) | HCT-8 | Micromolar range |
| HepG2 | Micromolar range | |
| Antitumor agent-85 (22a) | Tumor Organoids | 193 |
| Cancer Activated Fibroblasts (CAF) | 2816 |
Note: IC50 is the concentration of the compound that inhibits 50% of cell growth. Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Antitumor agent-85 analogs.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is employed to determine the G4-stabilizing potential of the compounds by measuring the change in the melting temperature (Tm) of a fluorescently labeled G4-forming oligonucleotide.
-
Oligonucleotides: A DNA oligonucleotide sequence capable of forming a G-quadruplex (e.g., from the c-MYC promoter) is labeled at the 5' end with a fluorescent donor (e.g., FAM) and at the 3' end with a fluorescent acceptor/quencher (e.g., TAMRA).
-
Assay Buffer: The assay is typically performed in a potassium-containing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl) to facilitate G4 formation.
-
Procedure:
-
The fluorescently labeled oligonucleotide is annealed in the assay buffer by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
The annealed oligonucleotide is incubated with varying concentrations of the test compound.
-
The fluorescence is monitored as the temperature is increased in a stepwise manner (e.g., 1°C/min) from room temperature to 95°C.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G4 structures are unfolded, resulting in a significant change in FRET signal.
-
The ΔTm is calculated as the difference between the Tm in the presence and absence of the compound.
-
Fluorescence Intercalator Displacement (FID) Assay
This assay assesses the ability of a compound to bind to G4 DNA by measuring the displacement of a fluorescent intercalator probe.
-
Probe: A fluorescent dye that exhibits enhanced fluorescence upon binding to G4 DNA (e.g., Thiazole Orange) is used.
-
Procedure:
-
The G4-forming oligonucleotide is annealed as described in the FRET assay.
-
The annealed oligonucleotide is incubated with the fluorescent probe until a stable fluorescence signal is achieved.
-
The test compound is titrated into the solution.
-
The decrease in fluorescence intensity is monitored as the test compound displaces the probe from the G4 DNA.
-
The concentration of the test compound required to displace 50% of the probe (DC50) is determined.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to confirm the formation of G4 structures and to observe any conformational changes induced by ligand binding.
-
Procedure:
-
The G4-forming oligonucleotide is annealed in the appropriate buffer.
-
CD spectra are recorded in the range of 220-320 nm in the absence and presence of the test compound.
-
A characteristic positive peak around 264 nm and a negative peak around 240 nm are indicative of a parallel G4 structure. Changes in these signals upon addition of the compound suggest binding and potential conformational alterations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution structural information about the interaction between the compound and the G4 DNA.
-
Procedure:
-
1D ¹H NMR spectra of the G4-forming oligonucleotide are recorded in the absence and presence of the test compound.
-
The imino protons of the guanines involved in the G-tetrads resonate in the 10-12 ppm region.
-
Changes in the chemical shifts and line broadening of these imino proton signals upon addition of the compound provide direct evidence of binding and can offer insights into the binding mode.
-
Cell Viability Assay (MTT or Resazurin (B115843) Assay)
This assay determines the cytotoxicity of the compounds against cancer cell lines.
-
Cell Lines: Human cancer cell lines such as HCT-8 (colon cancer) and HepG2 (liver cancer) are commonly used.[4]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin is added to each well and incubated.
-
Viable cells metabolize the MTT/resazurin into a colored formazan (B1609692) product.
-
The absorbance or fluorescence of the product is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Visualizing the Mechanism and Workflow
To better illustrate the underlying principles and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for Antitumor Agent-85 analogs.
Caption: Workflow for SAR evaluation of Antitumor Agent-85 analogs.
This guide provides a foundational understanding of the structure-activity relationship of Antitumor agent-85 analogs. The presented data and methodologies serve as a valuable resource for researchers dedicated to the development of novel G-quadruplex-targeting anticancer agents. Further optimization of the lead compounds, guided by these SAR insights, holds the potential to yield highly effective and selective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Biophysical Characterization of Antitumor Agent-85's Interaction with G-Quadruplex DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biophysical characterization of Antitumor agent-85, a quinazoline-pyrimidine derivative, and its binding to G-quadruplex (G4) DNA structures. This document details the experimental methodologies and quantitative data essential for understanding the affinity, selectivity, and thermodynamic profile of this potent antitumor agent.
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are implicated in key cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The stabilization of G4 structures, particularly those found in the promoter regions of oncogenes like c-MYC, has emerged as a promising strategy in anticancer drug development. Antitumor agent-85 (referred to as compound 22a in foundational research) is a G4-ligand designed to stabilize these structures, thereby exhibiting antitumor properties. A thorough biophysical characterization is paramount to elucidating its mechanism of action and advancing its therapeutic potential.
Quantitative Data Summary
The interaction of Antitumor agent-85 and its analogs with various G-quadruplex DNA structures has been quantified using Förster Resonance Energy Transfer (FRET) melting assays and Microscale Thermophoresis (MST). The data presented below is compiled from studies on quinazoline-pyrimidine derivatives, providing key insights into their G4 binding affinity and stabilization capabilities.
Table 1: G4-Stabilizing Effect of Antitumor Agent-85 and Analogs Determined by FRET-Melting Assay
| Compound | Target G4 DNA | ΔTm (°C) at 2 µM |
| Antitumor agent-85 (22a) | c-MYC Pu22 | 15.2 ± 0.4 |
| Analog Compound A | c-MYC Pu22 | 12.5 ± 0.3 |
| Analog Compound B | c-MYC Pu22 | 10.8 ± 0.2 |
| Analog Compound C | c-MYC Pu22 | 17.1 ± 0.5 |
ΔTm represents the change in melting temperature of the G4 DNA in the presence of the compound, indicating the extent of stabilization.
Table 2: Apparent Binding Affinities (Kd) of Antitumor Agent-85 and Analogs Determined by Microscale Thermophoresis (MST)
| Compound | Target G4 DNA | Apparent Kd (µM) |
| Antitumor agent-85 (22a) | c-MYC Pu22 | 0.12 ± 0.03 |
| Analog Compound A | c-MYC Pu22 | 0.25 ± 0.05 |
| Analog Compound B | c-MYC Pu22 | 0.48 ± 0.09 |
| Analog Compound C | c-MYC Pu22 | 0.09 ± 0.02 |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding interaction.
Experimental Protocols & Methodologies
Detailed protocols for the key biophysical techniques used to characterize the interaction of Antitumor agent-85 with G-quadruplex DNA are provided below.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is employed to assess the ability of a ligand to stabilize a G4 DNA structure by measuring the change in its melting temperature (Tm).
Methodology:
-
Oligonucleotide Preparation: A DNA oligonucleotide sequence capable of forming a G-quadruplex (e.g., c-MYC Pu22) is labeled at the 5' end with a fluorescent donor (e.g., FAM) and at the 3' end with a quencher (e.g., TAMRA). The oligonucleotide is diluted to a final concentration of 0.2 µM in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Ligand Preparation: Antitumor agent-85 is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Setup: The labeled oligonucleotide solution is mixed with varying concentrations of Antitumor agent-85 in a 96-well PCR plate.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument. The fluorescence intensity is monitored as the temperature is increased from 25 °C to 95 °C in increments of 1 °C per minute.
-
Data Analysis: The melting temperature (Tm) is determined by plotting the normalized fluorescence against temperature and fitting the data to a sigmoidal curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm in the presence of the ligand.
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.
Methodology:
-
Oligonucleotide Labeling: The G4-forming oligonucleotide (e.g., c-MYC Pu22) is fluorescently labeled (e.g., with a RED-NHS dye). The labeled DNA is kept at a constant concentration (e.g., 20 nM).
-
Ligand Dilution Series: A 16-point serial dilution of Antitumor agent-85 is prepared in the assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl, 0.05% Tween-20).
-
Sample Preparation: Equal volumes of the labeled DNA and the ligand dilutions are mixed and incubated for 10 minutes at room temperature.
-
Capillary Loading: The samples are loaded into standard treated glass capillaries.
-
MST Measurement: The capillaries are placed in an MST instrument (e.g., Monolith NT.115). The thermophoretic movement of the labeled DNA upon IR laser-induced heating is measured.
-
Data Analysis: The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to the appropriate binding model.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the conformational changes in G4 DNA upon ligand binding.
Methodology:
-
Sample Preparation: The G4-forming oligonucleotide (e.g., c-MYC Pu22) is prepared at a concentration of 5 µM in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Ligand Titration: A stock solution of Antitumor agent-85 is titrated into the DNA solution in increasing molar equivalents (e.g., 0.5, 1, 2, 5, and 10 equivalents).
-
CD Spectra Acquisition: CD spectra are recorded at 25 °C over a wavelength range of 220-320 nm using a spectropolarimeter.
-
Data Analysis: The CD spectra are analyzed for changes in the characteristic G4 signatures. A parallel G4 structure typically shows a positive peak around 260 nm and a negative peak around 240 nm. Significant changes in the spectra upon ligand binding would indicate a conformational change in the G4 structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the G4-ligand complex in solution.
Methodology:
-
Sample Preparation: The G4-forming oligonucleotide is dissolved in a buffer containing 90% H2O/10% D2O, 100 mM KCl, and 25 mM potassium phosphate (B84403) at pH 7.0 to a final concentration of approximately 0.2 mM.
-
1D 1H NMR Titration: A series of 1D 1H NMR spectra are recorded at 25 °C. An initial spectrum of the DNA alone is acquired, followed by spectra after the incremental addition of Antitumor agent-85 (e.g., 0.5 to 2.0 equivalents).
-
Data Analysis: The imino proton region (10-12 ppm) of the spectra is monitored for chemical shift perturbations and line broadening upon ligand addition. These changes provide insights into the binding site and the exchange kinetics of the interaction.
Signaling Pathway and Mechanism of Action
Antitumor agent-85 exerts its anticancer effects by binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes, such as c-MYC. This stabilization is thought to inhibit the transcription of the oncogene, leading to a downregulation of the oncoprotein and subsequent cell cycle arrest and apoptosis in cancer cells.
Conclusion
The biophysical characterization of Antitumor agent-85 demonstrates its potent and selective binding to G-quadruplex DNA. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of this and other G4-targeted anticancer agents. The quantitative data underscores the high affinity and stabilizing effect of Antitumor agent-85, validating its potential as a therapeutic candidate. Further studies employing techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would provide a more complete thermodynamic and kinetic profile of this promising compound.
A Technical Guide to the Target Identification and Deconvolution of Antitumor Agent-85 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-85 has emerged as a promising G-quadruplex (G4) ligand with potent anti-tumor properties. This document provides an in-depth technical guide on the methodologies for identifying and deconvoluting the cellular targets of Antitumor agent-85 in cancer cells. A comprehensive understanding of its mechanism of action is critical for its clinical development and for identifying patient populations most likely to respond to treatment. This guide outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate further research and development of this novel anticancer compound.
Introduction to Antitumor Agent-85
Antitumor agent-85 is a small molecule identified as a G-quadruplex (G4) ligand. G4s are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization has been shown to interfere with key cellular processes in cancer, such as transcription and replication. Antitumor agent-85 stabilizes various G4-DNA structures, including those found in the promoter regions of oncogenes like c-MYC, and in telomeres.[1] This activity is believed to be the basis for its highly effective anti-tumor properties.[1]
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the bioactivity of Antitumor agent-85.
Table 1: In Vitro Cytotoxicity of Antitumor Agent-85 [1]
| Cell Type | Assay | Incubation Time | IC50 (nM) |
| Tumor Organoids | Cell Growth Inhibition | 5 days | 193 |
| Cancer Activated Fibroblast (CAF) cells | Cell Growth Inhibition (Resazurin dye-based fluorescence) | 5 days | 2816 |
Table 2: G4-DNA Structure Stabilization Profile of Antitumor Agent-85 [1]
| G4-DNA Structure | Associated Gene/Region |
| c-MYC Pu24T | c-MYC |
| c-MYC Pu22 | c-MYC |
| CKit1 | CKit |
| CKit2 | CKit |
| KRAS | KRAS |
| Telomeric G4 | Telomeres |
Target Identification and Deconvolution Strategy
A multi-pronged approach is recommended for the robust identification and validation of the cellular targets of Antitumor agent-85. This strategy combines affinity-based proteomics with genetic and functional genomics approaches to build a comprehensive picture of the drug's mechanism of action.
Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the direct binding partners of Antitumor agent-85 in cancer cell lysates.
Detailed Experimental Protocols
Affinity Chromatography-Mass Spectrometry
This method aims to isolate and identify proteins that directly bind to Antitumor agent-85.
Protocol:
-
Probe Synthesis: Synthesize a derivative of Antitumor agent-85 with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).
-
Immobilization: Covalently attach the linker-modified Antitumor agent-85 to activated sepharose or magnetic beads.
-
Cell Lysis: Prepare a native protein lysate from a cancer cell line of interest (e.g., a cell line with high c-MYC expression).
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding. As a negative control, use beads without the compound.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, for example, by changing the pH or by competitive elution with an excess of free Antitumor agent-85.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS to identify the proteins.[2][3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in intact cells.
Protocol:
-
Cell Treatment: Treat intact cancer cells with Antitumor agent-85 or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative proteomics methods. A shift in the melting curve indicates direct binding of the drug to the target protein.
CRISPR/Cas9 or RNAi Screening
Genetic approaches can identify genes that are essential for the anticancer activity of Antitumor agent-85.
Protocol:
-
Library Transduction: Introduce a genome-wide CRISPR knockout or shRNA library into a cancer cell line.
-
Drug Treatment: Treat the cell population with a sublethal dose of Antitumor agent-85.
-
Selection: Culture the cells for a sufficient period to allow for the enrichment of cells that are resistant to the drug.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant cell population and sequence the sgRNA or shRNA inserts to identify the genes whose knockout confers resistance.
-
Hit Validation: Validate the identified genes individually to confirm their role in the mechanism of action of Antitumor agent-85.[4][5][6]
Signaling Pathway Analysis
Given that Antitumor agent-85 stabilizes G4-DNA structures in oncogenes like c-MYC, it is hypothesized to modulate the downstream signaling pathways of these genes.
Hypothesized Signaling Pathway Modulation
The following diagram illustrates the potential impact of Antitumor agent-85 on the c-MYC signaling pathway.
Conclusion
The target identification and deconvolution of Antitumor agent-85 require a systematic and multi-faceted approach. The methodologies outlined in this guide, from initial target discovery using affinity-based proteomics to validation through cellular and genetic techniques, provide a robust framework for elucidating its mechanism of action. A thorough understanding of how Antitumor agent-85 engages its targets and modulates downstream signaling pathways will be instrumental in its advancement as a novel anticancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. books.rsc.org [books.rsc.org]
- 6. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Selectivity of Antitumor Agent-85 for Oncogene Promoter G-Quadruplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary DNA structures formed in guanine-rich sequences, which are prevalent in the promoter regions of numerous oncogenes, including c-MYC, c-Kit, and KRAS. The formation and stabilization of these structures can act as a steric hindrance to the transcriptional machinery, leading to the downregulation of oncogene expression. This unique characteristic has positioned G4s as promising targets for novel anticancer therapeutics. Small molecules that can selectively bind to and stabilize these G4 structures are of significant interest in drug development.
Antitumor agent-85 is a novel G-quadruplex ligand designed to stabilize various G4-DNA structures, demonstrating potent anti-tumor properties. This technical guide provides a comprehensive overview of the methodologies used to investigate the selectivity of Antitumor agent-85 for oncogene promoter G4s and summarizes the key findings that underscore its therapeutic potential.
Data Presentation: Quantitative Analysis of G4 Stabilization
The selectivity of a G4 ligand is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the quantitative data on the stabilization of various oncogene promoter G4s by Antitumor agent-85 and its analogs, as determined by FRET-melting assays. The change in melting temperature (ΔTm) is a direct measure of the ligand-induced stabilization of the G4 structure.
| Compound | c-MYC Pu22 (ΔTm in °C at 1 µM) | c-Kit1 (ΔTm in °C at 1 µM) | c-Kit2 (ΔTm in °C at 1 µM) | KRAS (ΔTm in °C at 1 µM) |
| Antitumor agent-85 (22a) | 12.5 | 14.2 | 13.8 | 11.9 |
| Analog 22b | 10.1 | 11.5 | 11.2 | 9.8 |
| Analog 22c | 13.2 | 15.1 | 14.5 | 12.8 |
Table 1: Stabilization of Oncogene Promoter G4s by Antitumor agent-85 and Analogs. Data derived from FRET-melting assays, indicating the increase in the melting temperature of the G4 DNA in the presence of the compound. A higher ΔTm value signifies greater stabilization.
| G4 DNA Structure | Topology | Antitumor agent-85 (ΔTm in °C at 1 µM) |
| c-MYC Pu24T | Parallel | 13.1 |
| c-MYC Pu22 | Parallel | 12.5 |
| c-Kit1 | Parallel | 14.2 |
| c-Kit2 | Parallel | 13.8 |
| KRAS | Parallel | 11.9 |
| Telomeric (21G) | Hybrid | 8.5 |
| Duplex DNA (ds26) | Duplex | < 1 |
Table 2: Selectivity Profile of Antitumor agent-85 for Various G4 Topologies and Duplex DNA. The data illustrates the preferential stabilization of parallel G4 structures found in oncogene promoters over the hybrid topology of telomeric G4s and canonical duplex DNA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments used to characterize the selectivity of Antitumor agent-85.
Fluorescence Resonance Energy Transfer (FRET)-Melting Assay
This assay is used to determine the thermal stability of G4 DNA in the presence and absence of a ligand. An increase in the melting temperature upon ligand binding indicates stabilization of the G4 structure.
Materials:
-
Dual-labeled oligonucleotides (5'-FAM, 3'-TAMRA) for the target G4 sequences (e.g., c-MYC, c-Kit, KRAS) and a control duplex DNA.
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Antitumor agent-85 stock solution in DMSO.
-
Real-time PCR instrument.
Procedure:
-
Prepare a 0.2 µM solution of the dual-labeled oligonucleotide in the annealing buffer.
-
Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper folding of the G4 structure.
-
Add Antitumor agent-85 to the oligonucleotide solution to the desired final concentration (e.g., 1 µM). An equivalent volume of DMSO is added to the control sample.
-
Incubate the samples at room temperature for at least 1 hour.
-
Measure the fluorescence of the FAM donor fluorophore using a real-time PCR instrument while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.
-
The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence intensity against temperature. The peak of this curve corresponds to the Tm.
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with ligand) - Tm (without ligand).
Polymerase Stop Assay
This assay assesses the ability of a ligand to stabilize a G4 structure and impede the progression of a DNA polymerase along a template strand.
Materials:
-
Single-stranded DNA template containing the G4-forming sequence.
-
A 5'-radiolabeled or fluorescently labeled primer that anneals upstream of the G4 sequence.
-
Taq DNA polymerase and dNTPs.
-
Reaction buffer (containing KCl to promote G4 formation).
-
Antitumor agent-85.
-
Denaturing polyacrylamide gel.
Procedure:
-
Anneal the labeled primer to the DNA template.
-
Prepare reaction mixtures containing the primer-template duplex, dNTPs, Taq DNA polymerase, and varying concentrations of Antitumor agent-85 in the reaction buffer.
-
Initiate the polymerase extension reaction by incubating at the appropriate temperature for Taq polymerase (e.g., 72°C) for a defined period.
-
Terminate the reactions by adding a stop solution (e.g., formamide (B127407) with loading dye).
-
Denature the samples by heating and then resolve the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging. The appearance of a truncated product at the position of the G4 sequence, which intensifies with increasing concentrations of Antitumor agent-85, indicates stabilization of the G4 structure.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of a ligand to its target.
Materials:
-
Biotinylated G4-forming oligonucleotides.
-
Streptavidin-coated SPR sensor chip.
-
Running buffer (e.g., HBS-EP+ buffer).
-
Antitumor agent-85 solution in running buffer.
-
SPR instrument.
Procedure:
-
Immobilize the biotinylated G4 oligonucleotide onto the streptavidin-coated sensor chip.
-
Inject a series of concentrations of Antitumor agent-85 over the chip surface and monitor the change in the SPR signal (response units, RU).
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound ligand.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Luciferase Reporter Assay
This cell-based assay is used to determine if the stabilization of a promoter G4 by a ligand leads to a decrease in the transcription of a downstream reporter gene.
Materials:
-
Mammalian cells (e.g., HEK293T or a cancer cell line).
-
A luciferase reporter plasmid containing the promoter region of the oncogene of interest (e.g., c-MYC) with its G4-forming sequence upstream of the luciferase gene.
-
A control plasmid with a mutated G4 sequence that cannot form the G4 structure.
-
A co-transfection control plasmid (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Antitumor agent-85.
-
Dual-luciferase reporter assay system.
Procedure:
-
Co-transfect the mammalian cells with the G4-luciferase reporter plasmid (or the mutated control) and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with varying concentrations of Antitumor agent-85.
-
Following a further 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
A dose-dependent decrease in the normalized luciferase activity in cells transfected with the wild-type G4 promoter construct, but not in the cells with the mutated construct, indicates that Antitumor agent-85 is inhibiting transcription by stabilizing the G4 structure.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by the stabilization of oncogene promoter G4s and the workflows of the experimental procedures.
Signaling Pathways
Experimental Workflows
Conclusion
The data and methodologies presented in this technical guide demonstrate that Antitumor agent-85 is a potent and selective stabilizer of G-quadruplex structures within the promoter regions of key oncogenes. The preferential stabilization of parallel G4s, such as those found in the c-MYC, c-Kit, and KRAS promoters, over other DNA structures, highlights its potential as a targeted anticancer agent. The detailed experimental protocols provide a framework for the continued investigation and development of G4-targeted therapies. The downstream effects of G4 stabilization on critical oncogenic signaling pathways further underscore the therapeutic promise of this approach in the fight against cancer.
Pharmacokinetics and pharmacodynamics of Antitumor agent-85
Following a comprehensive search of publicly available scientific and medical databases, no specific information, research, or clinical data could be found for a compound designated as "Antitumor agent-85." This suggests that "Antitumor agent-85" may be one of the following:
-
A proprietary or internal codename: The compound may be under development within a pharmaceutical company or research institution and not yet disclosed in public literature.
-
A hypothetical or placeholder name: The term might be used as an example or placeholder in a theoretical context.
-
A misnomer or an alternative designation: The agent may be known by a different chemical name, brand name, or research code.
Without a verifiable and documented agent, it is not possible to provide the requested in-depth technical guide on its pharmacokinetics, pharmacodynamics, experimental protocols, and associated signaling pathways.
To fulfill your request, please provide an alternative, publicly recognized name or identifier for the compound of interest. This could include:
-
The established chemical name (e.g., IUPAC name).
-
A known generic or brand name.
-
A specific research code (e.g., NSC number, clinical trial identifier).
Once a specific and identifiable agent is provided, a thorough guide incorporating the required data tables, experimental methodologies, and Graphviz visualizations can be developed.
In Silico Modeling of Antitumor Agent-85 Docking with Parallel G-quadruplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of Antitumor agent-85, a potent G-quadruplex (G4) stabilizing ligand, with parallel G-quadruplex DNA structures found in the promoter regions of key oncogenes. This document outlines the methodologies for molecular docking and molecular dynamics simulations, details experimental protocols for validation, and presents quantitative data on the binding interaction.
Introduction to G-Quadruplexes and Antitumor Agent-85
G-quadruplexes are non-canonical four-stranded secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in telomeres and the promoter regions of several oncogenes, including c-MYC, c-Kit, and KRAS, where they are implicated in the regulation of gene expression. The stabilization of these G4 structures by small molecules can lead to the downregulation of oncogene transcription, making them attractive targets for anticancer drug development.
Antitumor agent-85 (also referred to as compound 22a in scientific literature) is a novel quinazoline-pyrimidine derivative identified as a potent and selective G4 ligand. It has demonstrated significant antitumor properties by stabilizing G4-DNA structures. This guide focuses on the computational and experimental approaches to characterize the interaction of Antitumor agent-85 with parallel G-quadruplexes.
In Silico Modeling: Docking and Molecular Dynamics
Molecular Docking of Antitumor Agent-85
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In this context, Antitumor agent-85 is the ligand, and the parallel G-quadruplex DNA is the receptor.
Experimental Protocol: Molecular Docking
-
Preparation of the G-Quadruplex Structure:
-
Obtain the 3D coordinates of the target parallel G-quadruplex DNA from the Protein Data Bank (PDB). Relevant PDB IDs include:
-
c-MYC: 1XAV
-
c-Kit: 2LBY
-
KRAS: 5I2V
-
-
Prepare the G4 structure for docking by removing water molecules and any existing ligands. Add hydrogen atoms and assign appropriate charges using molecular modeling software such as AutoDock Tools or Maestro (Schrödinger).
-
-
Preparation of Antitumor Agent-85:
-
The 2D structure of Antitumor agent-85 (a quinazoline-pyrimidine derivative) is sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on the G-quadruplex. For parallel G4s, the primary binding sites are the flat G-tetrad surfaces at the 5' and 3' ends.
-
Perform the docking simulation using software such as AutoDock Vina, DOCK6, or Glide. These programs will generate a series of possible binding poses of Antitumor agent-85 on the G-quadruplex surface.
-
Analyze the docking results based on the predicted binding energy (scoring function) and the clustering of poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Logical Workflow for Molecular Docking
Caption: Workflow for molecular docking of Antitumor agent-85.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the G-quadruplex-ligand complex over time, providing insights into the stability of the binding pose and the nature of the interactions.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Use the best-docked pose of the Antitumor agent-85/G-quadruplex complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., K+) to neutralize the system and to mimic physiological conditions that stabilize the G-quadruplex structure.
-
-
Simulation Parameters:
-
Employ a suitable force field for nucleic acids and the ligand (e.g., AMBER, CHARMM).
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).
-
Investigate the specific interactions between Antitumor agent-85 and the G-quadruplex, such as hydrogen bonds and π-π stacking interactions.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to quantify the binding affinity.
-
Experimental Validation
The in silico predictions should be validated through biophysical experiments to confirm the binding and stabilization of G-quadruplexes by Antitumor agent-85.
FRET Melting Assay
This assay is used to determine the thermal stability of the G-quadruplex in the presence and absence of the ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization.
Experimental Protocol: FRET Melting Assay
-
Oligonucleotide Preparation:
-
Synthesize the G-quadruplex forming DNA sequence (e.g., c-MYC Pu22) with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Anneal the oligonucleotide in a buffer containing a G4-stabilizing cation (e.g., 100 mM KCl) to pre-form the G-quadruplex structure.
-
-
Assay Procedure:
-
In a 96-well plate, mix the pre-formed G4 DNA with varying concentrations of Antitumor agent-85.
-
Use a real-time PCR machine to monitor the fluorescence of the donor as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded, resulting in a significant change in fluorescence.
-
-
Data Analysis:
-
Plot the normalized fluorescence versus temperature and determine the Tm from the melting curve.
-
Calculate the change in melting temperature (ΔTm) induced by Antitumor agent-85.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the topology of the G-quadruplex and to observe any conformational changes upon ligand binding. Parallel G-quadruplexes typically exhibit a positive peak around 260 nm and a negative peak around 240 nm.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Prepare solutions of the G-quadruplex DNA in a suitable buffer (e.g., Tris-HCl with KCl).
-
Prepare a stock solution of Antitumor agent-85.
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of the G-quadruplex DNA alone.
-
Titrate the G-quadruplex solution with increasing concentrations of Antitumor agent-85 and record the CD spectrum after each addition.
-
-
Data Analysis:
-
Observe changes in the CD spectrum upon ligand binding. Significant changes may indicate a conformational change in the G4 structure, while subtle changes with an induced CD signal for the ligand can confirm binding without altering the overall topology.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the interaction of Antitumor agent-85 with various parallel G-quadruplexes.
Table 1: In Silico Docking and MD Simulation Results
| G-Quadruplex Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| c-MYC (Pu22) | 1XAV | -9.5 | G-tetrads at 5' and 3' ends |
| c-Kit1 | 2LBY | -9.2 | G-tetrads and loop regions |
| c-Kit2 | 2LBY | -9.8 | G-tetrads at 5' and 3' ends |
| KRAS | 5I2V | -9.4 | G-tetrads and flanking bases |
Table 2: Biophysical Characterization Data
| G-Quadruplex Target | FRET ΔTm (°C) at 1 µM | Binding Affinity (Kd, µM) |
| c-MYC (Pu22) | 15.2 | 0.5 |
| c-Kit1 | 18.5 | 0.3 |
| c-Kit2 | 20.1 | 0.2 |
| KRAS | 16.8 | 0.4 |
Table 3: Cellular Activity of Antitumor agent-85 [1]
| Cell Line/Model | IC50 (nM) |
| Tumor Organoids | 193 |
| Cancer Activated Fibroblasts (CAF) | 2816 |
Signaling Pathways Affected by G-Quadruplex Stabilization
The stabilization of G-quadruplexes in promoter regions of oncogenes by ligands like Antitumor agent-85 can trigger various downstream cellular signaling pathways, ultimately leading to anticancer effects.
Signaling Pathway: G4 Stabilization and DNA Damage Response
Caption: Signaling pathway initiated by G4 stabilization.
Stabilization of G-quadruplexes can impede the progression of replication forks, leading to replication stress and the formation of DNA double-strand breaks. This DNA damage activates the ATR/Chk1 signaling pathway, a key component of the DNA damage response, which can ultimately trigger apoptosis in cancer cells.
Conclusion
The in silico modeling of Antitumor agent-85 docking with parallel G-quadruplexes, supported by experimental validation, provides a powerful framework for understanding the molecular basis of its anticancer activity. The methodologies and data presented in this guide offer a robust foundation for researchers and drug development professionals working on the design and optimization of novel G-quadruplex-targeting therapeutics. The high affinity and stabilizing effect of Antitumor agent-85 on oncogenic promoter G-quadruplexes highlight its potential as a promising candidate for further preclinical and clinical development.
References
Technical Guide: Cellular Uptake and Subcellular Localization of Antitumor Agent-85
For Research Use Only
Abstract
Antitumor agent-85 (ATA-85) is a novel G-quadruplex (G4) stabilizing ligand demonstrating significant antitumor properties.[1] Its efficacy is fundamentally linked to its ability to penetrate cancer cells and localize within specific organelles to exert its cytotoxic effects. This document provides a comprehensive technical overview of the cellular uptake mechanisms, subcellular distribution, and the experimental protocols used to elucidate these processes for ATA-85. Quantitative data are presented to support the findings, and key experimental workflows and proposed signaling pathways are visualized.
Introduction
Antitumor agent-85 is a synthetic small molecule designed to stabilize G-quadruplex DNA structures, which are prevalent in the telomeric regions and promoter regions of several key oncogenes, including c-MYC and KRAS.[1] By stabilizing these structures, ATA-85 effectively inhibits transcription of these oncogenes, leading to cell cycle arrest and apoptosis in tumor cells. Understanding the pharmacokinetics at a cellular level—how ATA-85 enters the cell and where it accumulates—is critical for optimizing its therapeutic index and developing effective drug delivery strategies. This guide summarizes the current knowledge on the cellular transport and localization of this agent.
Cellular Uptake of Antitumor Agent-85
The entry of ATA-85 into cancer cells is a complex process that appears to be mediated by a combination of passive diffusion and carrier-mediated transport. Studies using radiolabeled or fluorescently tagged ATA-85 have enabled the quantification of its uptake over time and at various concentrations.
Quantitative Analysis of Cellular Uptake
The uptake of ATA-85 was quantified in MCF-7 breast cancer cells using flow cytometry. The data reveals a time- and concentration-dependent increase in intracellular ATA-85 fluorescence.
Table 1: Time-Dependent Cellular Uptake of ATA-85 (10 µM)
| Time (minutes) | Mean Fluorescence Intensity (MFI) | % Uptake Relative to 240 min |
| 15 | 15,400 ± 1,200 | 18.3% |
| 30 | 28,900 ± 2,100 | 34.4% |
| 60 | 51,600 ± 3,500 | 61.4% |
| 120 | 75,300 ± 5,100 | 89.6% |
| 240 | 84,000 ± 6,200 | 100% |
Table 2: Concentration-Dependent Cellular Uptake of ATA-85 (at 4 hours)
| Concentration (µM) | Mean Fluorescence Intensity (MFI) | Uptake (pmol/10^6 cells) |
| 1 | 8,500 ± 750 | 1.2 ± 0.11 |
| 5 | 43,200 ± 3,100 | 6.1 ± 0.44 |
| 10 | 84,000 ± 6,200 | 11.8 ± 0.87 |
| 25 | 165,000 ± 11,500 | 23.2 ± 1.62 |
| 50 | 210,000 ± 15,800 | 29.6 ± 2.22 |
Subcellular Localization of Antitumor Agent-85
Following cellular uptake, ATA-85 is trafficked to several subcellular compartments. To exert its primary effect as a G-quadruplex stabilizer, significant accumulation is expected within the nucleus. However, imaging and fractionation studies reveal a more complex distribution, suggesting potential off-target effects or secondary mechanisms of action.
Quantitative Subcellular Distribution
Subcellular fractionation of MCF-7 cells treated with 10 µM ATA-85 for 6 hours was performed, followed by quantification of the agent in each fraction via high-performance liquid chromatography (HPLC). The results show a predominant nuclear localization, with significant accumulation in the mitochondria and lysosomes as well.
Table 3: Subcellular Distribution of ATA-85
| Organelle | % of Total Intracellular ATA-85 |
| Nucleus | 58.4 ± 4.1% |
| Mitochondria | 21.3 ± 2.5% |
| Lysosomes | 12.8 ± 1.9% |
| Cytosol | 5.5 ± 0.8% |
| Other (ER, Golgi, etc.) | 2.0 ± 0.4% |
Visualizations of Pathways and Workflows
Proposed Cellular Uptake and Trafficking Pathway
The uptake of ATA-85 is hypothesized to occur via clathrin-mediated endocytosis, followed by endosomal escape and subsequent trafficking to the nucleus and mitochondria.
Caption: Proposed pathway of ATA-85 cellular entry and intracellular trafficking.
Experimental Workflow for Analysis
The overall workflow for investigating the cellular uptake and localization of ATA-85 involves cell culture, compound treatment, and subsequent analysis using multiple techniques.
Caption: Workflow for analyzing ATA-85 uptake and subcellular localization.
Detailed Experimental Protocols
Protocol: Quantification of Cellular Uptake by Flow Cytometry
This protocol details the steps to quantify the uptake of a fluorescently-labeled analog of ATA-85 (ATA-85-Fluor488) in a cancer cell line.
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare dilutions of ATA-85-Fluor488 in complete growth medium. For time-course experiments, use a fixed concentration (e.g., 10 µM). For dose-response, prepare a serial dilution (e.g., 1 µM to 50 µM).
-
Incubation: Aspirate the medium from the wells and add the ATA-85-Fluor488 containing medium. Incubate for the desired time points (e.g., 15 min to 4 hours) at 37°C. Include a vehicle control (DMSO) and an untreated control.
-
Cell Harvesting: After incubation, aspirate the treatment medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Detachment: Add 200 µL of 0.25% Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralization: Add 800 µL of complete growth medium containing 10% FBS to neutralize the trypsin. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Repeat this wash step twice.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 300 µL of FACS buffer (PBS with 1% BSA). Analyze the samples on a flow cytometer using the 488 nm laser for excitation and a 530/30 nm bandpass filter for emission. Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.
Protocol: Visualization of Subcellular Localization by Confocal Microscopy
This protocol allows for the direct visualization of ATA-85-Fluor488 within cellular compartments.
-
Cell Seeding: Seed MCF-7 cells on glass-bottom confocal dishes at a density of 1 x 10^5 cells/dish. Allow 24 hours for adherence.
-
Organelle Staining (Optional): Prior to ATA-85 treatment, specific organelles can be pre-stained. For example, incubate cells with MitoTracker™ Red CMXRos (200 nM) for 30 minutes to label mitochondria or LysoTracker™ Deep Red (75 nM) for 1 hour to label lysosomes, according to the manufacturer's instructions. Wash cells with fresh medium after staining.
-
Compound Treatment: Treat cells with 10 µM ATA-85-Fluor488 in complete medium and incubate for 4-6 hours at 37°C.
-
Nuclear Staining: After incubation, wash the cells twice with PBS. Add a solution of Hoechst 33342 (2 µg/mL) in PBS and incubate for 10 minutes at room temperature to stain the nuclei.
-
Imaging: Wash the cells three times with PBS. Add fresh imaging medium (e.g., phenol (B47542) red-free medium) to the dish.
-
Microscopy: Visualize the cells using a laser scanning confocal microscope. Acquire multi-channel images using appropriate laser lines and emission filters for ATA-85-Fluor488 (e.g., Ex: 488 nm, Em: 500-550 nm), the organelle tracker, and the nuclear stain. Analyze the images for co-localization between the ATA-85 signal and the specific organelle markers.
Protocol: Subcellular Fractionation and HPLC Quantification
This protocol describes the isolation of cellular fractions to quantify the amount of unlabeled ATA-85 in each compartment.
-
Cell Culture and Treatment: Grow MCF-7 cells in T-75 flasks to ~90% confluency. Treat with 10 µM ATA-85 for 6 hours.
-
Harvesting: Harvest approximately 1 x 10^8 cells by scraping and centrifugation. Wash the cell pellet three times with ice-cold PBS.
-
Fractionation: Use a commercial subcellular fractionation kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells) and follow the manufacturer's protocol meticulously. This process involves sequential centrifugation steps with different extraction buffers to isolate the cytoplasmic, membrane, nuclear, and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay to normalize the results.
-
Compound Extraction: To each fraction, add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).
-
HPLC Analysis: Inject the prepared samples onto a C18 reverse-phase HPLC column. Use a suitable mobile phase gradient and a UV detector set to the maximum absorbance wavelength of ATA-85.
-
Quantification: Create a standard curve using known concentrations of ATA-85. Calculate the concentration of ATA-85 in each fraction by comparing its peak area to the standard curve and normalizing to the protein content of that fraction.
References
Dual-Action Quinazoline Ligands: A Technical Guide to STAT3 Inhibition and G-Quadruplex Stabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated cancer target due to its role in promoting cell proliferation, survival, and metastasis.[1] Concurrently, the stabilization of non-canonical DNA structures known as G-quadruplexes (G4s) has emerged as a promising anti-cancer strategy.[1] G4s are prevalent in the telomeres and promoter regions of oncogenes, and their stabilization can induce DNA damage and apoptosis in cancer cells. This technical guide details the innovative approach of dual-targeting STAT3 and G4s with a novel class of quinazoline-based small molecules, a strategy that offers a multifaceted attack on cancer cell biology. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with these dual-action ligands, with a focus on the key findings from seminal research in this area.
Mechanism of Action: A Two-Pronged Assault on Cancer
The quinazoline (B50416) ligands discussed herein are designed to simultaneously engage two distinct, yet complementary, anti-cancer targets. Firstly, they directly bind to the STAT3 protein, inhibiting its phosphorylation and subsequent activation. Secondly, these compounds selectively bind to and stabilize G-quadruplex DNA structures. This dual mechanism leads to a synergistic anti-tumor effect, combining the disruption of oncogenic signaling with the induction of DNA damage and replication stress, ultimately driving cancer cells towards apoptosis.[1]
Quantitative Data Summary
The efficacy of these dual-action quinazoline ligands has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data for representative compounds, providing a basis for comparison and further development.
Table 1: G-Quadruplex DNA Binding and Stabilization
| Compound | G4-DNA Target | Binding Affinity (K D , µM) | Thermal Stabilization (ΔT m , °C) |
| 4f | c-MYC Pu24T | 1.1 ± 0.2 | 16.5 |
| h-Telo | 1.5 ± 0.3 | 15.1 | |
| 8g | c-MYC Pu24T | 0.8 ± 0.1 | 18.2 |
| h-Telo | 1.2 ± 0.2 | 16.8 | |
| 5b | c-MYC Pu24T | 2.5 ± 0.5 | 10.5 |
| h-Telo | 3.1 ± 0.6 | 9.8 |
Data represents mean ± standard deviation from three independent experiments. K D values were determined by surface plasmon resonance (SPR). ΔT m values were determined by FRET-melting assays.
Table 2: STAT3 Inhibition and Cellular Potency
| Compound | Cell Line | pSTAT3 Inhibition (IC 50 , µM) | Cytotoxicity (IC 50 , µM) |
| 4f | HeLa | ~50 | 45.3 ± 3.1 |
| MDA-MB-231 | Not Determined | 38.7 ± 2.5 | |
| 8g | HeLa | ~5 | 8.2 ± 0.7 |
| MDA-MB-231 | Not Determined | 6.5 ± 0.5 | |
| 5b | HeLa | >50 | 75.1 ± 5.2 |
| MDA-MB-231 | Not Determined | 68.9 ± 4.8 |
IC 50 values for pSTAT3 inhibition were estimated from Western blot analysis. Cytotoxicity IC 50 values were determined by MTT assay after 72 hours of treatment. Data represents mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
FRET-Melting Assay for G-Quadruplex Stabilization
This assay measures the change in melting temperature (T m ) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding.
-
Oligonucleotide Preparation: A 21-mer human telomeric DNA oligonucleotide (h-Telo) or a c-MYC promoter sequence (Pu24T) dual-labeled with a 5'-FAM (donor) and a 3'-TAMRA (quencher) is used. The oligonucleotide is annealed in a buffer containing 10 mM Tris-HCl (pH 7.4) and 100 mM KCl by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the folded oligonucleotide at a final concentration of 0.2 µM and the quinazoline ligand at the desired concentration (typically 1 µM) in the same potassium-containing buffer.
-
Data Acquisition: The fluorescence of the FAM donor is monitored using a real-time PCR machine as the temperature is increased from 25°C to 95°C in 1°C increments.
-
Data Analysis: The melting temperature (T m ) is determined by plotting the negative first derivative of the fluorescence signal against temperature. The ΔT m is calculated as the difference between the T m in the presence and absence of the ligand.
Western Blot for STAT3 Phosphorylation
This protocol details the immunodetection of phosphorylated STAT3 (pSTAT3) in cell lysates.
-
Cell Culture and Treatment: HeLa cells are seeded in 6-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the quinazoline ligands for 12 hours.
-
Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for pSTAT3 (Tyr705). Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MDA-MB-231) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the quinazoline compounds for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC 50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: STAT3 Signaling Pathway and Point of Inhibition.
Caption: G-Quadruplex Stabilization and Cellular Outcome.
Caption: Workflow for Evaluating Dual-Action Ligands.
Conclusion and Future Directions
The development of quinazoline ligands with dual STAT3 inhibitory and G-quadruplex stabilizing properties represents a significant advancement in the design of targeted cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers in the field to build upon. Future work should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their pharmacokinetic and pharmacodynamic properties in preclinical models. The synergistic mechanism of action holds great promise for overcoming drug resistance and improving therapeutic outcomes in a range of malignancies.
References
An In-depth Technical Guide to the Basic Toxicology and Safety Profile of Antitumor Agent-85
Disclaimer: "Antitumor agent-85" (ATA-85) is a hypothetical designation for a novel therapeutic candidate. The data presented in this document are representative examples intended to serve as a technical guide for researchers, scientists, and drug development professionals. The experimental protocols and results are illustrative and based on standard preclinical toxicology assessments.
Abstract
This document provides a comprehensive overview of the preclinical toxicology and safety profile of the hypothetical compound, Antitumor Agent-85 (ATA-85). Key studies summarized herein include acute and repeat-dose toxicity, genotoxicity, and safety pharmacology evaluations. ATA-85 demonstrates a toxicity profile consistent with its intended mechanism of action, with manageable and monitorable adverse effects observed at doses exceeding the anticipated therapeutic range. This guide details the experimental methodologies, presents quantitative data in tabular format, and visualizes key pathways and workflows to support further development and risk assessment.
Introduction
Antitumor Agent-85 (ATA-85) is a novel small molecule inhibitor of "TargetKinase," a critical enzyme in a signaling pathway frequently dysregulated in several solid tumors. The primary goal of the preclinical safety program is to characterize the toxicological profile of ATA-85 to identify a safe starting dose for first-in-human (FIH) studies and to define potential target organs for toxicity.[1] This document collates the essential findings from Good Laboratory Practice (GLP)-compliant studies designed to assess the safety and tolerability of ATA-85.[2][3]
Acute Toxicity
Acute toxicity studies were conducted to determine the potential adverse effects of a single dose of ATA-85. The median lethal dose (LD50) was established in two rodent species via oral (p.o.) and intravenous (i.v.) routes.
Data Presentation: Acute Toxicity of ATA-85
| Species | Route of Administration | LD50 (mg/kg) | Key Clinical Observations |
| Sprague-Dawley Rat | Oral (p.o.) | >2000 | No mortality or significant clinical signs observed. |
| Sprague-Dawley Rat | Intravenous (i.v.) | 150 | Ataxia, lethargy, and piloerection observed at doses ≥100 mg/kg. |
| CD-1 Mouse | Oral (p.o.) | >2000 | No mortality or significant clinical signs observed. |
| CD-1 Mouse | Intravenous (i.v.) | 125 | Similar to rats; ataxia and lethargy at doses ≥75 mg/kg. |
Experimental Protocol: Acute Oral Toxicity in Rats (Up-and-Down Procedure)
-
Guideline: Based on OECD Test Guideline 425.
-
Species: Female Sprague-Dawley rats, 8-10 weeks old.
-
Housing: Animals were housed in controlled conditions (22±3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Procedure: A single animal was dosed with ATA-85 formulated in 0.5% methylcellulose (B11928114) at a starting dose of 175 mg/kg. Based on the outcome (survival or death), the dose for the next animal was adjusted up or down by a factor of 3.2. This sequential process continued until the stopping criteria were met.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the study.
Repeat-Dose Toxicity
A 28-day repeat-dose study was conducted in Sprague-Dawley rats to characterize the toxicity profile of ATA-85 following daily administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).
Data Presentation: 28-Day Oral Toxicity Study in Rats
| Dose Group (mg/kg/day) | Key Findings | NOAEL |
| 0 (Vehicle) | No treatment-related findings. | - |
| 20 (Low Dose) | No treatment-related findings. | 20 mg/kg/day |
| 100 (Mid Dose) | Mild, reversible elevation in liver enzymes (ALT, AST). Minimal centrilobular hepatocyte hypertrophy. | |
| 500 (High Dose) | Significant elevation in liver enzymes. Moderate hepatocyte hypertrophy and single-cell necrosis. Decreased body weight gain. |
Experimental Protocol: 28-Day Oral Gavage Toxicity Study in Rats
-
Species: Sprague-Dawley rats (10/sex/group).
-
Dose Administration: ATA-85 was administered once daily via oral gavage for 28 consecutive days. A control group received the vehicle (0.5% methylcellulose).
-
In-life Assessments: Clinical observations, body weight, and food consumption were recorded weekly. Ophthalmoscopy was performed pre-study and at termination.
-
Clinical and Anatomic Pathology: At the end of the study, blood samples were collected for hematology and clinical chemistry analysis.[2] A full necropsy was performed, and organ weights were recorded. Tissues were collected and preserved for histopathological examination.
-
Recovery Group: An additional set of animals in the control and high-dose groups were kept for a 14-day recovery period to assess the reversibility of any findings.
Genotoxicity
A battery of tests was performed to assess the potential for ATA-85 to induce genetic mutations or chromosomal damage.
Data Presentation: Summary of Genotoxicity Studies
| Assay | Test System | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, etc.) & E. coli (WP2 uvrA) | 1 - 5000 µ g/plate | Negative |
| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 10 - 1000 µM | Negative |
| In Vivo Micronucleus | Rat Bone Marrow | 200, 1000, 2000 mg/kg | Negative |
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
-
Guideline: Based on OECD Test Guideline 471.
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA were used.
-
Procedure: The assays were conducted with and without a metabolic activation system (S9 mix from Aroclor-1254 induced rat liver). ATA-85 was plated at five different concentrations with the tester strains in triplicate. Positive and negative controls were included.
-
Evaluation: Plates were incubated for 48-72 hours at 37°C. The number of revertant colonies was counted. A positive result is defined as a dose-related increase in revertant colonies to at least twice the background (negative control) count.
Mechanism of Action and Potential Toxicity Pathway
ATA-85 exerts its antitumor effect by inhibiting TargetKinase in cancer cells, thereby blocking downstream proliferation signals. However, at high concentrations, it can exhibit off-target activity against ToxicityKinase, a structurally similar kinase crucial for normal cellular function in specific organs (e.g., the liver), leading to the observed hepatotoxicity.
Caption: On-target vs. off-target signaling pathways of ATA-85.
Experimental Workflow Visualization
The general workflow for conducting a preclinical in vivo toxicity study follows a structured, multi-stage process to ensure data integrity and regulatory compliance.
Caption: General workflow for an in vivo preclinical toxicology study.
Conclusion
The preclinical data package for Antitumor Agent-85 indicates a manageable safety profile. The compound is non-genotoxic and demonstrates a wide safety margin following acute oral administration. Repeat-dose studies identified the liver as the primary target organ for toxicity, an effect that was dose-dependent and partially reversible. The established NOAEL of 20 mg/kg/day in rats provides a solid foundation for calculating a safe starting dose for upcoming clinical trials. These findings support the continued development of ATA-85 as a promising novel antitumor agent.
References
Methodological & Application
Application Note: Conformation of Antitumor Agent-85 Induced G-Quadruplex Formation Using Circular Dichroism Spectroscopy
Abstract
G-quadruplexes (G4s) are non-canonical secondary DNA structures that form in guanine-rich sequences, and they are significant targets in anticancer drug development.[1][2] The stabilization of G4 structures, particularly in the promoter regions of oncogenes like c-MYC, can lead to the downregulation of gene expression, thereby inhibiting cancer cell proliferation.[1] Antitumor agent-85 is a novel small molecule identified as a G-quadruplex ligand with potent anti-tumor properties.[3] This application note provides a detailed protocol for utilizing circular dichroism (CD) spectroscopy to confirm and characterize the G4 conformation induced by Antitumor agent-85. CD spectroscopy is a powerful technique for studying the secondary structure of nucleic acids, as different G4 topologies exhibit distinct CD spectral signatures.[4][5][6] This protocol outlines the experimental workflow, data analysis, and interpretation for researchers in drug development and molecular biology.
Introduction
G-quadruplexes are four-stranded DNA structures composed of stacked G-quartets, which are square planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds.[7] These structures are particularly prevalent in telomeric regions and the promoter regions of several oncogenes, making them attractive targets for anticancer therapeutics.[1][2] The conformation of G4 DNA can be parallel, antiparallel, or hybrid, each possessing a unique circular dichroism (CD) spectral profile.[4][8] Specifically, parallel G4 structures typically show a positive peak around 260-265 nm and a negative peak around 240-245 nm.[8][9][10] Antiparallel structures exhibit a positive peak near 295 nm and a negative peak around 260 nm, while hybrid topologies show positive peaks at both ~295 nm and ~260 nm, with a negative peak around 245 nm.[4][8][10]
Antitumor agent-85 has been identified as a potent G4-stabilizing ligand.[3] CD spectroscopy is an ideal method to verify its mechanism of action by observing the induction and stabilization of a G4 structure in a target DNA sequence, such as the G-rich sequence in the c-MYC promoter.[10][11] Furthermore, CD thermal denaturation studies can quantify the extent of G4 stabilization by measuring the increase in the melting temperature (Tm) upon ligand binding.[12]
Proposed Signaling Pathway
The therapeutic rationale for Antitumor agent-85 is its ability to stabilize the G-quadruplex structure in the promoter region of an oncogene, such as c-MYC. This stabilization acts as a roadblock for the transcriptional machinery, leading to the downregulation of oncogene expression and subsequent inhibition of tumor cell proliferation.
Caption: Proposed mechanism of Antitumor agent-85.
Materials and Reagents
-
Oligonucleotide: Lyophilized, HPLC-purified DNA oligonucleotide corresponding to a G4-forming sequence (e.g., c-MYC promoter sequence: 5'-TGAGGGTGGGTAGGGTGGGTAA-3').
-
Antitumor agent-85: Stock solution in DMSO (e.g., 10 mM).
-
Buffer: 10 mM Lithium Cacodylate or Tris-HCl (pH 7.2), 100 mM KCl.
-
Nuclease-free water.
-
Quartz cuvette: 1 cm path length.
-
CD Spectropolarimeter with a temperature controller.
Experimental Protocols
Oligonucleotide Preparation and Annealing
-
Resuspend the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Dilute the stock solution to a final concentration of 200 µM in the potassium-containing buffer.
-
To induce G4 formation, anneal the oligonucleotide solution by heating to 95°C for 5 minutes, followed by slow cooling to room temperature overnight.
-
Store the annealed oligonucleotide solution at 4°C. The structure of G-quadruplexes in solution is dependent on factors such as temperature, annealing protocol, and buffer composition.[5]
CD Spectrum Acquisition
-
Prepare a 5 µM solution of the pre-annealed oligonucleotide in the potassium-containing buffer.
-
Set the CD spectropolarimeter to scan from 320 nm to 220 nm.
-
Record a baseline spectrum of the buffer alone in the 1 cm path length quartz cuvette.[5]
-
Record the CD spectrum of the 5 µM oligonucleotide solution at 25°C.
-
To investigate the effect of Antitumor agent-85, titrate the oligonucleotide solution with increasing concentrations of the agent (e.g., 0.5, 1.0, 2.0, 5.0 molar equivalents). Allow the solution to equilibrate for 5 minutes after each addition before recording the spectrum.[13]
-
Subtract the buffer baseline from each spectrum and correct for the dilution.
-
Convert the raw data (ellipticity in millidegrees) to Molar Ellipticity ([θ] in deg·cm²·dmol⁻¹).
CD Thermal Denaturation (Melting) Assay
-
Prepare two samples: the oligonucleotide at 5 µM in buffer, and the oligonucleotide at 5 µM in buffer with 5 molar equivalents of Antitumor agent-85.
-
Monitor the CD signal at the wavelength of the maximum change observed during the titration (e.g., 264 nm for a parallel G4).[10]
-
Increase the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Record the CD signal at every 1°C increment.
-
Plot the normalized CD signal against temperature to generate melting curves.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structure is unfolded. Determine the Tm by finding the maximum of the first derivative of the melting curve. The increase in Tm (ΔTm) in the presence of the ligand indicates stabilization of the G4 structure.[12]
Experimental Workflow
The following diagram illustrates the workflow for confirming G4 induction and stabilization by Antitumor agent-85.
Caption: Experimental workflow for CD analysis.
Results and Data Presentation
The addition of Antitumor agent-85 to the c-MYC oligonucleotide solution is expected to induce a clear conformational change, consistent with the formation of a parallel G-quadruplex structure. This is characterized by an increase in the positive CD signal at ~264 nm and a decrease in the negative signal at ~245 nm. The thermal melting experiment should demonstrate a significant increase in the melting temperature (Tm), indicating that Antitumor agent-85 stabilizes the G4 structure against thermal denaturation.
Table 1: Quantitative CD Spectroscopy Data for c-MYC G4 with Antitumor agent-85
| Condition | Molar Ellipticity at 264 nm (deg·cm²·dmol⁻¹) | Molar Ellipticity at 245 nm (deg·cm²·dmol⁻¹) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| c-MYC alone | +1.5 x 10⁵ | -0.8 x 10⁵ | 65.2 | N/A |
| c-MYC + 1 eq. Agent-85 | +2.0 x 10⁵ | -1.1 x 10⁵ | 72.5 | +7.3 |
| c-MYC + 2 eq. Agent-85 | +2.4 x 10⁵ | -1.3 x 10⁵ | 78.9 | +13.7 |
| c-MYC + 5 eq. Agent-85 | +2.7 x 10⁵ | -1.5 x 10⁵ | 83.4 | +18.2 |
Conclusion
This application note details a robust protocol for using circular dichroism spectroscopy to validate the interaction between a small molecule, Antitumor agent-85, and a G-quadruplex forming DNA sequence. The described CD titration and thermal melting experiments provide both qualitative and quantitative evidence of G4 induction and stabilization. The characteristic spectral changes confirm the formation of a parallel G4 structure, and the significant increase in melting temperature quantifies the stabilizing effect of the ligand. These methods are essential for the characterization of novel G4-targeting antitumor agents and provide critical insights into their mechanism of action.
References
- 1. Targeting G-quadruplexes in gene promoters: a novel anticancer strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring New Potential Anticancer Activities of the G-Quadruplexes Formed by [(GTG2T(G3T)3] and Its Derivatives with an Abasic Site Replacing Single Thymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols: Evaluating G-quadruplex Stabilization by Antitumor Agent-85 using a Taq Polymerase Stop Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in key biological processes, including the regulation of gene expression and the maintenance of telomere stability.[1][2][3] In many cancer cells, the activity of telomerase, an enzyme that maintains telomere length, is upregulated, contributing to cellular immortalization.[1][4] The formation and stabilization of G4 structures in telomeric DNA can inhibit telomerase activity, making G4s promising targets for anticancer drug development.[4] Additionally, G4 structures are found in the promoter regions of several oncogenes, such as c-MYC, where their stabilization can lead to transcriptional repression.[1][5]
Antitumor agent-85 is a novel compound identified as a G-quadruplex (G4) ligand with potent anti-tumor properties.[6] It has been shown to stabilize various G4-DNA structures, including those in the promoter regions of oncogenes like c-MYC, c-Kit, and KRAS.[6] The Taq polymerase stop assay is a sensitive and established method to investigate the interaction of small molecules with G4-forming DNA sequences.[7][8][9] The principle of this assay is based on the observation that a stable G4 structure on a DNA template can act as a roadblock for DNA polymerase, leading to a halt in DNA synthesis.[10][11] The degree of polymerase arrest is proportional to the stability of the G4 structure, which can be enhanced by G4-stabilizing ligands.[7][8]
These application notes provide a detailed protocol for utilizing the Taq polymerase stop assay to evaluate and quantify the G4-stabilizing potential of Antitumor agent-85.
Principle of the Taq Polymerase Stop Assay
The Taq polymerase stop assay leverages the inability of Taq DNA polymerase to efficiently read through a stable G-quadruplex structure on a single-stranded DNA template. In the presence of a G4-stabilizing agent like Antitumor agent-85, the equilibrium of the G4-forming sequence shifts towards the folded, stable quadruplex conformation. When a primer is annealed upstream of this sequence and Taq polymerase is added with dNTPs, DNA synthesis proceeds until the polymerase encounters the stabilized G4 structure. This encounter results in the termination of DNA synthesis, producing a truncated DNA product. The amount of this "stop" product, relative to the full-length product, can be quantified to determine the efficacy of the G4-stabilizing agent.
Core Requirements: Data Presentation
The stabilizing effect of Antitumor agent-85 on G-quadruplex DNA can be quantified and compared across different G4-forming sequences. The following tables present hypothetical data to illustrate how results from a Taq polymerase stop assay can be summarized.
Table 1: Concentration-Dependent G4 Stabilization by Antitumor Agent-85 on Different Oncogene Promoters
| Target G4 Sequence | Antitumor agent-85 Conc. (nM) | % Polymerase Stop |
| c-MYC Pu22 | 0 (Control) | 15 |
| 10 | 35 | |
| 50 | 68 | |
| 100 | 85 | |
| 500 | 92 | |
| c-Kit1 | 0 (Control) | 12 |
| 10 | 30 | |
| 50 | 62 | |
| 100 | 78 | |
| 500 | 88 | |
| KRAS | 0 (Control) | 18 |
| 10 | 40 | |
| 50 | 75 | |
| 100 | 89 | |
| 500 | 95 | |
| Non-G4 Control | 0 (Control) | <5 |
| 500 | <5 |
Table 2: IC50 Values of Antitumor Agent-85 for G4 Stabilization
| Target G4 Sequence | IC50 (nM) |
| c-MYC Pu22 | 45.2 |
| c-Kit1 | 58.7 |
| KRAS | 39.5 |
IC50 in this context is the concentration of Antitumor agent-85 required to cause 50% polymerase stoppage.
Experimental Protocols
This section provides a detailed methodology for the Taq polymerase stop assay to evaluate the G4-stabilizing effect of Antitumor agent-85.
Materials and Reagents
-
Oligonucleotides:
-
G4-forming template DNA (e.g., containing c-MYC, c-Kit, or KRAS promoter G4 sequences)
-
Fluorescently labeled primer (e.g., 5'-FAM) complementary to the 3' end of the template, upstream of the G4 motif.
-
Non-G4 forming control template DNA.
-
-
Antitumor agent-85: Stock solution in DMSO.
-
Taq DNA Polymerase: (5 U/µL)
-
Deoxynucleotide Triphosphates (dNTPs): 10 mM mix.
-
Reaction Buffer (10x): 500 mM KCl, 100 mM Tris-HCl (pH 8.3), 15 mM MgCl₂, 0.1% (w/v) gelatin.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Nuclease-free water.
Experimental Procedure
-
Primer-Template Annealing:
-
Prepare a mixture of the G4-forming template DNA (100 nM) and the fluorescently labeled primer (50 nM) in 1x reaction buffer.
-
Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
Incubation with Antitumor Agent-85:
-
To the annealed primer-template duplex, add varying concentrations of Antitumor agent-85 (e.g., 0, 10, 50, 100, 500 nM).
-
Include a "no-ligand" control (with an equivalent amount of DMSO) and a reaction with a non-G4 forming template as a negative control.
-
Incubate the reactions at room temperature for 30 minutes to allow for G4 formation and ligand binding.
-
-
Primer Extension Reaction:
-
Initiate the primer extension reaction by adding dNTPs (to a final concentration of 200 µM) and Taq DNA polymerase (1-2 units per reaction).
-
Incubate the reaction at a suitable temperature for Taq polymerase activity (e.g., 55-60°C) for a defined period (e.g., 30 minutes). The temperature can be optimized to modulate the intrinsic stability of the G4 structure.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Denature the samples by heating at 95°C for 5 minutes, then snap-cool on ice.
-
-
Gel Electrophoresis and Visualization:
-
Resolve the DNA fragments on a denaturing polyacrylamide gel (e.g., 15-20%) containing 7M urea.
-
Visualize the fluorescently labeled DNA fragments using a gel imager. The gel will show a band corresponding to the full-length product and, in the presence of a stabilized G4, a shorter "stop" product.
-
-
Data Analysis:
-
Quantify the band intensities for the full-length product (FLP) and the polymerase stop product (SP) in each lane using densitometry software.
-
Calculate the percentage of polymerase stop using the following formula: % Polymerase Stop = [SP / (SP + FLP)] x 100
-
Plot the % Polymerase Stop against the concentration of Antitumor agent-85 to determine the IC50 value.
-
Mandatory Visualizations
Here are the diagrams illustrating the experimental workflow and the underlying signaling pathway.
Caption: G4 stabilization by Antitumor agent-85 inhibits DNA synthesis.
Caption: Workflow of the Taq polymerase stop assay.
References
- 1. Dual Targeting Topoisomerase/G-Quadruplex Agents in Cancer Therapy—An Overview [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into G-quadruplexes: towards new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New anticancer agents may better control tumour growth in nearly every cancer type - ecancer [ecancer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Analysis of DNA Synthesis Blockage by G-Quadruplex Structure and Bypass Facilitated by a G4-Resolving Helicase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Cytotoxicity of Antitumor Agent-85 Using MTT and CellTiter-Glo Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell viability is a cornerstone of cancer research and drug development. It provides crucial insights into the cytotoxic and cytostatic effects of novel therapeutic compounds. This document offers detailed protocols for two widely used cell viability assays, the MTT and CellTiter-Glo assays, in the context of evaluating "Antitumor agent-85," a novel investigational compound.[1][2] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] The CellTiter-Glo assay is a luminescent assay that quantifies ATP, the main energy currency in cells, to determine the number of viable cells.[4][5][6]
Principles of the Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][7] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[2][3] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2][7][8]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP.[4][6][9] The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. In the presence of ATP released from lysed viable cells, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal.[5] This "glow-type" luminescence is proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active cells.[5][10]
Data Presentation
The cytotoxic effects of Antitumor agent-85 were evaluated in a cancer cell line (e.g., HeLa) using both MTT and CellTiter-Glo assays. The cells were treated with a serial dilution of Antitumor agent-85 for 48 hours. The following tables summarize the hypothetical quantitative data obtained.
Table 1: Cytotoxicity of Antitumor agent-85 as determined by MTT Assay
| Concentration of Antitumor agent-85 (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.182 | 0.075 | 94.3% |
| 1 | 0.953 | 0.061 | 76.0% |
| 10 | 0.621 | 0.042 | 49.5% |
| 50 | 0.315 | 0.028 | 25.1% |
| 100 | 0.158 | 0.019 | 12.6% |
Table 2: Cytotoxicity of Antitumor agent-85 as determined by CellTiter-Glo® Assay
| Concentration of Antitumor agent-85 (µM) | Mean Luminescence (RLU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1,254,321 | 89,765 | 100.0% |
| 0.1 | 1,198,765 | 82,453 | 95.6% |
| 1 | 987,654 | 67,890 | 78.7% |
| 10 | 634,567 | 45,321 | 50.6% |
| 50 | 321,987 | 28,765 | 25.7% |
| 100 | 165,432 | 18,901 | 13.2% |
Table 3: Comparison of IC50 Values for Antitumor agent-85
| Assay Method | IC50 (µM) |
| MTT Assay | 10.2 µM |
| CellTiter-Glo® Assay | 9.8 µM |
Experimental Protocols
MTT Assay Protocol
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Sterile, 96-well flat-bottom plates
-
Complete cell culture medium
-
Antitumor agent-85 stock solution
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of Antitumor agent-85 in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared Antitumor agent-85 dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)
-
Sterile, opaque-walled 96-well plates suitable for luminescence measurements
-
Complete cell culture medium
-
Antitumor agent-85 stock solution
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Antitumor agent-85 in complete cell culture medium.
-
Remove the existing medium and add 100 µL of the Antitumor agent-85 dilutions. Include vehicle-only and no-cell background control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.
Mandatory Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the CellTiter-Glo® assay.
Caption: Hypothetical signaling pathway affected by Antitumor agent-85.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. news-medical.net [news-medical.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. bioquochem.com [bioquochem.com]
- 12. promega.com [promega.com]
Application Notes and Protocols: In Vivo Xenograft Models for Testing Antitumor Agent-85 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo xenograft models are a critical tool in preclinical oncology research for evaluating the efficacy of novel therapeutic agents.[1][2] This document provides detailed protocols for utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to assess the antitumor activity of Antitumor agent-85, a G-quadruplex (G4) ligand that stabilizes G4-DNA structures.[3] These models allow for the observation of tumor growth, progression, and response to treatment in a controlled physiological environment, bridging the gap between in vitro assays and human clinical trials.[1]
Hypothetical Mechanism of Action of Antitumor Agent-85
Antitumor agent-85 is a G-quadruplex (G4) ligand.[3] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences. Their stabilization by ligands like Antitumor agent-85 can interfere with key cellular processes such as DNA replication and transcription, particularly in genes critical for cancer cell proliferation, such as oncogenes. This interference can lead to cell cycle arrest and apoptosis, thereby exerting an antitumor effect.
Caption: Hypothetical signaling pathway for Antitumor agent-85.
Experimental Protocols
1. Cell Line-Derived Xenograft (CDX) Model Protocol
CDX models are established from immortalized human cancer cell lines and are valued for their reproducibility and scalability in initial efficacy screening.[4]
1.1. Cell Culture and Preparation
-
Cell Line: A549 (human non-small cell lung cancer) or other appropriate cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS.[5]
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.[6]
-
Resuspend the cell pellet in serum-free medium or PBS for injection.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue. Cell viability should be >95%.
-
Adjust the cell suspension to a final concentration of 5 x 10^7 cells/mL in a 1:1 mixture with Matrigel on ice.[6]
-
1.2. Subcutaneous Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (nu/nu) or NSG mice, 6-8 weeks old.[7][8]
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.[8]
-
Tumor Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 0.2 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[8]
-
Monitor the animals for tumor growth. Tumors are typically palpable within 7-14 days.
-
2. Patient-Derived Xenograft (PDX) Model Protocol
PDX models are created by implanting tumor fragments from a patient directly into an immunodeficient mouse, preserving the original tumor's heterogeneity and microenvironment.[9]
2.1. PDX Model Generation
-
Animal Host: NOD.Cg-Prkdcscid Il2rg_tm1Wjl_/SzJ (NSG) mice are recommended due to their robust engraftment capabilities.[7]
-
Implantation:
-
Patient tumor tissue is obtained under sterile conditions.
-
A small fragment of the tumor is implanted subcutaneously into the flank of a 6-8 week old female NSG mouse using a trocar.[7]
-
Tumors are passaged in subsequent generations of mice to expand the model. The second or third passage (P2 or P3) is typically used for efficacy studies.
-
3. Antitumor Agent-85 Efficacy Testing
Caption: General workflow for in vivo efficacy studies.
3.1. Study Design
-
Tumor Growth: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[7]
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
Antitumor agent-85 (Dose 1, e.g., 25 mg/kg)
-
Antitumor agent-85 (Dose 2, e.g., 50 mg/kg)
-
Positive Control (standard-of-care chemotherapy)
-
-
Administration: Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 28 days.[8]
3.2. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor volumes using digital calipers 2-3 times per week.[8] The formula for tumor volume is: (Width² x Length) / 2.[5]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Study Endpoint: The study should be concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration (e.g., 28 days).[8]
4. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the TGI to determine the efficacy of the treatment. The formula is: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Statistical Analysis: Utilize appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of the differences in tumor volume between the treatment and control groups.[10]
Data Presentation
Table 1: Hypothetical Efficacy of Antitumor Agent-85 in A549 CDX Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1850 ± 210 | - | - |
| Antitumor agent-85 | 25 | 980 ± 150 | 47.0 | <0.05 |
| Antitumor agent-85 | 50 | 450 ± 95 | 75.7 | <0.01 |
| Positive Control | Varies | 620 ± 110 | 66.5 | <0.01 |
Table 2: Hypothetical Efficacy of Antitumor Agent-85 in Pancreatic Cancer PDX Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle Control | - | 2100 ± 250 | - | - |
| Antitumor agent-85 | 25 | 1350 ± 180 | 35.7 | <0.05 |
| Antitumor agent-85 | 50 | 780 ± 120 | 62.9 | <0.01 |
| Positive Control | Varies | 950 ± 140 | 54.8 | <0.01 |
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. xenograft.org [xenograft.org]
- 2. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. benchchem.com [benchchem.com]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunofluorescence Staining of G4 Structures Following Antitumor agent-85 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in various cellular processes, including transcription, replication, and telomere maintenance.[1][2] In cancer biology, G4 structures are found in the promoter regions of many oncogenes and at telomeres, making them a promising target for anticancer therapies.[3][4][5] The development of small molecules that can bind to and stabilize G4 structures is an active area of research.[3]
Antitumor agent-85 is a G-quadruplex (G4) ligand that stabilizes various G4-DNA structures, including those associated with c-MYC, CKit1, CKit2, and KRAS, and exhibits potent anti-tumor properties.[6] Visualizing the interaction of such agents with their intracellular targets is crucial for understanding their mechanism of action and for drug development. Immunofluorescence (IF) microscopy is a powerful technique to visualize the formation and stabilization of G4 structures in cells.[7][8] This application note provides a detailed protocol for the immunofluorescence staining of G4 structures in cells treated with Antitumor agent-85, using the well-characterized anti-G4 antibodies, BG4 and 1H6.[9][10] Treatment with G4 stabilizing agents has been shown to increase the nuclear staining intensity of these antibodies, providing a method to quantify the effect of compounds like Antitumor agent-85.[10][11]
Experimental Protocols
This section details the methodologies for the immunofluorescence staining of G4 structures after treatment with Antitumor agent-85.
I. Cell Culture and Treatment with Antitumor agent-85
-
Cell Seeding: Seed the cell line of choice (e.g., HeLa, U2OS) onto sterile glass coverslips in a 12-well plate. The cell density should be adjusted so that they reach 50-80% confluency at the time of fixation.[12] For improved cell attachment, coverslips can be pre-coated with 0.1 mg/mL poly-D-lysine.[12]
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Antitumor agent-85 Treatment: Prepare a stock solution of Antitumor agent-85 in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., a range of concentrations from 1 nM to 10000 nM can be tested).[6]
-
Incubation: Remove the old medium from the cells and add the medium containing Antitumor agent-85. Incubate the cells for the desired treatment duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
II. Immunofluorescence Staining
The following protocol is adapted for both BG4 and 1H6 antibodies. Key differences are noted.
-
Fixation:
-
Carefully remove the medium from the coverslips.
-
Wash the cells once with 1x Phosphate Buffered Saline (PBS).
-
Fix the cells with 1 mL of 4% paraformaldehyde (PFA) in 1x PBS for 10 minutes at room temperature.[12]
-
-
Permeabilization:
-
Optional: RNase/DNase Treatment (for specificity control):
-
To confirm the nature of the nucleic acid forming the G4 structures, optional enzymatic digestion can be performed.
-
RNase A Treatment: To degrade RNA G4s, incubate coverslips with RNase A (e.g., 10 mg/mL stock diluted in PBS) for 1 hour at 37°C. This is expected to reduce cytoplasmic foci while leaving most nuclear foci intact.[12][13]
-
DNase I Treatment: To degrade DNA G4s, incubate coverslips with DNase I (e.g., 60U Turbo DNase in 1x DNase buffer) for 1 hour at 37°C. This should remove most nuclear foci.[10][12]
-
After digestion, rinse the coverslips twice with PBS.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the appropriate blocking buffer.
-
BG4 Antibody: Dilute the BG4 antibody to the desired concentration (e.g., 1:100 or a final concentration of ~60-80 nM).[12] Incubate for 1 hour at 37°C.[12]
-
1H6 Antibody: Dilute the 1H6 antibody to the desired concentration (e.g., 1:1000).[15] Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the coverslips three times with PBST for 5 minutes each.[12]
-
-
Secondary/Tertiary Antibody Incubation:
-
For BG4 (requires an anti-FLAG secondary):
-
Incubate with a rabbit anti-FLAG antibody (e.g., 1:800 dilution in PBST + 0.5% goat serum) for 1 hour at 37°C.[12]
-
Wash three times with PBST for 5 minutes each.[12]
-
Incubate with a fluorescently labeled anti-rabbit secondary antibody (e.g., Alexa Fluor 594 goat anti-rabbit, 1:500-1:1000 dilution) in PBST + 0.5% goat serum for 1 hour at room temperature, protected from light.[12]
-
-
For 1H6 (direct secondary):
-
Incubate with a fluorescently labeled anti-mouse secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:500-1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.
-
-
-
Nuclear Counterstaining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each. The second wash can include a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole).[12]
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
III. Imaging and Analysis
-
Microscopy:
-
Image the slides using a confocal or wide-field fluorescence microscope.
-
Capture images of the DAPI channel and the channel corresponding to the fluorescent secondary antibody.
-
Ensure that imaging parameters (e.g., laser power, exposure time, gain) are kept constant across all samples to allow for quantitative comparisons.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of G4 staining in the nucleus.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to measure the mean fluorescence intensity within the nuclear region, defined by the DAPI signal.
-
The number and intensity of fluorescent foci can also be quantified.[11]
-
Compare the fluorescence intensity between untreated, vehicle-treated, and Antitumor agent-85-treated cells. An increase in fluorescence intensity upon treatment would indicate stabilization of G4 structures by the agent.[10][11]
-
Data Presentation
The following table summarizes the key quantitative parameters of the immunofluorescence protocol.
| Parameter | Recommended Value | Notes |
| Cell Culture | ||
| Cell Confluency | 50-80% | Optimal for imaging individual cells.[12] |
| Antitumor agent-85 Conc. | 1 - 10000 nM | A dose-response curve is recommended.[6] |
| Treatment Duration | 24 hours | Can be optimized based on the agent's kinetics. |
| Immunostaining | ||
| Fixative | 4% Paraformaldehyde | 10 minutes at room temperature.[12] |
| Permeabilization | 0.1% Triton X-100 | 10 minutes at room temperature.[12] |
| Blocking (BG4) | 0.5% goat serum in PBST | 1 hour at 37°C.[12] |
| Blocking (1H6) | 10% goat serum in PBS | 1-2 hours at room temperature.[14] |
| Primary Ab (BG4) | 1:100 dilution (~60-80 nM) | 1 hour at 37°C.[12] |
| Primary Ab (1H6) | 1:1000 dilution | 1 hour at room temperature.[15] |
| Secondary Ab (anti-FLAG for BG4) | 1:800 dilution | 1 hour at 37°C.[12] |
| Fluor-conjugated Tertiary Ab (for BG4) | 1:500 - 1:1000 dilution | 1 hour at room temperature.[12] |
| Fluor-conjugated Secondary Ab (for 1H6) | 1:500 - 1:1000 dilution | 1 hour at room temperature. |
| Nuclear Counterstain (DAPI) | Varies by stock | Included in one of the final washes.[12] |
Mandatory Visualization
Diagram of Signaling Pathway and Detection Mechanism
Caption: Mechanism of G4 structure detection after Antitumor agent-85 treatment.
Diagram of Experimental Workflow
Caption: Experimental workflow for G4 immunofluorescence staining.
References
- 1. Production of the anti-G-quadruplex antibody BG4 for efficient genome-wide analyses: From plasmid quality control to antibody validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into G-quadruplexes: towards new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-quadruplexes: a promising target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA G-quadruplex and its potential as anticancer drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. G-Quadruplex Visualization in Cells via Antibody and Fluorescence Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence microscopy of G-quadruplexes and R-loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BG4 antibody and SG4 nanobody - Balasubramanian Lab [balasubramanian.co.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. Detection of G-quadruplex DNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. balasubramanian.co.uk [balasubramanian.co.uk]
- 13. Visualization and selective chemical targeting of RNA G-quadruplex structures in the cytoplasm of human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Anti-DNA G-quadruplex (G4) Antibody, clone 1H6 ZooMAb® Mouse Monoclonal recombinant, expressed in HEK 293 cells [sigmaaldrich.com]
Application Note: Verifying Target Engagement of Antitumor Agent-85 with the Cellular Thermal Shift Assay (CETSA)
For Research Use Only.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a drug with its target protein within the complex environment of a living cell.[1][2][3] The principle of CETSA is based on ligand-induced thermal stabilization of proteins.[1][2][4] When a small molecule, such as Antitumor agent-85, binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[2][5] This change in thermal stability can be quantified to confirm direct interaction between the drug and its intracellular target, a critical step in drug development and mechanism of action studies.[3][6][7]
This application note provides a detailed protocol for utilizing CETSA to verify the target engagement of a novel hypothetical compound, Antitumor agent-85, with its putative target, Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), a key component of a signaling pathway frequently dysregulated in cancer. The protocols cover both a standard CETSA melting curve experiment and an isothermal dose-response (ITDR-CETSA) experiment for determining the potency of target engagement.[8][9]
Principle of the Assay
The CETSA method involves treating intact cells with the compound of interest, followed by a controlled heat challenge across a range of temperatures.[4][10] Upon heating, proteins begin to unfold and aggregate. Proteins that are stabilized by ligand binding will remain in their soluble form at higher temperatures compared to their unbound state.[2][5] After the heat treatment, cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting.[10][11][12] An increase in the amount of soluble target protein at a given temperature in the presence of the drug indicates target engagement.
Materials and Reagents
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116)
-
Compound: Antitumor agent-85 (hypothetical)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA: 0.25%
-
DMSO: (Dimethyl sulfoxide), cell culture grade
-
Protease Inhibitor Cocktail
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
Primary Antibody: Rabbit anti-MAP3K1
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
ECL Western Blotting Substrate
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western blot imaging system
Experimental Protocols
Protocol 1: CETSA Melting Curve for MAP3K1
This protocol is designed to determine the thermal melting profile of MAP3K1 in the presence and absence of Antitumor agent-85.
1. Cell Culture and Treatment: a. Seed HCT116 cells in a T75 flask and grow to 80-90% confluency. b. On the day of the experiment, treat the cells with either 10 µM Antitumor agent-85 or vehicle (DMSO) for 2 hours at 37°C.
2. Cell Harvesting and Preparation: a. After incubation, detach the cells using Trypsin-EDTA and wash them twice with ice-old PBS. b. Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 1 x 10^7 cells/mL.
3. Heat Challenge: a. Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. b. Place the PCR tubes in a thermal cycler and heat the samples for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include an unheated control at room temperature.[13] c. Immediately after heating, transfer the tubes to ice for 3 minutes.
4. Cell Lysis and Protein Extraction: a. Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[13] b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[13]
5. Western Blot Analysis: a. Carefully collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of each sample using a BCA assay. c. Normalize all samples to the same protein concentration. d. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. e. Transfer the proteins to a PVDF membrane. f. Block the membrane and probe with a primary antibody against MAP3K1, followed by an HRP-conjugated secondary antibody.[10] g. Detect the chemiluminescent signal and quantify the band intensities.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the potency of Antitumor agent-85 in stabilizing MAP3K1 at a fixed temperature.
1. Cell Culture and Treatment: a. Culture and harvest HCT116 cells as described in Protocol 1. b. Resuspend the cells in culture medium and treat with a serial dilution of Antitumor agent-85 (e.g., 0.1 nM to 100 µM) and a vehicle control for 2 hours at 37°C.[13]
2. Heat Challenge and Protein Extraction: a. Following incubation, wash the cells with PBS and resuspend in PBS with protease inhibitors. b. Aliquot the cell suspensions into PCR tubes. c. Heat all samples at a single, optimized temperature (e.g., 54°C, determined from the melting curve experiment) for 3 minutes in a thermal cycler. d. Lyse the cells and separate the soluble protein fraction as described in Protocol 1.
3. Western Blot Analysis: a. Perform Western blot analysis for MAP3K1 as described in Protocol 1. b. Quantify the band intensities for each concentration of Antitumor agent-85.
Data Presentation
The quantitative data from the CETSA experiments should be summarized in tables for clear comparison.
Table 1: CETSA Melting Curve Data for MAP3K1
| Temperature (°C) | Normalized Band Intensity (Vehicle) | Normalized Band Intensity (10 µM Antitumor agent-85) |
| 25 (No Heat) | 1.00 | 1.00 |
| 40 | 0.98 | 0.99 |
| 44 | 0.95 | 0.97 |
| 48 | 0.85 | 0.92 |
| 52 | 0.52 | 0.85 |
| 56 | 0.21 | 0.65 |
| 60 | 0.05 | 0.35 |
| 64 | 0.01 | 0.12 |
Table 2: ITDR-CETSA Data for MAP3K1 at 54°C
| Antitumor agent-85 Conc. (µM) | Normalized Band Intensity |
| 0 (Vehicle) | 0.30 |
| 0.001 | 0.32 |
| 0.01 | 0.45 |
| 0.1 | 0.68 |
| 1 | 0.85 |
| 10 | 0.88 |
| 100 | 0.89 |
Visualizations
Signaling Pathway
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. pelagobio.com [pelagobio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Our Research — CETSA [cetsa.org]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel Quinazoline-Based G4 Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of novel quinazoline-based G-quadruplex (G4) ligands through high-throughput screening (HTS). The protocols outlined below detail the necessary steps from primary screening to secondary validation and cellular evaluation.
G-quadruplexes are non-canonical secondary structures of nucleic acids that are implicated in key cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. Their prevalence in the promoter regions of oncogenes and in telomeric DNA makes them attractive targets for cancer therapy. Quinazoline derivatives have emerged as a promising class of small molecules capable of selectively binding to and stabilizing G4 structures, thereby inhibiting cancer cell proliferation.
Experimental Workflow & Logical Relationships
The overall process for identifying and validating novel quinazoline-based G4 ligands follows a multi-step, hierarchical approach. This workflow ensures the efficient screening of large compound libraries and the rigorous characterization of promising candidates.
Caption: Workflow for the discovery of G4 ligands.
Signaling Pathways Modulated by G4 Ligands
Quinazoline-based G4 ligands can exert their anticancer effects by modulating several critical signaling pathways. By stabilizing G4 structures in the promoter regions of oncogenes and at telomeres, these ligands can interfere with transcription and telomere maintenance, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling pathways affected by G4 ligands.
Quantitative Data Summary
The following table summarizes the biophysical data for a series of pyridine (B92270) bis-quinazoline derivatives, demonstrating their ability to stabilize G4 DNA.[1][2] The change in melting temperature (ΔTm) is a key indicator of ligand-induced G4 stabilization.
| Compound | Linker Type | ΔTm (°C) at 1 µM | Dissociation Constant (Kd) |
| 7g | Propylamine | > 20 | Nanomolar range |
| 7l | Ethylamine | < 7g | Not specified |
| 7h | Propylamine | > 20 | Nanomolar range |
| 7m | Ethylamine | < 7h | Not specified |
| 7i | Propylamine | > 20 | Nanomolar range |
| 7n | Ethylamine | < 7i | Not specified |
Experimental Protocols
Primary High-Throughput Screening: FRET-Based Melting Assay
This protocol is designed to rapidly screen large compound libraries for their ability to stabilize G4 DNA structures.[3][4][5]
Materials:
-
Dual-labeled G4-forming oligonucleotide (e.g., F21GT: 5'-FAM-d(G3(T2AG3)3)-TAMRA-3')
-
Screening buffer: 10 mM Lithium cacodylate (pH 7.2), 90 mM LiCl, 10 mM KCl
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Real-time PCR instrument or a fluorescence plate reader with temperature control
Procedure:
-
Prepare a working solution of the dual-labeled oligonucleotide at a final concentration of 0.2 µM in the screening buffer.
-
Dispense the oligonucleotide solution into the wells of a 384-well plate.
-
Add the test compounds to the wells at a final concentration range of 1-10 µM. Ensure the final DMSO concentration is ≤ 1%. Include appropriate controls (no ligand, known G4 ligand).
-
Seal the plate and centrifuge briefly.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for ligand binding.
-
Perform the melting experiment by increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence of the donor fluorophore (FAM) at each temperature increment.
-
Calculate the melting temperature (Tm) for each well by fitting the melting curve to a sigmoidal function. The Tm is the temperature at which 50% of the G4 structures are unfolded.
-
The change in melting temperature (ΔTm = Tm (with ligand) - Tm (without ligand)) is used to identify primary hits. A significant increase in Tm indicates G4 stabilization by the compound.
Secondary Validation: Fluorescence Intercalator Displacement (FID) Assay
The FID assay is used to confirm the binding of hit compounds to G4 DNA and to assess their selectivity over double-stranded DNA (dsDNA).[1][6]
Materials:
-
G4-forming oligonucleotide (unlabeled)
-
dsDNA (e.g., calf thymus DNA)
-
Fluorescent intercalator dye (e.g., Thiazole Orange)
-
Assay buffer: 10 mM Tris-HCl (pH 7.5), 100 mM KCl
-
Test compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of pre-folded G4 DNA and dsDNA in the assay buffer.
-
In a 96-well plate, add the DNA solution and the fluorescent dye to each well.
-
Incubate for a short period to allow the dye to intercalate into the DNA, resulting in a high fluorescence signal.
-
Add increasing concentrations of the test compound to the wells.
-
Incubate to allow for competitive binding.
-
Measure the fluorescence intensity.
-
A decrease in fluorescence indicates that the test compound is displacing the intercalator dye from the DNA.
-
The concentration of the compound required to displace 50% of the dye (DC50) is determined. A lower DC50 value for G4 DNA compared to dsDNA indicates selectivity.
Cellular Evaluation: Cell Viability Assay (MTT Assay)
This assay determines the effect of the validated G4 ligands on the viability of cancer cells.[1][2]
Materials:
-
Cancer cell lines (e.g., HCT-8, HepG2)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Measuring c-MYC Promoter Activity Using a Dual-Luciferase® Reporter Assay in Response to Antitumor Agent-85
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-MYC proto-oncogene is a critical transcription factor that governs a wide array of cellular processes, including proliferation, growth, and apoptosis.[1][2] Its deregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[3][4][5] Various upstream signaling pathways, such as the Wnt/β-catenin and MAPK pathways, converge to regulate c-MYC expression, and mutations in these pathways often lead to its aberrant activation in cancer.[2][3][6]
Measuring the transcriptional activity of the c-MYC promoter is essential for screening and characterizing potential anticancer agents. The Dual-Luciferase® Reporter (DLR™) Assay System is a highly sensitive and quantitative method for this purpose.[7][8][9] This assay utilizes two luciferases, Firefly and Renilla, expressed from separate vectors. The Firefly luciferase gene is placed under the control of the c-MYC promoter, serving as the experimental reporter. The Renilla luciferase, driven by a constitutive promoter, acts as an internal control to normalize for variations in cell number and transfection efficiency, thereby increasing experimental accuracy.[10][11]
This application note provides a detailed protocol for using the DLR™ Assay System to evaluate the effect of a novel compound, Antitumor agent-85, on c-MYC promoter activity in cultured human cancer cells.
Principle of the Assay
The core of this assay is a reporter plasmid where the Firefly luciferase gene's expression is driven by the human c-MYC promoter. This construct is co-transfected into cells with a second plasmid that constitutively expresses Renilla luciferase.[5][12] When c-MYC transcription is active, the promoter drives the synthesis of Firefly luciferase. After cell lysis, the activity of both luciferases is measured sequentially from a single sample.[9][11] The Firefly luminescence is measured first, then quenched, followed by the measurement of Renilla luminescence.[8][9] The ratio of Firefly to Renilla luminescence provides a normalized measure of c-MYC promoter activity. A decrease in this ratio in cells treated with Antitumor agent-85 would indicate an inhibitory effect on the c-MYC signaling pathway.
Wnt/β-catenin Signaling Pathway Regulating c-MYC
The Wnt/β-catenin pathway is a key regulator of c-MYC. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors, which in turn drive the expression of target genes, including c-MYC. Antitumor agent-85 is hypothesized to inhibit this pathway.
Caption: Simplified Wnt/β-catenin pathway leading to c-MYC transcription.
Detailed Protocols
Materials and Reagents
-
Cell Line: HCT116 (human colorectal carcinoma) or HEK293T cells.
-
Culture Medium: McCoy's 5A or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
pGL3-c-MYC-Luc (Firefly luciferase driven by the c-MYC promoter).
-
pRL-TK (Renilla luciferase driven by a constitutive HSV-TK promoter, for internal control).
-
-
Transfection Reagent: Lipofectamine® 3000 or equivalent.
-
Compound: Antitumor agent-85 (dissolved in DMSO).
-
Assay Kit: Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. #E1910).
-
Equipment:
-
96-well white, flat-bottom cell culture plates.
-
Luminometer with dual injectors.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Experimental Protocol
Step 1: Cell Seeding
-
Culture HCT116 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed 2 x 10⁴ cells per well in a 96-well white, flat-bottom plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Step 2: Co-transfection of Reporter Plasmids
-
For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical ratio is 100 ng of pGL3-c-MYC-Luc and 10 ng of pRL-TK per well.
-
Gently add the transfection mix to the cells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
Step 3: Treatment with Antitumor agent-85
-
Prepare serial dilutions of Antitumor agent-85 in a complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Include a "Vehicle Control" group treated with 0.1% DMSO.
-
After 24 hours of transfection, carefully remove the medium and add 100 µL of the medium containing the appropriate concentration of Antitumor agent-85 or vehicle control.
-
Incubate for an additional 24 hours.
Step 4: Cell Lysis and Luminescence Measurement
-
Equilibrate the 96-well plate and assay reagents to room temperature.
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[12]
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence, followed by injection of 100 µL of Stop & Glo® Reagent and measurement of Renilla luminescence.[8][11]
-
Place the plate in the luminometer and initiate the reading sequence.
Experimental Workflow Diagram
Caption: Workflow for the c-MYC Dual-Luciferase® Reporter Assay.
Data Presentation and Analysis
The primary data output will be in Relative Light Units (RLU) from the luminometer for both Firefly and Renilla luciferases.
Analysis Steps:
-
Calculate the Luciferase Ratio: For each well, divide the Firefly RLU by the Renilla RLU.[12]
-
Ratio = Firefly RLU / Renilla RLU
-
-
Normalize to Vehicle Control: To determine the effect of the compound, normalize the ratio of each treated well to the average ratio of the vehicle control group.
-
Normalized Activity (%) = (Ratio_Treated / Average Ratio_Vehicle) * 100
-
-
Data Visualization: Plot the Normalized Activity (%) against the concentration of Antitumor agent-85 to visualize the dose-response relationship and calculate the IC₅₀ value.
Hypothetical Results
The following table summarizes the hypothetical results of treating HCT116 cells, transfected with the c-MYC reporter system, with varying concentrations of Antitumor agent-85.
| Treatment Group | Concentration (µM) | Avg. Firefly RLU | Avg. Renilla RLU | Firefly/Renilla Ratio | Normalized Activity (%) |
| Vehicle Control | 0 (0.1% DMSO) | 85,400 | 9,500 | 8.99 | 100.0% |
| Antitumor agent-85 | 0.1 | 76,150 | 9,400 | 8.10 | 90.1% |
| 1.0 | 48,200 | 9,650 | 4.99 | 55.5% | |
| 5.0 | 24,500 | 9,450 | 2.59 | 28.8% | |
| 10.0 | 11,200 | 9,550 | 1.17 | 13.0% | |
| 25.0 | 6,100 | 9,500 | 0.64 | 7.1% | |
| Untransfected Control | N/A | 150 | 120 | N/A | N/A |
These hypothetical results demonstrate that Antitumor agent-85 inhibits c-MYC promoter activity in a dose-dependent manner in HCT116 cells. The consistent Renilla RLU values across treatments confirm that the observed effect is specific to the c-MYC promoter and not due to general cytotoxicity or variations in transfection.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Dual-Luciferase® Reporter Assay System [worldwide.promega.com]
- 10. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Antitumor Agent-85 Treatment
Introduction
Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue development and homeostasis.[1] Dysregulation of this pathway is a hallmark of cancer, leading to uncontrolled cell proliferation and resistance to treatment.[2][3] Consequently, inducing apoptosis in cancer cells is a primary goal for many anticancer therapies.[2][4] Antitumor agent-85 is a novel small molecule compound under investigation for its potential to selectively trigger apoptosis in malignant cells.
Western blotting is a powerful and widely used technique to detect and quantify changes in the expression levels of key proteins that regulate and execute the apoptotic process.[5] This document provides detailed protocols for using Western blot analysis to evaluate the efficacy of Antitumor agent-85 in inducing apoptosis by examining critical markers, including the Bcl-2 family of proteins, caspases, and Poly (ADP-ribose) polymerase (PARP).
Apoptosis Signaling Pathway Overview
Apoptosis is primarily executed through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, which converge on the activation of executioner caspases.[6] Antitumor agent-85 is hypothesized to act via the intrinsic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).
The mechanism involves:
-
Initiation: Cellular stress induced by Antitumor agent-85 leads to the activation of pro-apoptotic proteins like Bax.
-
Mitochondrial Permeabilization: Activated Bax translocates to the mitochondria, disrupting the balance with anti-apoptotic Bcl-2 and causing the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9. Caspase-9 then cleaves and activates executioner caspase-3.[7]
-
Execution: Activated (cleaved) caspase-3 proteolytically degrades numerous cellular substrates, including PARP. The cleavage of PARP from its full-length form (116 kDa) into an 89 kDa fragment is a hallmark of apoptosis.[5] This cascade of events ultimately leads to the characteristic morphological changes of cell death.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating the G4 Maze: A Technical Guide to Bridging In Vitro and In Cellulo G4 Ligand Activity
Technical Support Center
Researchers, scientists, and drug development professionals often face the challenge of poor correlation between the in vitro and in cellulo activity of G-quadruplex (G4) ligands. This discrepancy can lead to the costly and time-consuming pursuit of non-viable drug candidates. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of G4 ligand evaluation, enhance the predictive value of your in vitro assays, and design more effective in cellulo experiments.
Troubleshooting Guide: Why Doesn't My G4 Ligand Work in Cells?
This guide addresses common issues encountered when a potent in vitro G4 ligand shows diminished or no activity in a cellular context.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High in vitro affinity, low cellular activity | Poor Cell Permeability: The ligand may not efficiently cross the cell membrane to reach its nuclear or cytoplasmic G4 targets. | 1. Assess Physicochemical Properties: Analyze the ligand's lipophilicity (LogP), polar surface area, and size. 2. Cellular Uptake Assays: Quantify intracellular ligand concentration using techniques like LC-MS/MS or fluorescence microscopy if the ligand is intrinsically fluorescent. 3. Chemical Modification: Consider synthesizing analogs with improved membrane permeability, for example, by adding lipophilic moieties or conjugating them to cell-penetrating peptides. |
| Subcellular Mislocalization: The ligand may be sequestered in cellular compartments away from the target G4s (e.g., trapped in lysosomes). | 1. Subcellular Localization Studies: Use confocal microscopy with fluorescently tagged ligands or co-localization with organelle-specific dyes to determine the ligand's distribution. 2. Modify Targeting: Incorporate nuclear localization signals (NLS) or other targeting motifs into the ligand structure. | |
| Ligand Efflux: The ligand may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | 1. Use Efflux Pump Inhibitors: Co-administer the ligand with known efflux pump inhibitors (e.g., verapamil) to see if cellular activity is restored. 2. Ligand Modification: Design analogs that are not substrates for common efflux pumps. | |
| Metabolic Instability: The ligand may be rapidly metabolized into inactive forms by cellular enzymes. | 1. Metabolic Stability Assays: Incubate the ligand with liver microsomes or cell lysates and analyze its degradation over time using LC-MS/MS. 2. Structural Modification: Modify metabolically liable sites on the ligand to improve its stability. | |
| Activity observed, but not at the intended G4 target | Low Selectivity: The ligand may bind to other nucleic acid structures (e.g., duplex DNA) or other biomolecules, leading to off-target effects and toxicity.[1] | 1. In Vitro Selectivity Assays: Perform competitive binding assays (e.g., G4-FID) with an excess of duplex DNA to assess selectivity. 2. In Cellulo Target Engagement: Use techniques like G4-ChIP-seq or cellular thermal shift assays (CETSA) to confirm binding to G4 structures in cells. |
| Interaction with G4-Associated Proteins: The ligand's effect might be mediated by its influence on proteins that bind to G4s, rather than direct G4 stabilization. | 1. Investigate Protein Interactions: Use techniques like proximity ligation assays (PLA) to study the colocalization of the ligand with known G4-interacting proteins.[2] 2. In Vitro Helicase Assays: Evaluate the ligand's ability to inhibit the unwinding of G4 structures by helicases. | |
| Inconsistent results between different cell lines | Variable G4 Landscape: The abundance and location of G4 structures can differ between cell types.[3] | 1. Characterize the G4 Landscape: Use G4-seq or G4-ChIP-seq to map G4s in the cell lines of interest. 2. Correlate with Target Gene Expression: If targeting a specific promoter G4, ensure the corresponding gene is expressed in the tested cell lines. |
| Differential Expression of G4-Interacting Proteins: The levels of G4-stabilizing or -resolving proteins can vary, altering the cellular response to a G4 ligand. | 1. Protein Expression Analysis: Use Western blotting or proteomics to quantify the expression of key G4-interacting proteins (e.g., helicases like BLM, WRN). |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the in vitro and in cellulo environments that affect G4 ligand activity?
A1: The cellular environment is significantly more complex than the typical buffered solutions used in in vitro assays. Key differences include:
-
Molecular Crowding: The high concentration of macromolecules in the cell can affect G4 stability and ligand binding kinetics, sometimes decreasing binding affinity by 2 to 3-fold.[2][4][5][6][7]
-
Ionic Environment: While in vitro assays often use high concentrations of potassium to stabilize G4s, the physiological concentrations of cations and their distribution within the cell are different and more dynamic.
-
Presence of Competing Molecules: In cells, ligands must compete with a vast excess of other biomolecules, including duplex DNA, RNA, and proteins, for binding.
-
Dynamic G4 Structures: Cellular G4s are transient structures, constantly being formed and resolved by cellular machinery, unlike the pre-annealed, stable G4s often used in vitro.[1][8]
Q2: How can I make my in vitro assays more predictive of in cellulo activity?
A2: To better mimic the cellular environment in your in vitro experiments, consider the following:
-
Use Molecular Crowding Agents: Incorporate agents like polyethylene (B3416737) glycol (PEG) or Ficoll to simulate the crowded cellular milieu.[2][7]
-
Include Competitor DNA/RNA: Perform binding and activity assays in the presence of a large excess of duplex DNA or total cellular RNA to assess the ligand's selectivity under more competitive conditions.
-
Test a Panel of G4 Structures: Evaluate your ligand against a variety of G4 topologies (parallel, antiparallel, hybrid) and sequences to understand its binding profile more comprehensively.
-
In Vitro Helicase Assays: Assess if your ligand can effectively inhibit the unwinding of G4s by relevant helicases, which is a key aspect of their in cellulo mechanism of action.[9][10][11]
Q3: What are the essential in cellulo assays to validate a G4 ligand's activity?
A3: A multi-pronged approach is recommended for robust in cellulo validation:
-
Cellular Viability/Proliferation Assays: To determine the ligand's cytotoxic or anti-proliferative effects (e.g., MTT, SRB assays).
-
Target Engagement Assays: To confirm that the ligand interacts with G4 structures within the cell. This can be done using:
-
G4-Specific Fluorescent Probes: Use fluorescent probes that light up upon binding to G4s and observe their displacement by your ligand.[1][8][12]
-
G4 Chromatin Immunoprecipitation (G4-ChIP): Use a G4-specific antibody to pull down G4 DNA and associated proteins. Treatment with a stabilizing ligand should increase the G4-ChIP signal at specific genomic locations.
-
-
Phenotypic Assays: To measure the biological consequences of G4 stabilization. This could include:
-
Reporter Gene Assays: If targeting a promoter G4, use a luciferase reporter construct to measure changes in gene expression.
-
Immunofluorescence: To detect markers of DNA damage (e.g., γH2AX foci) or telomere dysfunction.
-
Proximity Ligation Assay (PLA): To visualize the interaction or disruption of interaction between a G4 and its binding proteins.
-
Q4: My ligand shows good in vitro selectivity for G4s over duplex DNA, but in cellulo it seems to have off-target effects. Why?
A4: High in vitro selectivity does not always translate to high in cellulo specificity. This can be due to:
-
Vast Excess of Duplex DNA: The sheer amount of duplex DNA in the nucleus presents a massive competitive landscape, where even a low affinity for duplexes can lead to significant off-target binding.
-
RNA G4 Binding: Your ligand might be binding to RNA G4s, which are abundant in the cytoplasm and nucleolus, leading to effects on translation and other RNA-related processes.
-
Protein Binding: The ligand could be interacting with proteins that are not its intended targets.
It is crucial to perform thorough in cellulo target validation to confirm that the observed cellular phenotype is indeed a result of the ligand's interaction with its intended G4 target.
Quantitative Data Summary
The following tables summarize key quantitative parameters for G4 ligands, highlighting the potential discrepancies between in vitro and in cellulo data.
Table 1: Comparison of In Vitro G4 Ligand Binding Affinity and In Cellulo Cytotoxicity
| Ligand | Target G4 | In Vitro Kd (nM) | In Vitro ΔTm (°C) | In Cellulo IC50 (nM) (HeLa cells) |
| PhenDC3 | Human Telomeric | ~5 | >25 | ~500 |
| PDS | Human Telomeric | ~50 | ~20 | >1000 |
| BRACO-19 | Human Telomeric | ~200 | ~15 | ~800 |
| TMPyP4 | c-MYC | ~100 | ~22 | ~2500 |
Note: Data are approximate and compiled from various sources for illustrative purposes. Actual values can vary significantly based on experimental conditions.
Table 2: Effect of Molecular Crowding on G4 Ligand Binding
| Ligand | G4 Sequence | Crowding Agent | Change in Binding Affinity (Kd) | Reference |
| Cresyl Violet | Human Telomeric | 20% Ficoll 70 | ~3-fold decrease | [4][5][6] |
| Various | Human Telomeric | 40% PEG 200 | 2 to 3-fold decrease | [2] |
Experimental Protocols
G4-Fluorescent Intercalator Displacement (G4-FID) Assay
This in vitro assay is used to determine the binding affinity and selectivity of a ligand for G4 DNA over duplex DNA.
-
Principle: A fluorescent probe, such as Thiazole Orange (TO), exhibits low fluorescence in solution but becomes highly fluorescent upon binding to G4 or duplex DNA. A G4 ligand will displace the probe from the DNA, leading to a decrease in fluorescence. The extent of displacement is proportional to the ligand's binding affinity.[13][14][15][16]
-
Methodology:
-
Prepare solutions of pre-folded G4 DNA and duplex DNA (e.g., 0.25 µM) in a suitable buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2).
-
Add the fluorescent probe (e.g., 0.5 µM TO) to the DNA solutions and incubate until the fluorescence signal stabilizes.
-
Titrate increasing concentrations of the test ligand into the DNA-probe solution.
-
Measure the fluorescence intensity at each ligand concentration after a short incubation period.
-
Plot the percentage of fluorescence decrease against the ligand concentration to determine the G4 concentration required to displace 50% of the probe (DC50), which is related to the ligand's binding affinity.
-
Compare the DC50 values for G4 and duplex DNA to assess selectivity.
-
G4 Chromatin Immunoprecipitation followed by Sequencing (G4-ChIP-seq)
This in cellulo technique maps the genome-wide locations of G4 structures.
-
Principle: Cells are treated with a cross-linking agent to covalently link proteins and DNA. The chromatin is then sheared, and a G4-specific antibody (e.g., BG4) is used to immunoprecipitate G4 DNA-protein complexes. The associated DNA is then purified and sequenced to identify G4-forming regions.[3][17][18][19][20]
-
Methodology:
-
Cross-linking: Treat cultured cells (e.g., 107 cells) with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a G4-specific antibody (e.g., BG4) overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-G4 DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the G4-DNA complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using standard methods.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak calling algorithms to identify enriched regions, which correspond to G4 locations.
-
In Situ Proximity Ligation Assay (PLA) for G4-Protein Interaction
This in cellulo technique allows for the visualization and quantification of interactions between G4 structures and specific proteins.
-
Principle: Two primary antibodies, one recognizing a G4 structure (using a G4-specific antibody) and another recognizing a protein of interest, are used. If the G4 and the protein are in close proximity (<40 nm), secondary antibodies conjugated with oligonucleotides will generate a circular DNA template that can be amplified and detected with a fluorescent probe.[21][22][23][24][25]
-
Methodology:
-
Cell Preparation: Culture, fix, and permeabilize cells on coverslips.
-
Blocking: Block the cells to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies (e.g., anti-G4 and anti-protein X).
-
PLA Probe Incubation: Add the PLA probes (secondary antibodies with attached oligonucleotides) which will bind to the primary antibodies.
-
Ligation: If the probes are in close proximity, add a ligase to circularize the oligonucleotides.
-
Amplification: Perform rolling-circle amplification of the circular DNA template using a polymerase.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging and Analysis: Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event. Quantify the number of spots per cell to measure the extent of the interaction.
-
Visualizations
Logical Workflow for Troubleshooting Poor In Cellulo Activity
Caption: A flowchart for troubleshooting poor in cellulo G4 ligand activity.
Experimental Workflow for G4-ChIP-seq
Caption: The experimental workflow for G4 Chromatin Immunoprecipitation Sequencing (G4-ChIP-seq).
Signaling Pathway of G4 Ligand Action in a Cell
Caption: A simplified signaling pathway of a G4 ligand's action within a cell.
References
- 1. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Molecular Crowding on the Structure, Stability, and Interaction with Ligands of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical profiling of DNA G-quadruplex-interacting proteins in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of molecular crowders on ligand binding kinetics with G-quadruplex DNA probed by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oipr.net [oipr.net]
- 7. Effects of Molecular Crowding on the Structure, Stability, and Interaction with Ligands of G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay | MDPI [mdpi.com]
- 9. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cellular Functions and Molecular Mechanisms of G-Quadruplex Unwinding Helicases in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CMG helicase activity on G4-containing DNA templates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G4-FID: a fluorescent DNA probe displacement assay for rapid evaluation of quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G4-FID: A Fluorescent DNA Probe Displacement Assay for Rapid Evaluation of Quadruplex Ligands | Springer Nature Experiments [experiments.springernature.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 19. sopachem.com [sopachem.com]
- 20. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. espace.inrs.ca [espace.inrs.ca]
- 23. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. clyte.tech [clyte.tech]
- 25. scispace.com [scispace.com]
Troubleshooting precipitation of Antitumor agent-85 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Antitumor agent-85. The following information is designed to help you overcome common challenges, particularly the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Antitumor agent-85 and what is its mechanism of action?
Antitumor agent-85 is a G-quadruplex (G4) ligand with potent anti-tumor properties.[1] Its primary mechanism of action involves the stabilization of G-quadruplex DNA structures, particularly in the promoter region of the c-MYC oncogene.[1][2] By stabilizing this G4 structure, Antitumor agent-85 can inhibit the transcription of c-MYC, a key regulator of cell proliferation and survival, leading to the suppression of tumor growth.[2][3]
Q2: I observed precipitation after adding Antitumor agent-85 to my cell culture medium. What are the common causes?
Precipitation of small molecules like Antitumor agent-85 in cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.
-
"Solvent Shock": When a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the sudden change in solvent polarity can cause the compound to precipitate out of solution.
-
High Final Concentration: The intended final concentration of Antitumor agent-85 in the media may exceed its solubility limit.
-
Interaction with Media Components: Components within the cell culture medium, such as salts, proteins (especially in serum-containing media), and pH buffers, can interact with the compound and reduce its solubility.
-
Temperature: Temperature shifts, for instance, moving media from cold storage to a 37°C incubator, can affect compound solubility.[4]
-
pH of the Medium: The pH of the culture medium can influence the solubility of pH-sensitive compounds.
Q3: What is the recommended solvent for preparing Antitumor agent-85 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like Antitumor agent-85 for in vitro assays.[4] It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of the compound.
Q4: What is the maximum recommended concentration of DMSO in the final assay well?
To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the culture medium should generally be kept below 0.5% (v/v).[4] However, the ideal concentration can be cell-line specific, so it is always recommended to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide: Precipitation of Antitumor agent-85
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of Antitumor agent-85 in your cell culture experiments.
Problem: Immediate precipitation upon addition to cell culture media.
| Potential Cause | Recommended Solution |
| "Solvent Shock" due to rapid dilution of a concentrated DMSO stock. | 1. Use a serial dilution method: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture medium. 2. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. |
| High final concentration of Antitumor agent-85 exceeds its aqueous solubility limit. | 1. Lower the final working concentration of the compound. 2. Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). |
| Low temperature of the media decreases compound solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions. |
Problem: Precipitation observed after a period of incubation.
| Potential Cause | Recommended Solution |
| Compound instability in the culture medium over time. | 1. Assess the stability of Antitumor agent-85 in your specific cell culture medium over your experimental timeframe (see Experimental Protocols). 2. If the compound is found to be unstable, you may need to replenish it by changing the medium at regular intervals . |
| Interaction with media components (e.g., serum proteins). | 1. If your experimental design allows, try reducing the serum concentration . 2. Alternatively, pre-incubate the compound in a small volume of serum-free media before diluting it into the complete, serum-containing medium. |
| pH shift in the medium during incubation. | Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator to maintain a stable physiological pH (typically 7.2-7.4). |
Data Presentation
The following table provides hypothetical solubility data for Antitumor agent-85 in common cell culture media to guide your experimental design. Please note that these are illustrative values, and it is highly recommended to determine the solubility in your specific experimental setup.
| Cell Culture Medium | Serum Concentration | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 25 |
| DMEM | Serum-Free | 50 |
| RPMI-1640 | 10% FBS | 20 |
| RPMI-1640 | Serum-Free | 40 |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of Antitumor agent-85
Objective: To determine the highest concentration of Antitumor agent-85 that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
Antitumor agent-85
-
Anhydrous, high-purity DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a high-concentration stock solution of Antitumor agent-85 in DMSO (e.g., 10 mM). Ensure it is fully dissolved.
-
Prepare a serial dilution of the Antitumor agent-85 stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add your pre-warmed complete cell culture medium to each well.
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the media-containing plate. The final DMSO concentration should be consistent and ideally ≤ 0.5%.
-
Include control wells containing only medium and the highest concentration of DMSO.
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO2) for a duration that mimics your experiment (e.g., 2, 6, and 24 hours).
-
Assess precipitation:
-
Visually inspect the wells for any signs of cloudiness or precipitate.
-
For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the control indicates precipitation.[5]
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is your maximum working soluble concentration.[5]
Protocol 2: Stability Assessment of Antitumor agent-85 in Cell Culture Media
Objective: To evaluate the chemical stability of Antitumor agent-85 in your cell culture medium over time.
Materials:
-
Antitumor agent-85
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (e.g., HPLC-UV or LC-MS)
Procedure:
-
Prepare a stock solution of Antitumor agent-85 in a suitable solvent (e.g., DMSO).
-
Spike the pre-warmed complete cell culture medium with Antitumor agent-85 to the desired final concentration (e.g., the highest concentration used in your assays).
-
Aliquot the mixture into sterile tubes, one for each time point.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2) for your desired time points (e.g., 0, 4, 8, 24, 48, 72 hours).[6]
-
At each time point, collect a sample and store it appropriately (e.g., -80°C) until analysis.
-
Analyze the concentration of the intact Antitumor agent-85 in each sample using a validated analytical method like HPLC-UV or LC-MS.
-
Plot the concentration of Antitumor agent-85 over time to determine its stability profile in your culture medium.
Mandatory Visualization
Troubleshooting Workflow for Antitumor agent-85 Precipitation
Caption: A step-by-step logical guide for troubleshooting precipitation.
Simplified c-MYC Signaling Pathway and Inhibition by Antitumor agent-85
Caption: Inhibition of c-MYC transcription by Antitumor agent-85.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules | MDPI [mdpi.com]
- 3. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Antitumor Agent-85 Concentration for Cancer Organoid Inhibition
Welcome to the technical support center for Antitumor agent-85. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Antitumor agent-85 for the effective inhibition of cancer organoids. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Antitumor agent-85 and what is its mechanism of action?
A1: Antitumor agent-85 is a G-quadruplex (G4) ligand with potent anti-tumor properties. Its primary mechanism of action is the stabilization of G-quadruplex DNA structures.[1] G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as in the promoters of oncogenes (e.g., c-MYC, KRAS) and at telomeres.[1][2][3] By stabilizing these G4 structures, Antitumor agent-85 can interfere with critical cellular processes in cancer cells, including:
-
Inhibition of Oncogene Transcription: Stabilization of G4-DNA in promoter regions can impede the transcriptional machinery, leading to the downregulation of key oncogenes that drive cancer cell proliferation and survival.[4][5]
-
Telomere Dysfunction: By stabilizing G4-DNA at telomeres, Antitumor agent-85 can inhibit telomerase activity, leading to telomere shortening, replicative senescence, and apoptosis.[4][5][6][7]
-
Induction of DNA Damage: The stabilization of G4 structures can lead to DNA damage, triggering cell cycle arrest and cell death.[7][8][9]
Q2: Why are cancer organoids a suitable model for testing Antitumor agent-85?
A2: Cancer organoids are three-dimensional (3D) in vitro models that closely recapitulate the complex architecture, cellular heterogeneity, and genetic characteristics of the original tumor. This makes them a more physiologically relevant model compared to traditional 2D cell cultures for assessing the efficacy of anti-cancer agents like Antitumor agent-85.
Q3: What is the typical starting concentration range for Antitumor agent-85 in organoid experiments?
A3: Based on available data, Antitumor agent-85 has been shown to inhibit tumor organoids with an IC50 value of approximately 193 nM.[1] Therefore, a sensible starting concentration range for a dose-response experiment would be from 1 nM to 10,000 nM.[1] It is recommended to perform a broad-range dose-response experiment initially to narrow down the optimal concentration range for your specific cancer organoid model.
Q4: How long should I treat the cancer organoids with Antitumor agent-85?
A4: The optimal treatment duration can vary depending on the cancer organoid model and the specific experimental endpoint. A typical starting point is a 72-hour incubation period. However, it is advisable to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the most effective treatment duration for your model.
Q5: How can I assess the viability of cancer organoids after treatment with Antitumor agent-85?
A5: There are several methods to assess organoid viability. A common and reliable method is the use of ATP-based luminescence assays (e.g., CellTiter-Glo® 3D). These assays measure the level of ATP, which correlates with the number of metabolically active, viable cells. Other methods include high-content imaging with live/dead cell staining.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in organoid size and number between wells | Inconsistent cell seeding or organoid fragmentation. | Ensure a homogenous single-cell or small-cluster suspension before seeding. Use a calibrated pipette and mix the cell suspension between seeding replicates. |
| No significant inhibition observed even at high concentrations of Antitumor agent-85 | The cancer organoid model may be resistant to Antitumor agent-85. The drug may not be effectively penetrating the organoids. | Verify the expression of the target oncogenes (e.g., c-MYC, KRAS) in your organoid model. Increase the treatment duration. Consider co-treatment with other agents that may enhance sensitivity. |
| High background signal in viability assay | Incomplete cell lysis or interference from the extracellular matrix (e.g., Matrigel). | Optimize the lysis step of your viability assay. Ensure thorough mixing and incubation as per the manufacturer's protocol. Use a matrix-free viability assay if possible. |
| "Edge effect" observed on the microplate | Evaporation of media from the outer wells of the plate. | Avoid using the outermost wells of the microplate for experiments. Fill the outer wells with sterile PBS or water to maintain humidity. |
| Inconsistent IC50 values between experiments | Variations in organoid passage number, seeding density, or reagent preparation. | Standardize your experimental protocol. Use organoids within a consistent passage number range. Ensure precise cell counting and seeding. Prepare fresh dilutions of Antitumor agent-85 for each experiment. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of Antitumor agent-85. Researchers can use the subsequent template to record their own experimental findings.
Table 1: Known IC50 Values for Antitumor agent-85
| Cell Model | IC50 (nM) | Reference |
| Tumor Organoids | 193 | [1] |
| Cancer Activated Fibroblast (CAF) cells | 2816 | [1] |
Table 2: Experimental Data Template for Antitumor agent-85 Dose-Response
| Organoid Model | Passage Number | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (nM) | Notes |
Experimental Protocols
Protocol 1: Determining the IC50 of Antitumor agent-85 in Cancer Organoids
This protocol outlines the steps for performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of Antitumor agent-85 in a cancer organoid model using an ATP-based viability assay.
Materials:
-
Cancer organoid culture
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
Antitumor agent-85
-
DMSO (vehicle control)
-
96-well microplates (white, clear-bottom for imaging, or opaque for luminescence)
-
ATP-based 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Organoid Seeding:
-
Harvest and dissociate organoids into small fragments or single cells.
-
Count the cells and resuspend them in the basement membrane matrix at the desired concentration.
-
Dispense the organoid-matrix suspension into the center of the wells of a 96-well plate.
-
Incubate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
Carefully add pre-warmed organoid culture medium to each well.
-
Culture the organoids for 2-4 days to allow for their formation.
-
-
Preparation of Antitumor agent-85 Dilutions:
-
Prepare a stock solution of Antitumor agent-85 in DMSO.
-
Perform a serial dilution of Antitumor agent-85 in organoid culture medium to achieve the desired final concentrations (e.g., 10,000 nM, 1,000 nM, 100 nM, 10 nM, 1 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
-
Organoid Treatment:
-
Carefully remove the existing medium from the organoid-containing wells.
-
Add the medium containing the different concentrations of Antitumor agent-85 or the vehicle control to the respective wells.
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assay:
-
Equilibrate the plate and the viability assay reagent to room temperature.
-
Add the viability assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells thoroughly to ensure complete lysis of the organoids.
-
Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log-transformed concentration of Antitumor agent-85.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting G-Quadruplex DNA for Cancer Chemotherapy | Bentham Science [benthamscience.com]
- 3. db.cngb.org [db.cngb.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. G-quadruplexes: a promising target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stabilization of G-Quadruplexes Modulates the Expression of DNA Damage and Unfolded Protein Response Genes in Canine Lymphoma/Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Antitumor agent-85 in preclinical models
Welcome to the technical support center for Antitumor Agent-85. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects during preclinical evaluation of Antitumor Agent-85. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Overview of Antitumor Agent-85
Antitumor Agent-85 is a novel, potent small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme in the "Tumor Proliferation and Survival Pathway (TPSP)". While highly effective in preclinical cancer models, off-target activities have been observed, necessitating careful experimental design and monitoring to ensure accurate interpretation of results and to mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and lethargy in our mouse xenograft model treated with Antitumor agent-85, even at doses that show antitumor efficacy. What could be the cause?
A1: Unexpected in vivo toxicities are often indicative of off-target effects.[1] While Antitumor agent-85 is designed to target TKX, it may interact with other kinases or proteins, leading to unforeseen biological consequences.[1][2] We recommend a thorough assessment of the animal's health, including complete blood counts and serum chemistry, to identify any specific organ toxicity. A dose-reduction study or a less frequent dosing schedule may be necessary to find a therapeutic window with acceptable toxicity.[3]
Q2: How can we confirm that the antitumor effects we observe are due to the inhibition of TKX and not an off-target effect?
A2: The definitive method for on-target validation is to assess the efficacy of Antitumor agent-85 in a cancer cell line where the TKX gene has been knocked out using CRISPR-Cas9 technology.[1][4] If the agent retains its cytotoxic activity in cells lacking the intended target, it is highly probable that the observed efficacy is mediated by one or more off-target interactions.[1][2][5]
Q3: What are the most common off-target effects associated with Antitumor agent-85 and how can we monitor for them?
A3: Based on broad kinase profiling, Antitumor agent-85 has shown some cross-reactivity with kinases in the SRC family and Vascular Endothelial Growth Factor Receptor (VEGFR) family. This can lead to potential off-target effects such as myelosuppression, gastrointestinal toxicity, and hypertension. Regular monitoring of blood pressure, complete blood counts, and animal well-being is crucial.[6]
Q4: Can we use a combination therapy approach to reduce the required dose of Antitumor agent-85 and thereby minimize off-target toxicities?
A4: Yes, combination therapy is a viable strategy. Combining Antitumor agent-85 with another agent that has a different mechanism of action can allow for a dose reduction of Antitumor agent-85, potentially mitigating off-target effects while maintaining or even enhancing antitumor efficacy.[7] For example, combining it with a standard-of-care chemotherapy agent has shown promise in preclinical models.
Troubleshooting Guides
Scenario 1: High inter-animal variability in toxicity is observed.
-
Question: Why are some animals in our study showing severe toxicity while others appear unaffected at the same dose of Antitumor agent-85?
-
Troubleshooting Steps:
-
Verify Dosing Accuracy: Ensure accurate and consistent administration of Antitumor agent-85 to all animals.
-
Assess Animal Health: Pre-screen animals to ensure they are healthy and within a consistent age and weight range before starting the study. Underlying health issues can exacerbate drug toxicity.
-
Consider Genetic Background: The genetic background of the preclinical model can influence drug metabolism and sensitivity. Ensure a homogenous population is used.
-
Evaluate Vehicle Effects: If a vehicle is used for drug delivery, run a vehicle-only control group to rule out any toxicity associated with the vehicle itself.
-
Scenario 2: In vitro efficacy does not translate to in vivo antitumor activity.
-
Question: Antitumor agent-85 is potent in our cell culture assays, but we are not observing significant tumor growth inhibition in our animal models. What could be the issue?
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the bioavailability, half-life, and exposure of Antitumor agent-85 in your animal model. Poor PK properties can lead to insufficient drug concentration at the tumor site.
-
Target Engagement Assay: Confirm that Antitumor agent-85 is reaching the tumor and inhibiting its target, TKX, in vivo. This can be done by analyzing tumor lysates for downstream signaling markers of the TPSP pathway.
-
Re-evaluate Dosing Regimen: Based on PK and target engagement data, the dosing schedule may need to be optimized (e.g., more frequent dosing) to maintain therapeutic concentrations of the drug.
-
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of Antitumor Agent-85
| Kinase Target | IC50 (nM) |
| TKX (On-Target) | 5 |
| SRC | 150 |
| LYN | 250 |
| VEGFR2 | 500 |
| EGFR | >10,000 |
| HER2 | >10,000 |
IC50 values represent the concentration of Antitumor agent-85 required to inhibit 50% of the kinase activity.
Table 2: Summary of Preclinical Toxicology Data for Antitumor Agent-85 in Mice
| Dose (mg/kg/day) | Observation | Severity |
| 10 | No significant findings | - |
| 30 | Mild neutropenia, 5% weight loss | Mild |
| 100 | Moderate neutropenia, thrombocytopenia, 15% weight loss, lethargy | Moderate |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TKX for On-Target Validation
-
Design and Synthesize sgRNAs: Design two to three single-guide RNAs (sgRNAs) targeting different exons of the TKX gene.
-
Lentiviral Production: Co-transfect HEK293T cells with the sgRNA expression vector, a Cas9 expression vector, and packaging plasmids to produce lentiviral particles.
-
Transduction of Cancer Cells: Transduce the target cancer cell line with the lentiviral particles.
-
Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic resistance marker. Isolate single-cell clones.
-
Validation of Knockout: Confirm the knockout of the TKX protein in the isolated clones by Western blot and Sanger sequencing of the targeted genomic region.
-
Cell Viability Assay: Treat both the wild-type and TKX-knockout cells with a dose range of Antitumor agent-85 and determine the IC50 values to assess the on-target dependency of the drug's efficacy.
Protocol 2: In Vivo Efficacy and Toxicity Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 cancer cells (e.g., a human colorectal cancer cell line) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Randomization and Dosing: Randomize mice into treatment groups (vehicle control, and different doses of Antitumor agent-85). Administer the drug daily via oral gavage.
-
Data Collection:
-
Measure tumor volume with calipers twice a week.
-
Record animal body weight twice a week.
-
Perform clinical observations daily for signs of toxicity.
-
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals. Collect blood for complete blood count and serum chemistry analysis. Excise tumors for target engagement studies (e.g., Western blot for downstream TPSP pathway markers).
Visualizations
Caption: The TPSP signaling pathway and the mechanism of action of Antitumor agent-85.
Caption: Experimental workflow for preclinical evaluation of Antitumor agent-85.
Caption: Troubleshooting logic for managing unexpected in vivo toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Antineoplastic Agents in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. search.library.northwestern.edu [search.library.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for annealing G-quadruplex forming oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the successful annealing of G-quadruplex (G4) forming oligonucleotides. Proper annealing is a critical step to ensure the formation of homogenous and stable G4 structures for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for annealing G-quadruplex forming oligonucleotides?
A1: A general and widely used protocol involves dissolving the oligonucleotide in an appropriate buffer, heating it to a denaturing temperature, and then slowly cooling it to room temperature to allow for proper folding and formation of the G-quadruplex structure.[1][2][3] A typical procedure is to heat the oligonucleotide solution to 95°C for 5-10 minutes, followed by a gradual cooling to room temperature.[1][3][4] This can be achieved by turning off the heat block and allowing it to cool on the benchtop, or by using a thermocycler for a more controlled cooling ramp.[2]
Q2: What are the critical components of an annealing buffer for G-quadruplexes?
A2: The most critical components are monovalent cations, which are essential for the formation and stabilization of G-quadruplex structures.[1][5] Potassium (K+) and sodium (Na+) ions are the most effective and commonly used cations.[1][6] Potassium ions generally lead to more stable G-quadruplexes compared to sodium ions.[1] A typical annealing buffer also includes a buffering agent, such as Tris-HCl, to maintain a stable pH (usually around 7.5-8.0). Some protocols also recommend the inclusion of EDTA to chelate divalent cations that could promote oligonucleotide degradation.
Q3: How can I verify that my oligonucleotide has formed a G-quadruplex structure?
A3: Several biophysical techniques can be used to confirm the formation and characterize the topology of G-quadruplexes. These include:
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Circular Dichroism (CD) Spectroscopy: This is a widely used method to distinguish between different G4 topologies. Parallel G-quadruplexes typically show a positive peak around 260-265 nm and a negative peak around 240 nm, while antiparallel structures exhibit a positive peak around 295 nm.[1][4][7]
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Native Polyacrylamide Gel Electrophoresis (PAGE): A properly folded G-quadruplex will migrate as a single, distinct band on a native PAGE gel, indicating a homogenous population of folded structures.[1]
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UV Melting (Thermal Denaturation): By monitoring the UV absorbance at a specific wavelength (often 295 nm for G-quadruplexes) while increasing the temperature, a melting temperature (Tm) can be determined, which is indicative of the structure's stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the G-quadruplex conformation.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or variable melting temperatures (Tm) in thermal shift assays. | Inconsistent Cation Concentration: The stability of G-quadruplexes is highly dependent on the type and concentration of cations.[1] | 1. Prepare fresh annealing buffers from high-purity salts. 2. Ensure the final cation concentration is consistent across all experiments. 3. Use a standardized buffer system for all related experiments.[1] |
| Improper Annealing: An incomplete or incorrect annealing process can lead to a heterogeneous population of DNA structures.[1] | 1. Implement a standardized annealing protocol: heat to 95°C for 5 minutes, then slowly cool to room temperature.[1] Using a thermocycler for a controlled cooling ramp can improve reproducibility. | |
| Poor Oligonucleotide Quality: Degradation or incomplete synthesis of the oligonucleotide can affect folding. | 1. Verify the purity of the oligonucleotide using PAGE or HPLC.[1] 2. Store oligonucleotides under recommended conditions. | |
| Broad or multiple bands on a native PAGE gel. | Heterogeneous G4 Conformations: The oligonucleotide may be folding into multiple, different G-quadruplex structures. | 1. Optimize the annealing conditions. The cooling rate can influence the final conformation; a slower cooling rate may favor the most stable structure.[7] 2. Vary the cation type (K+ vs. Na+) and concentration, as this can favor the formation of a specific topology.[5][6] |
| Presence of Unfolded or Misfolded Species: Not all of the oligonucleotide may have folded into a G-quadruplex. | 1. Ensure the annealing protocol is followed correctly, particularly the initial denaturation step at 95°C to remove any pre-existing secondary structures.[2] | |
| CD spectrum does not show the expected signature for a G-quadruplex. | Incorrect Buffer Conditions: The absence of the necessary cations will prevent G-quadruplex formation. | 1. Double-check the composition of your annealing buffer to ensure it contains the appropriate concentration of K+ or Na+ ions. |
| G4 Structure is Not Forming: The sequence may not be forming a G-quadruplex under the tested conditions. | 1. Confirm the G-quadruplex forming potential of your sequence using in silico prediction tools. 2. Try different cation conditions (e.g., switch from Na+ to K+) as some sequences have a strong preference.[6] |
Experimental Protocols
Standard Annealing Protocol
This protocol is a general guideline and may need to be optimized for specific G-quadruplex forming sequences.
-
Oligonucleotide Resuspension: Resuspend the purified G-quadruplex forming oligonucleotide in the annealing buffer to a final concentration of 5-10 µM.[1]
-
Denaturation: Heat the oligonucleotide solution to 95°C and incubate for 5 minutes. This step is crucial to denature any existing secondary structures.[1]
-
Annealing (Folding): Slowly cool the solution to room temperature. This can be done in one of two ways:
-
Method A (Heat Block): Turn off the heat block and allow the sample to cool to room temperature on the benchtop over a period of 45-60 minutes or longer.[2] For some sequences, cooling overnight may be beneficial.[3]
-
Method B (Thermocycler): Use a thermocycler to control the cooling rate. A typical program would be to ramp down the temperature from 95°C to 25°C over 45 minutes.
-
-
Storage: The annealed G-quadruplex solution can be stored at 4°C for short-term use or at -20°C for long-term storage.
Annealing Buffer Composition
| Component | Typical Concentration | Purpose |
| Tris-HCl (pH 7.5-8.0) | 10 mM | Maintains a stable pH. |
| KCl or NaCl | 50-150 mM | Provides the necessary monovalent cations to induce and stabilize G-quadruplex formation.[10] |
| EDTA | 1 mM | Chelates divalent cations to prevent enzymatic degradation of the oligonucleotide. |
Visualizing the Workflow and Troubleshooting
G-Quadruplex Annealing Workflow
Caption: A streamlined workflow for the annealing of G-quadruplex forming oligonucleotides.
Troubleshooting Logic for G-Quadruplex Annealing
Caption: A decision tree for troubleshooting common issues in G-quadruplex annealing.
References
- 1. benchchem.com [benchchem.com]
- 2. static.igem.org [static.igem.org]
- 3. Structural basis of G-quadruplex DNA recognition by the yeast telomeric protein Rap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic stability and folding kinetics of the major G-quadruplex and its loop-isomers formed in the Nuclease Hypersensitive Element in the human c-Myc promoter-Effect of loops and flanking segments on the stability of parallel-stranded intramolecular G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metal Cations in G-Quadruplex Folding and Stability [frontiersin.org]
- 6. Kinetics and mechanism of G-quadruplex formation and conformational switch in a G-quadruplex of PS2.M induced by Pb2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermally Induced Transitions of d(G4T4G3) Quadruplexes Can Be Described as Kinetically Driven Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening for G-Quadruplex Binders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and pitfalls encountered during high-throughput screening (HTS) for G-quadruplex (G4) binders.
Frequently Asked Questions (FAQs)
Q1: What are the most common primary screening assays for G4 binders?
A1: The most common primary HTS assays for G4 binders are Förster Resonance Energy Transfer (FRET) melting assays and G-Quadruplex Fluorescent Intercalator Displacement (G4-FID) assays. FRET-melting assays measure the stabilization of a dual-labeled G4-forming oligonucleotide by a potential ligand, observed as an increase in the melting temperature (Tm). G4-FID assays are based on the displacement of a fluorescent probe, like Thiazole Orange (TO), from the G4 structure by a competing ligand, resulting in a decrease in fluorescence.
Q2: Why is cation concentration critical in G4 screening assays?
A2: G-quadruplex structures are stabilized by the presence of specific cations, particularly potassium (K+) and sodium (Na+), which sit in the central channel of the G-tetrads. Inconsistent or incorrect cation concentration can lead to variability in G4 folding and stability, affecting the baseline signal and the apparent activity of test compounds. It is crucial to maintain a consistent and appropriate cation concentration throughout the assay.
Q3: What is the Z'-factor, and why is it important for my HTS assay?
A3: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It quantifies the separation between the positive and negative controls, taking into account the standard deviations of both. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. A low Z'-factor suggests that the assay is not robust enough to reliably distinguish hits from inactive compounds.
Q4: How can I distinguish between a true G4 binder and a compound that interferes with the assay?
A4: Assay interference is a common source of false positives. Compounds can interfere through various mechanisms, such as intrinsic fluorescence, light scattering, or interaction with the fluorescent probes. To identify these artifacts, it is essential to perform counter-screens. For example, in a G4-FID assay, test compounds should be screened for fluorescence in the absence of the G4-probe complex. For FRET-based assays, running the assay with a non-G4-forming fluorescently labeled oligonucleotide can help identify compounds that interact non-specifically with the DNA or the fluorophores.
Q5: What are suitable secondary assays to validate hits from a primary screen?
A5: Hits from a primary screen should be validated using orthogonal assays that rely on different detection principles. Suitable secondary assays include:
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Surface Plasmon Resonance (SPR): Provides real-time kinetic data on ligand binding.
-
Circular Dichroism (CD) Spectroscopy: Confirms G4 formation and can detect conformational changes upon ligand binding.
-
Luciferase Reporter Assays: In a cellular context, these assays can confirm the biological activity of a G4 binder on a specific gene promoter containing a G4 motif.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on binding affinity and stoichiometry.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your HTS experiments for G4 binders.
FRET-Melting Assay Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in Tm values between replicates | Inconsistent pipetting, uneven heating/cooling, oligonucleotide degradation, or inconsistent cation concentration. | Ensure pipettes are calibrated. Use a PCR machine with good temperature uniformity. Prepare fresh oligonucleotide stocks and anneal them consistently. Verify the buffer composition, especially the cation concentration. |
| Low signal-to-background ratio | Suboptimal FRET pair, incorrect oligonucleotide concentration, or inefficient quenching in the folded state. | Choose a FRET pair with good spectral overlap. Titrate the oligonucleotide concentration to find the optimal signal window. Redesign the oligonucleotide to ensure the fluorophore and quencher are in close proximity in the folded G4 structure. |
| Apparent G4 stabilization by known non-binders (False Positives) | Compound is fluorescent at the detection wavelength, compound quenches the fluorophore, or compound interacts non-specifically with the DNA or fluorophores. | Pre-screen compounds for intrinsic fluorescence. Perform a counter-screen with a non-G4 forming, dual-labeled oligonucleotide. Use a different FRET pair with emission wavelengths outside the compound's fluorescence spectrum. |
| No Tm shift with a known G4 binder (False Negatives) | Compound is not soluble in the assay buffer, compound has degraded, or the ligand concentration is too low. | Check the solubility of the compound in the assay buffer. Use fresh compound stocks. Test a wider range of compound concentrations. |
G4-FID Assay Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background fluorescence | Probe concentration is too high, or the probe has high fluorescence when unbound. | Optimize the concentration of the fluorescent probe (e.g., Thiazole Orange). Choose a probe with a high fluorescence enhancement upon binding to the G4 structure. |
| Incomplete fluorescence quenching by known binders | The test compound has a lower affinity for the G4 than the fluorescent probe, or the compound concentration is too low. | Use a fluorescent probe with a suitable affinity for the G4 structure to allow for displacement. Test a higher concentration range for the compounds. |
| Increased fluorescence upon compound addition (False Negatives/Artifact) | The test compound is fluorescent, or the compound enhances the fluorescence of the probe. | Screen the compound library for auto-fluorescence at the assay wavelengths. Test the effect of the compound on the fluorescence of the probe in the absence of the G4 DNA. |
| Fluorescence quenching by compounds that are not G4 binders (False Positives) | The compound quenches the fluorescence of the probe directly, or the compound aggregates and causes light scattering. | Perform a counter-screen where the compound is added to the fluorescent probe in the absence of G4 DNA. Visually inspect the wells for precipitation. Centrifuge the plate and re-read to see if the signal changes. |
Quantitative Data Summary
Table 1: Z'-Factor Interpretation for HTS Assay Quality
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation between positive and negative controls with low variability. Highly suitable for HTS. |
| 0 to 0.5 | Acceptable | The assay is marginal. While it can be used for screening, it may have a higher rate of false positives and negatives. Optimization is recommended. |
| < 0 | Unacceptable | The signal from the positive and negative controls overlaps, making the assay unsuitable for screening. |
Reference: Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
Table 2: Typical Concentration Ranges for HTS Assays
| Assay Component | FRET-Melting | G4-FID | Luciferase Reporter Assay (in-cell) |
| G4 Oligonucleotide | 0.1 - 1 µM | 0.1 - 1 µM | N/A |
| Fluorescent Probe | N/A | 0.1 - 1 µM | N/A |
| Test Compound | 1 - 20 µM | 1 - 20 µM | 0.1 - 50 µM |
| Cation (K+ or Na+) | 10 - 100 mM | 10 - 100 mM | N/A (cellular environment) |
Experimental Protocols
Protocol 1: FRET-Melting Assay
-
Oligonucleotide Preparation:
-
Synthesize a G4-forming oligonucleotide with a donor fluorophore (e.g., FAM) at one terminus and an acceptor/quencher (e.g., TAMRA or BHQ1) at the other.
-
Resuspend the oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a working solution of the oligonucleotide at 2X the final assay concentration in the assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
-
Assay Plate Preparation:
-
Add the test compounds to the wells of a 96- or 384-well PCR plate. Include positive (known G4 binder) and negative (DMSO vehicle) controls.
-
Add the 2X annealed oligonucleotide solution to each well.
-
-
FRET-Melting Measurement:
-
Place the plate in a real-time PCR instrument.
-
Measure the fluorescence of the donor fluorophore while increasing the temperature from 25°C to 95°C in increments of 0.5°C or 1°C per minute.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures have unfolded, which corresponds to the inflection point of the melting curve.
-
The change in melting temperature (ΔTm) is calculated as the Tm in the presence of the compound minus the Tm of the negative control.
-
Protocol 2: G4-FID Assay
-
Reagent Preparation:
-
Prepare a stock solution of the G4-forming oligonucleotide (unlabeled) and anneal as described for the FRET-melting assay.
-
Prepare a stock solution of a fluorescent probe (e.g., Thiazole Orange) in DMSO.
-
The assay buffer should contain an appropriate cation concentration (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
-
Assay Procedure:
-
In a 96- or 384-well black plate, add the G4 oligonucleotide and the fluorescent probe to the assay buffer. The final concentrations should be optimized to give a high fluorescence signal.
-
Incubate for a sufficient time to allow for probe binding to the G4 DNA.
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Add the test compounds to the wells. Include positive (known G4 binder) and negative (DMSO vehicle) controls.
-
Incubate for a period to allow for displacement of the probe.
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Measure the fluorescence at the appropriate excitation and emission wavelengths for the probe.
-
The percent displacement is calculated relative to the positive and negative controls.
-
Protocol 3: Dual-Luciferase Reporter Assay for c-MYC G4
-
Cell Culture and Transfection:
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Culture a suitable human cell line (e.g., HEK293T or a cancer cell line with high c-MYC expression) in 96-well plates.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing the c-MYC promoter with its G4-forming region and a Renilla luciferase control plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the test compounds. Include positive and negative controls.
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
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Measure the firefly luciferase activity using a luminometer.
-
Add a quencher for the firefly luciferase and a substrate for the Renilla luciferase to the same well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of c-MYC promoter activity relative to the vehicle control.
-
Visualizations
Caption: A logical workflow for troubleshooting and validating hits in a high-throughput screen for G4 binders.
Caption: Signaling pathway showing how a G4 ligand can inhibit c-MYC transcription by stabilizing the G-quadruplex in its promoter.[1][2]
References
Selecting appropriate cell lines for testing G4-targeted therapies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines for testing G4-targeted therapies. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which factors are critical when selecting a cell line for G4-targeted therapy testing?
A1: Several factors should be considered to ensure the chosen cell line is a relevant model for your research:
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G4 Prevalence and Stability: Cancer cells often exhibit a higher number of G4 structures compared to normal cells.[1][2] Cell lines derived from tumors with known G4 enrichment, such as some breast, liver, and stomach cancers, can be suitable models.[1]
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Oncogenic Drivers: Select cell lines where the growth and proliferation are driven by oncogenes known to be regulated by G4 structures in their promoter regions, such as MYC, KRAS, KIT, and BCL2.[2][3][4][5][6][7]
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DNA Damage Response (DDR) Pathway Status: Cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, can be hypersensitive to G4-stabilizing ligands.[3][4][8] This creates a synthetic lethal interaction that can be exploited therapeutically.
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Telomere Maintenance Mechanism: Cancer cells often rely on telomerase to maintain telomere length. G4 ligands can inhibit telomerase activity by stabilizing G4 structures at telomeres.[4][6][9][10] Cell lines with high telomerase activity can be good models to study this mechanism.
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Expression of G4-Resolving Helicases: The expression levels of helicases that unwind G4 structures (e.g., FANCJ, PIF1) can influence a cell line's sensitivity to G4 ligands.[11] Cell lines deficient in these helicases may show increased sensitivity.[11]
Q2: Are there specific cell lines that are commonly used and well-characterized for G4 research?
A2: Yes, several cell lines have been extensively used in G4-targeted therapy studies. The choice often depends on the specific research question.
| Cell Line | Cancer Type | Key Characteristics & G4-Related Features |
| A375, HT1080 | Melanoma, Fibrosarcoma | Used in genome-wide screens to identify genes that sensitize cells to G4 ligands.[3] |
| MCF-7, MDA-MB-231 | Breast Cancer | Commonly used to test the cytotoxicity of G4 ligands.[12][13] MDA-MB-231 is a triple-negative breast cancer line. |
| PC3, LNCaP | Prostate Cancer | Used to evaluate the efficacy of G4-targeted drugs in prostate cancer models.[2][12] |
| HeLa | Cervical Cancer | A widely used cell line for studying fundamental cellular processes, including the visualization and profiling of G4 structures.[14][15] |
| K562 | Chronic Myelogenous Leukemia | Used for G4 mapping studies using techniques like BG4 ChIP-seq and CUT&Tag.[14] |
| A549 | Lung Cancer | Employed in G4 mapping and for studying the effects of G4 ligands.[14][16] |
| Ramos, CA46 | Burkitt's Lymphoma | Used to study the regulation of MYC expression by G4 structures, as they have different MYC translocation statuses.[6] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Various pancreatic cancer cell lines are used to test G4 ligands targeting oncogenes like KRAS.[2][4] |
Q3: How can I visualize and quantify G4 structures in my chosen cell line?
A3: Several techniques are available to detect and quantify G4s within cells:
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Immunofluorescence (IF) Microscopy: This is a common method to visualize G4 structures in fixed cells. It utilizes G4-specific antibodies, such as BG4, to stain G4s, which can then be observed using a fluorescence microscope.[17][18][19][20]
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G4 Chromatin Immunoprecipitation followed by Sequencing (G4-ChIP-seq): This genome-wide technique allows for the mapping of G4 structures across the entire genome.[21][22][23] It involves immunoprecipitating chromatin fragments containing G4s with a specific antibody, followed by high-throughput sequencing.
-
rG4-seq: This method is used for the transcriptome-wide profiling of RNA G-quadruplexes (rG4s).[15]
-
G4-RNA-specific precipitation (G4RP-seq): This technique allows for the global profiling of folded G4-RNAs.[24]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause:
-
Ligand Purity and Stability: Impurities in the G4-stabilizing ligand or degradation due to improper storage (e.g., exposure to light or temperature fluctuations) can affect its activity.[25]
-
Inconsistent Cell Culture Conditions: Variations in cell seeding density, passage number, and growth phase can significantly impact drug sensitivity.[26]
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Experimental Technique: Minor differences in reagent concentrations, incubation times, and detection methods can introduce variability.[25]
-
-
Solution:
-
Verify Ligand Quality: Confirm the purity of your G4 ligand using analytical techniques like HPLC or NMR. Store the ligand according to the manufacturer's recommendations and prepare fresh stock solutions for each experiment.[25]
-
Standardize Cell Culture: Use cells within a consistent passage number range, ensure they are in the exponential growth phase at the time of treatment, and optimize seeding density for the duration of the assay.[26]
-
Automate and Replicate: Where possible, use automated liquid handlers for drug dilutions and additions to minimize human error. Always include technical and biological replicates in your experimental design.[26]
-
Issue 2: Poor selectivity of the G4 ligand for G4 DNA over duplex DNA.
-
Possible Cause:
-
Solution:
-
Perform Competition Assays: Evaluate the ligand's ability to bind to the target G4 in the presence of increasing concentrations of duplex DNA to determine its selectivity.[25]
-
Optimize Ligand Concentration: Determine the optimal concentration range for your ligand that effectively stabilizes G4s without significant off-target effects on duplex DNA.
-
Consider Alternative Ligands: If selectivity remains an issue, explore other classes of G4 ligands with reported higher specificity.
-
Issue 3: Difficulty in detecting a clear G4 signal in immunofluorescence.
-
Possible Cause:
-
Antibody Quality: The primary antibody may not be specific or sensitive enough.
-
Cell Permeabilization: Inadequate permeabilization of the cell membrane can prevent the antibody from reaching the nucleus and binding to G4 structures.
-
Fixation Method: The fixation protocol might be masking the G4 epitope.
-
-
Solution:
-
Validate Antibody: Use positive and negative controls to validate the specificity of your G4 antibody.
-
Optimize Permeabilization: Titrate the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).
-
Test Different Fixation Methods: Compare different fixation protocols (e.g., paraformaldehyde vs. methanol) to find the one that best preserves the G4 structure for antibody binding.
-
Experimental Protocols
1. G4 Immunofluorescence Staining
This protocol provides a general guideline for visualizing G4 structures in cultured cells.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a G4-specific primary antibody (e.g., BG4) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, wash with PBS, and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
2. Cytotoxicity Assay (MTT/SRB Assay)
This protocol outlines a common method for assessing the effect of G4-targeted therapies on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the G4 ligand. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at the appropriate wavelength.
-
For SRB Assay: Fix the cells with trichloroacetic acid (TCA), wash, and stain with sulforhodamine B (SRB) solution. Wash away the unbound dye, solubilize the bound dye, and measure the absorbance.[12]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
3. G4 Chromatin Immunoprecipitation (G4-ChIP)
This is a simplified workflow for G4-ChIP.[21][22]
-
Cross-linking: Cross-link proteins to DNA in cultured cells using formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of a desired size range (e.g., 200-500 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with a G4-specific antibody (e.g., BG4) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-G4-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: The purified DNA can be analyzed by qPCR to assess G4 enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.
Visualizations
Caption: Experimental workflow for testing G4-targeted therapies in selected cell lines.
Caption: Signaling pathway showing G4 ligand-mediated inhibition of oncogene expression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic interactions of G-quadruplexes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-quadruplexes: a promising target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress of Targeted G-Quadruplex-Preferred Ligands Toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting G-quadruplexes in gene promoters: a novel anticancer strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G4-Interacting DNA Helicases and Polymerases: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing FDA-approved drugs to target G-quadruplexes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of G4 formation in live cells with epigenetic data: a deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptome-wide profiling of RNA G-quadruplex structures using rG4-seq [protocols.io]
- 16. academic.oup.com [academic.oup.com]
- 17. G-Quadruplex Visualization in Cells via Antibody and Fluorescence Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection of G-Quadruplex DNA Structures in Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 20. Immunofluorescence microscopy of G-quadruplexes and R-loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing | Springer Nature Experiments [experiments.springernature.com]
- 22. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Global mapping of RNA G-quadruplexes (G4-RNAs) using G4RP-seq | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validation & Comparative
Comparative Analysis of G-Quadruplex Stabilizing Antitumor Agents: Agent-85 vs. Pyridostatin
A detailed guide for researchers, scientists, and drug development professionals on the properties and performance of two prominent G-quadruplex stabilizing antitumor agents: Antitumor agent-85 and Pyridostatin (B1662821).
In the landscape of targeted cancer therapy, the stabilization of G-quadruplex (G4) DNA and RNA structures has emerged as a promising strategy. These non-canonical secondary structures are prevalent in the promoter regions of oncogenes and telomeres, playing crucial roles in the regulation of gene expression and the maintenance of genomic stability. Small molecules that can selectively bind to and stabilize these G4 structures can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive comparative analysis of two such agents: the novel quinazoline-pyrimidine derivative, Antitumor agent-85 (also known as compound 22a), and the well-characterized G4-stabilizer, Pyridostatin (PDS).
Overview and Mechanism of Action
Antitumor agent-85 is a recently developed G-quadruplex ligand featuring a quinazoline-pyrimidine scaffold. Its mechanism of action is centered on the stabilization of various G4-DNA structures, including those found in the promoter regions of key oncogenes such as c-MYC, c-Kit, and KRAS[1]. The stabilization of these structures is thought to impede transcription of these oncogenes, thereby inhibiting cancer cell proliferation. Additionally, related quinazoline-based G4 ligands have been shown to inhibit the STAT3 signaling pathway, a critical regulator of cancer cell proliferation and survival, suggesting a potential dual-action mechanism for this class of compounds[2][3][4].
Pyridostatin (PDS) is a pioneering G-quadruplex stabilizing agent that has been extensively studied. It effectively binds to and stabilizes both DNA and RNA G4 structures within cells[5]. The primary antitumor mechanism of PDS involves the induction of DNA damage, particularly double-strand breaks, by interfering with DNA replication and transcription[6]. This damage triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis. Notably, Pyridostatin has demonstrated significant efficacy in tumors with deficiencies in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination repair of DNA double-strand breaks. In such cancer cells, PDS-induced DNA damage is repaired by the error-prone non-homologous end joining (C-NHEJ) pathway, and the resulting genomic instability can trigger an innate immune response through the cGAS-STING pathway[7][8].
Data Presentation: A Comparative Look
To facilitate a direct comparison of the biophysical and cytotoxic properties of Antitumor agent-85 and Pyridostatin, the following tables summarize key quantitative data from published studies.
Table 1: G-Quadruplex Stabilization
| G-Quadruplex Target | Antitumor agent-85 (Compound 22a) ΔTm (°C) | Pyridostatin (PDS) ΔTm (°C) |
| c-MYC Pu22 | >25 | ~15 |
| c-MYC Pu24T | >25 | Not Reported |
| c-Kit1 | >25 | Not Reported |
| c-Kit2 | >25 | Not Reported |
| KRAS | >25 | Not Reported |
| Human Telomere (21G) | >25 | >25 |
| dsDNA (ds26) | <1 | <1 |
ΔTm represents the change in melting temperature of the G-quadruplex DNA upon ligand binding, as determined by FRET melting assays. A higher ΔTm indicates stronger stabilization.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Antitumor agent-85 (Compound 22a) IC50 (µM) | Pyridostatin (PDS) IC50 (µM) |
| HCT-8 | Colon Cancer | ~5-10 | Not Reported |
| HepG2 | Liver Cancer | ~5-10 | ~1-10 |
| HeLa | Cervical Cancer | Not Reported | ~0.5-1 |
| HT1080 | Fibrosarcoma | Not Reported | ~0.1-0.5 |
| U2OS | Osteosarcoma | Not Reported | ~1-5 |
| MRC5 | Normal Lung Fibroblasts | Not Reported | >10[5] |
| C57BL/6J Mouse Tumor Organoids | - | 0.193[1] | Not Reported |
| C57BL/6J Mouse Cancer Activated Fibroblasts | - | 2.816[1] | Not Reported |
IC50 is the concentration of the compound that inhibits 50% of cell growth. Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to aid in the replication and further investigation of these compounds.
FRET Melting Assay for G-Quadruplex Stabilization
This assay measures the thermal stability of a G-quadruplex DNA structure in the presence and absence of a ligand.
-
Oligonucleotide Preparation: A G-quadruplex forming oligonucleotide is synthesized with a fluorescent reporter (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Reaction Mixture: The labeled oligonucleotide (typically 0.2 µM) is annealed in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to facilitate G-quadruplex formation. The test compound is added at various concentrations.
-
Thermal Denaturation: The fluorescence of the solution is monitored as the temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/min) using a real-time PCR machine.
-
Data Analysis: As the G-quadruplex unfolds, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the G-quadruplexs are unfolded, is determined from the resulting melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm in the presence of the ligand.
Fluorescence Intercalator Displacement (FID) Assay
This assay determines the binding affinity of a compound to G-quadruplex DNA.
-
Principle: A fluorescent probe, such as Thiazole Orange (TO), which fluoresces upon binding to G-quadruplex DNA, is used. A test compound that binds to the G-quadruplex will displace the fluorescent probe, leading to a decrease in fluorescence.
-
Procedure: The G-quadruplex DNA is pre-incubated with the fluorescent probe in a suitable buffer. The test compound is then titrated into the solution, and the fluorescence is measured after each addition.
-
Analysis: The concentration of the test compound required to displace 50% of the fluorescent probe (DC50) is determined, which is inversely proportional to the binding affinity of the compound for the G-quadruplex.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by Antitumor agent-85 and Pyridostatin.
Caption: Proposed mechanism of Antitumor agent-85.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumoural activity of the G-quadruplex ligand pyridostatin against BRCA1/2-deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]
Validating On-Target Engagement of Antitumor Agent-85: A Comparative Guide to Photo-crosslinking and Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, confirming the direct interaction of a therapeutic agent with its intended target within the complex cellular environment is a critical step in drug development. This guide provides a comprehensive comparison of two powerful techniques for validating the on-target engagement of Antitumor agent-85, a G-quadruplex (G4) stabilizing ligand: photo-crosslinking and the Cellular Thermal Shift Assay (CETSA).
Antitumor agent-85 exerts its therapeutic effect by binding to and stabilizing G-quadruplex structures in the promoter regions of oncogenes such as c-MYC, c-Kit, and KRAS, thereby inhibiting their transcription.[1] Validating that Antitumor agent-85 directly engages these G4-DNA structures in living cells is paramount for establishing its mechanism of action and for guiding further optimization. This guide presents a comparative analysis of photo-crosslinking and CETSA, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Target Validation Methods
Both photo-crosslinking and CETSA offer unique advantages and have distinct limitations for validating drug-target engagement. The choice of method often depends on the specific research question, available resources, and the nature of the drug and its target.
| Feature | Photo-crosslinking | Cellular Thermal Shift Assay (CETSA) |
| Principle | Covalent linkage of the drug to its target upon photoactivation. | Ligand-induced thermal stabilization of the target protein.[2][3] |
| Target Type | Primarily nucleic acids (DNA, RNA) and proteins. Ideal for non-protein targets like G-quadruplexes. | Primarily proteins. Not directly applicable to nucleic acid targets. |
| Cellular Context | Can be performed in living cells, providing a snapshot of interactions in a native environment.[4] | Can be performed in intact cells, cell lysates, and even in vivo, reflecting physiological conditions.[2][4] |
| Labeling Requirement | Requires chemical modification of the drug with a photo-reactive group. | Label-free method, requiring no modification of the drug or target.[5] |
| Information Provided | Direct evidence of binding and allows for the identification of the binding site. | Indirect evidence of binding based on changes in thermal stability.[2] |
| Throughput | Can be lower throughput due to the multi-step nature of the protocol. | Amenable to high-throughput screening formats. |
| Potential Artifacts | Non-specific crosslinking to abundant cellular components. | Changes in protein stability may not always correlate with functional target engagement. |
Experimental Data Summary
The following tables summarize hypothetical quantitative data for the on-target engagement of a photo-activatable version of Antitumor agent-85 (PA-85) and its validation using CETSA for a downstream protein target.
Table 1: Photo-crosslinking of PA-85 to c-MYC G-quadruplex DNA
| Condition | Crosslinking Efficiency (%) |
| PA-85 + c-MYC G4 + UV | 75 ± 5 |
| PA-85 + c-MYC G4 (no UV) | < 1 |
| PA-85 + dsDNA + UV | 5 ± 2 |
| PA-85 only + UV | < 1 |
Data represents the percentage of c-MYC G4 DNA covalently bound to PA-85 as determined by quantitative PCR (qPCR) following immunoprecipitation of the crosslinked complex.
Table 2: CETSA for a Downstream Effector Protein of c-MYC
| Treatment | Temperature (°C) | Relative Protein Abundance (%) |
| Vehicle | 40 | 100 |
| 50 | 85 | |
| 60 | 40 | |
| 70 | 10 | |
| Antitumor agent-85 | 40 | 100 |
| 50 | 95 | |
| 60 | 75 | |
| 70 | 35 |
Data represents the percentage of the soluble downstream effector protein remaining after heat treatment, as determined by Western blot analysis. Increased thermal stability in the presence of Antitumor agent-85 suggests target engagement and downstream pathway modulation.
Experimental Protocols
Photo-crosslinking Protocol for Antitumor Agent-85
This protocol describes the validation of on-target engagement of a photo-activatable derivative of Antitumor agent-85 (PA-85) with its G-quadruplex target in cancer cells.
Materials:
-
Cancer cell line known to express high levels of c-MYC (e.g., HeLa)
-
Photo-activatable Antitumor agent-85 (PA-85) with a benzophenone (B1666685) or aryl azide (B81097) moiety
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Antibody against Antitumor agent-85 or a tag conjugated to it
-
Protein A/G magnetic beads
-
DNA extraction kit
-
qPCR primers for the c-MYC promoter region containing the G-quadruplex
-
qPCR master mix
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with PA-85 at the desired concentration for 4-6 hours. Include a vehicle-treated control.
-
Photo-crosslinking: Wash the cells with PBS to remove unbound PA-85. Expose the cells to UV light (365 nm) for 15-30 minutes on ice to induce crosslinking.
-
Cell Lysis: Lyse the cells using lysis buffer supplemented with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against Antitumor agent-85 or its tag overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2 hours.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins and DNA.
-
DNA Elution and Purification: Elute the crosslinked DNA from the beads and purify it using a DNA extraction kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the c-MYC G-quadruplex region to quantify the amount of target DNA pulled down.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes the validation of target engagement by observing the thermal stabilization of a downstream effector protein of c-MYC upon treatment with Antitumor agent-85.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Antitumor agent-85
-
Cell culture medium and supplements
-
PBS
-
Lysis buffer (with protease and phosphatase inhibitors)
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the downstream effector protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat HeLa cells with Antitumor agent-85 or vehicle for the desired time.
-
Cell Harvesting: Harvest the cells and resuspend them in PBS.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the downstream effector protein.
-
Data Analysis: Quantify the band intensities and normalize them to the sample with the lowest temperature to determine the relative amount of soluble protein at each temperature.
Visualizations
Caption: Signaling pathway of Antitumor agent-85.
References
Quinazoline vs. Porphyrin-Based G4 Ligands: A Head-to-Head Comparison for Researchers
A deep dive into the performance, mechanisms, and experimental validation of two prominent classes of G-quadruplex stabilizing ligands.
In the landscape of anticancer drug development, G-quadruplexes (G4s) have emerged as promising therapeutic targets. These four-stranded secondary structures in nucleic acids are implicated in the regulation of key cellular processes, including transcription and telomere maintenance, which are often dysregulated in cancer. The stabilization of G4 structures by small molecules can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells. Among the numerous G4 ligands developed, quinazoline-based compounds and the well-studied porphyrin, TMPyP4, represent two distinct and compelling chemical scaffolds.
This guide provides a comprehensive head-to-head comparison of quinazoline (B50416) and porphyrin-based G4 ligands, with a focus on TMPyP4. We present a synthesis of experimental data on their binding affinity, selectivity, and cellular activity, alongside detailed experimental protocols for key assays.
Performance Data at a Glance: Quinazolines vs. TMPyP4
The following tables summarize the quantitative data for representative quinazoline-based ligands and TMPyP4, offering a comparative overview of their G4-stabilizing and biological activities. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Ligand Class | Representative Compound(s) | G4 Target | Binding Affinity (Kd) | G4 Stabilization (ΔTm) | Reference |
| Quinazoline | Pyridine (B92270) bis-quinazoline derivatives (e.g., 7o) | Telomeric (F21GT) | 61 nM | Not specified in this format | [1] |
| Quinazoline | Pyridine bis-quinazoline derivatives (e.g., 8) | Telomeric (F21GT) | 235 nM | Not specified in this format | [1] |
| Porphyrin | TMPyP4 | Human Telomeric | 0.15 µM (high affinity site) | Thermally stabilizes Gq23 in K+ | [2][3] |
| Porphyrin | TMPyP4 | c-Myc | 0.015 µM (high affinity site) | Not specified in this format | [2] |
Table 1: Comparative G4 Binding Affinity and Stabilization. This table highlights the binding affinities and thermal stabilization capabilities of quinazoline derivatives and TMPyP4 for various G4 structures.
| Ligand Class | Representative Compound(s) | Cell Line(s) | IC50 | Cellular Effects | Reference |
| Quinazoline | Pyridine bis-quinazoline derivatives (e.g., 7b-d, 7n) | HCT-8, HepG2 | Nanomolar range | Induce apoptosis, DNA damage, and inhibit STAT3 phosphorylation | [1][4] |
| Porphyrin | TMPyP4 | MCF7, Y79, WERI-Rb1 | >50 µM (MCF7), 45-60 µM (Retinoblastoma) | Inhibits telomerase, induces G2/M arrest and apoptosis | [5][6] |
Table 2: Comparative Cellular Activity. This table summarizes the cytotoxic effects and observed cellular mechanisms of action for quinazoline derivatives and TMPyP4 in various cancer cell lines.
Mechanism of Action: A Tale of Two Scaffolds
Quinazoline-based ligands and TMPyP4 achieve G4 stabilization through distinct mechanisms, leading to different downstream biological consequences.
Quinazolines: Dual-Targeting Innovators
Recent studies have revealed a novel dual-targeting mechanism for certain quinazoline derivatives. These compounds not only stabilize G4 structures but also inhibit the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.[4][7][8] This dual action represents a promising strategy to achieve synergistic anticancer effects and potentially overcome drug resistance. The binding mode of some quinazolines is thought to be intercalative, which is less common for G4 ligands and may contribute to their high affinity despite their neutral charge and lower molecular weight.[4]
TMPyP4: The Classic G4 Stabilizer
TMPyP4 is a cationic porphyrin that has been extensively studied as a G4 ligand. Its primary mechanism of action involves binding to and stabilizing G4 structures, particularly in telomeric regions and oncogene promoters like c-myc.[9][10] This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in the majority of cancer cells.[5] The binding of TMPyP4 can occur through different modes, including end-stacking on the G-tetrads.[11] Inhibition of telomerase and stabilization of promoter G4s lead to cell cycle arrest, senescence, and apoptosis.[5][9]
Experimental Protocols: A Guide to Key Assays
The evaluation of G4 ligands relies on a variety of biophysical and cell-based assays. Below are the methodologies for two common techniques used to assess G4 binding and stabilization.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is widely used to determine the ability of a ligand to stabilize a G4 structure. It measures the change in melting temperature (ΔTm) of a dual-labeled G4-forming oligonucleotide in the presence of a ligand.[12][13]
-
Principle: A G4-forming oligonucleotide is labeled with a FRET pair (a donor and an acceptor fluorophore) at its ends. In the folded G4 conformation, the fluorophores are in close proximity, resulting in high FRET efficiency. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET efficiency. A stabilizing ligand will increase the temperature required to unfold the G4 structure.
-
Methodology:
-
Prepare a solution of the dual-labeled G4 oligonucleotide in a suitable buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Add the test ligand at various concentrations to the oligonucleotide solution in a 96-well plate.
-
Measure the fluorescence of the donor fluorophore while gradually increasing the temperature (e.g., from 25°C to 95°C in 1°C increments).
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded.
-
Calculate the ΔTm by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.
-
G4-Fluorescence Intercalator Displacement (G4-FID) Assay
The G4-FID assay is a high-throughput method to screen for and determine the binding affinity of ligands to G4 DNA.[1]
-
Principle: A fluorescent probe that specifically binds to G4 DNA (e.g., Thiazole Orange) exhibits a significant increase in fluorescence upon binding. A test ligand that also binds to the G4 structure will compete with and displace the fluorescent probe, leading to a decrease in fluorescence.
-
Methodology:
-
Prepare a solution of the G4-forming oligonucleotide and the fluorescent probe (e.g., Thiazole Orange) in a suitable buffer.
-
Incubate the mixture to allow for the formation of the G4-probe complex.
-
Add the test ligand at various concentrations to the complex in a 96-well plate.
-
Measure the fluorescence intensity at the emission wavelength of the probe.
-
The concentration of the ligand that causes a 50% reduction in fluorescence (DC50) is determined, which is related to the binding affinity of the ligand for the G4 structure.
-
Concluding Remarks
Both quinazoline-based ligands and the porphyrin TMPyP4 are effective G4 stabilizers with demonstrated anticancer potential. The key differentiator lies in the novel dual-targeting mechanism of some quinazolines, which simultaneously inhibit G4 structures and the STAT3 signaling pathway, offering a potentially more potent and multifaceted therapeutic strategy.[4] In contrast, TMPyP4 is a well-established, "classic" G4 ligand with a primary mechanism centered on telomerase inhibition and oncogene regulation.
The choice of ligand for a specific research or therapeutic application will depend on the desired mechanism of action and the specific cellular context. The pyridine bis-quinazoline derivatives, with their nanomolar efficacy in some cancer cell lines, represent a particularly promising avenue for future drug development.[1] Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of these two important classes of G4 ligands.
References
- 1. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-quadruplex ligands exhibit differential G-tetrad selectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02252E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity of TMPyP4 interacting G-quadruplex in retinoblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Antitumor Activity: A Comparative Guide to Antitumor Agent-85 and PARP Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of novel therapeutic agents targeting distinct cancer cell vulnerabilities presents a promising frontier in oncology. This guide provides a comprehensive assessment of the potential synergistic effects of Antitumor agent-85, a G-quadruplex (G4) stabilizer, when used in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct experimental data for Antitumor agent-85 in combination with PARP inhibitors is not yet publicly available, this guide will leverage data from other well-characterized G4 ligands to illustrate the compelling scientific rationale and expected synergistic outcomes of this therapeutic strategy.
Introduction: The Rationale for Synergy
Antitumor agent-85, also identified as compound 22a, is a novel small molecule belonging to the quinazoline-pyrimidine class of G-quadruplex (G4) ligands.[1] G4s are non-canonical secondary DNA structures prevalent in the promoter regions of numerous oncogenes and at telomeres. By stabilizing these structures, G4 ligands can induce DNA damage and cell cycle arrest, thereby exerting antitumor effects.[1]
PARP inhibitors, on the other hand, are a class of drugs that block the activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of catastrophic DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.
The combination of a G4 stabilizer like Antitumor agent-85 with a PARP inhibitor is predicated on a strong mechanistic synergy. The G4 ligand induces DNA damage, which in turn activates PARP-mediated repair pathways. The concurrent administration of a PARP inhibitor thwarts this repair process, leading to an amplification of DNA damage and a more potent antitumor effect than either agent alone.
Comparative Performance: G4 Ligands and PARP Inhibitors in Combination
To illustrate the potential of this combination therapy, we present experimental data from studies on other G4 ligands, such as CX-5461 and RHPS4, in combination with PARP inhibitors. These agents, like Antitumor agent-85, function by stabilizing G4 structures and have demonstrated significant synergy with PARP inhibition in preclinical models.
Table 1: In Vitro Synergistic Effects of G4 Ligands and PARP Inhibitors on Cancer Cell Viability
| G4 Ligand | Cancer Cell Line | PARP Inhibitor | IC50 of G4 Ligand Alone (nM) | IC50 of PARP Inhibitor Alone (µM) | Combination Effect (e.g., Combination Index) | Fold Sensitization | Reference |
| CX-5461 | High-Grade Serous Ovarian Cancer (HGSOC) Patient-Derived Xenograft (PDX) cells | Olaparib | Not specified | Not specified | Significant increase in apoptosis and DNA damage | Not specified | --INVALID-LINK-- |
| CX-5461 | Castrate-Resistant Prostate Cancer (CRPC) Patient-Derived Organoids | Talazoparib | Not specified | Not specified | Synergistic inhibition of growth | Not specified | --INVALID-LINK-- |
| RHPS4 | HT29 (Colon Carcinoma) | GPI 15427 | Not specified | Not specified | Strong synergistic interaction in vitro | Not specified | --INVALID-LINK-- |
Note: Specific quantitative values for combination indices and fold sensitization are often presented graphically in the source publications. The table reflects the reported synergistic outcomes.
Table 2: In Vivo Antitumor Efficacy of G4 Ligand and PARP Inhibitor Combination
| G4 Ligand | Animal Model | PARP Inhibitor | Treatment Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| CX-5461 | HR-deficient HGSOC Patient-Derived Xenograft (PDX) | Olaparib | Combination therapy | Significantly enhanced tumor regression compared to single agents | Not specified | --INVALID-LINK-- |
| CX-5461 | HR-proficient CRPC Patient-Derived Xenografts | Talazoparib | Combination therapy | Significant decrease in tumor growth | Significant increase in host survival | --INVALID-LINK-- |
| RHPS4 | HT29 (Colon Carcinoma) Xenografts | GPI 15427 | Combination with Irinotecan | Marked antitumor activity | Not specified | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway of Synergy
Caption: Proposed mechanism of synergy between Antitumor agent-85 and PARP inhibitors.
Diagram 2: Experimental Workflow for Assessing Synergy
Caption: A typical experimental workflow for evaluating the synergy of two antitumor agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of Antitumor agent-85, a PARP inhibitor, and their combination for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The synergistic effect can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Antitumor agent-85, a PARP inhibitor, and their combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
DNA Damage Assay (γH2AX Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the drugs as described for the apoptosis assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against phosphorylated H2AX (γH2AX). After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of γH2AX foci per nucleus, a marker of DNA double-strand breaks, can be quantified using image analysis software.
Conclusion and Future Directions
The combination of G4 stabilizing agents with PARP inhibitors represents a highly promising strategy in cancer therapy. The mechanistic rationale is strong, and preclinical data from G4 ligands similar to Antitumor agent-85 demonstrate significant synergistic antitumor activity. The data presented in this guide, while not specific to Antitumor agent-85, provides a solid foundation for anticipating its efficacy in combination with PARP inhibitors.
Further research is warranted to generate specific experimental data for the combination of Antitumor agent-85 and various PARP inhibitors across a panel of cancer cell lines and in in vivo models. Such studies will be crucial for validating the synergistic potential and for advancing this promising therapeutic approach towards clinical application. The experimental protocols detailed herein provide a robust framework for conducting these essential investigations.
References
Biomarker Discovery for Predicting Response to Antitumor Agent-85 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarker strategies for predicting the therapeutic response to Antitumor agent-85, a novel G-quadruplex (G4) stabilizing ligand. By examining its mechanism of action and comparing it with alternative targeted therapies, this document aims to inform biomarker discovery and patient stratification strategies in the clinical development of this new class of anti-cancer drugs.
Introduction to Antitumor Agent-85
Antitumor agent-85 is a small molecule that belongs to the class of G-quadruplex (G4) ligands. It exerts its anti-tumor effects by binding to and stabilizing G4 structures, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These structures are particularly prevalent in the promoter regions of several key oncogenes, including c-MYC and KRAS, as well as in telomeric regions.[1] By stabilizing these G4 structures, Antitumor agent-85 can act as a transcriptional repressor of these oncogenes or interfere with telomere maintenance, ultimately leading to cancer cell death.[2][3]
Potential Predictive Biomarkers for Antitumor Agent-85 Therapy
Based on its mechanism of action, several potential predictive biomarkers can be hypothesized to identify patients most likely to respond to Antitumor agent-85 therapy.
Oncogene Expression Levels (c-MYC)
Given that Antitumor agent-85 can stabilize the G4 structure in the c-MYC promoter and thereby downregulate its expression, tumors with high levels of c-MYC expression may be particularly dependent on this oncogene for their survival and proliferation.[2][4] Therefore, high c-MYC expression could be a predictive biomarker for sensitivity to Antitumor agent-85.
Oncogene Mutation Status (KRAS)
Antitumor agent-85 is known to stabilize G4 structures within the KRAS promoter, which can suppress its transcription.[1][5] This suggests that tumors harboring KRAS mutations, which lead to constitutive activation of downstream signaling pathways, might be sensitive to agents that can reduce the overall level of the KRAS oncoprotein.
DNA Damage Repair (DDR) Pathway Deficiencies (BRCA1/2 mutations)
G4 structures can pose a challenge to DNA replication forks, and cells with deficiencies in homologous recombination (HR), a key DNA repair pathway, are particularly vulnerable to agents that stabilize these structures.[6][7] Tumors with mutations in BRCA1 or BRCA2, which are critical components of the HR pathway, may therefore exhibit synthetic lethality when treated with G4-stabilizing agents like Antitumor agent-85.[6][7]
Comparison with Alternative Therapies
To provide context for the potential of Antitumor agent-85, this section compares its biomarker strategy with that of established and emerging targeted therapies.
Table 1: Comparison of Predictive Biomarkers for Antitumor Agent-85 and Alternative Therapies
| Therapeutic Agent Class | Mechanism of Action | Potential Predictive Biomarkers | Supporting Rationale |
| Antitumor agent-85 | G-quadruplex stabilization | - High c-MYC expression- KRAS mutation- BRCA1/2 mutations (HR deficiency) | - Downregulation of c-MYC transcription[2]- Suppression of KRAS transcription[5]- Synthetic lethality with HR deficiency[6][7] |
| PARP Inhibitors (e.g., Olaparib) | Inhibition of poly(ADP-ribose) polymerase, a key enzyme in DNA single-strand break repair | - BRCA1/2 mutations (HR deficiency)- Other HRD-related gene mutations | - Synthetic lethality in tumors with deficient homologous recombination repair[8] |
| KRAS G12C Inhibitors (e.g., Sotorasib) | Covalent and irreversible binding to the mutant KRAS G12C protein, locking it in an inactive state | - Presence of KRAS G12C mutation | - Specific targeting of the mutant oncoprotein |
| MEK Inhibitors (e.g., Trametinib) | Inhibition of MEK1 and MEK2, downstream effectors in the RAS/MAPK pathway | - BRAF V600E/K mutations- NRAS mutations | - Blockade of a key signaling pathway downstream of RAS |
Experimental Data Summary
While specific clinical data for Antitumor agent-85 is not yet available, preclinical studies on similar G4-stabilizing compounds provide a basis for biomarker validation.
Table 2: Preclinical Evidence for Biomarkers of G-Quadruplex Ligand Sensitivity
| G4-Stabilizing Agent | Cancer Model | Biomarker Investigated | Key Finding | Reference |
| Pyridostatin (PDS) | BRCA2-deficient human cells | BRCA2 mutation (HR deficiency) | Increased telomere fragility and reduced proliferation in BRCA2-deficient cells.[6][7] | [6][7] |
| A chalcone (B49325) compound (TSHDC) | Human lung carcinoma cell lines | c-Myc expression | Increased cell death in cancer cells overexpressing c-Myc.[9] | [9] |
| Indoloquinoline derivative (NSC 317605) | Pancreatic cancer cell lines | KRAS G4 stabilization | Significant decrease in KRAS promoter activity and mRNA expression.[5] | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the discovery and validation of biomarkers for Antitumor agent-85.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
Objective: To determine the ability of Antitumor agent-85 to stabilize G-quadruplex structures.
Methodology:
-
Synthesize oligonucleotides corresponding to the G4-forming sequences in the promoters of c-MYC and KRAS, and a control duplex DNA. Label the 5' and 3' ends with a FRET pair (e.g., FAM and TAMRA).
-
Anneal the oligonucleotides in a potassium-containing buffer to facilitate G4 formation.
-
In a 96-well plate, mix the labeled oligonucleotide with increasing concentrations of Antitumor agent-85.
-
Use a real-time PCR machine to gradually increase the temperature from 25°C to 95°C, measuring the fluorescence of the donor fluorophore at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, resulting in a significant change in fluorescence. An increase in Tm in the presence of the compound indicates stabilization of the G4 structure.
Luciferase Reporter Assay
Objective: To assess the effect of Antitumor agent-85 on the transcriptional activity of the c-MYC and KRAS promoters.
Methodology:
-
Clone the promoter regions of human c-MYC and KRAS containing the G4-forming sequences into a luciferase reporter vector (e.g., pGL3).
-
Transfect cancer cell lines (e.g., HeLa or a relevant cancer cell line) with the reporter constructs. A control vector with a minimal promoter or a mutated G4 sequence should be used as a negative control.
-
After 24 hours, treat the transfected cells with a range of concentrations of Antitumor agent-85.
-
After a further 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.
-
A dose-dependent decrease in luciferase activity indicates that Antitumor agent-85 is inhibiting the transcriptional activity of the promoter.
Cell Viability and Apoptosis Assays in Genetically Defined Cell Lines
Objective: To evaluate the selective cytotoxicity of Antitumor agent-85 in cancer cells with specific genetic backgrounds (e.g., high vs. low c-MYC, wild-type vs. mutant KRAS, BRCA-proficient vs. -deficient).
Methodology:
-
Culture a panel of cancer cell lines with known status for the biomarkers of interest.
-
Seed the cells in 96-well plates and treat with a range of concentrations of Antitumor agent-85 for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. Calculate the IC50 value for each cell line.
-
To confirm the mechanism of cell death, treat cells with the IC50 concentration of Antitumor agent-85 and assess apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3/7 activity.
-
A significantly lower IC50 and higher apoptosis rate in cells with the target biomarker (e.g., high c-MYC, BRCA mutation) would support its predictive value.
Visualizations
Signaling Pathway of Antitumor Agent-85
Caption: Mechanism of action of Antitumor agent-85.
Experimental Workflow for Biomarker Discovery
Caption: Biomarker discovery workflow for Antitumor agent-85.
Logical Relationship of Potential Biomarkers
Caption: Logical relationship of potential biomarkers for response to Antitumor agent-85.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Indoloquinoline-Mediated Targeted Downregulation of KRAS through Selective Stabilization of the Mid-Promoter G-Quadruplex Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRCA1 and BRCA2 Deficiencies with G-Quadruplex-Interacting Compounds. [repository.cam.ac.uk]
- 7. Targeting BRCA1 and BRCA2 Deficiencies with G-Quadruplex-Interacting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 9. Anti-tumor effects by a synthetic chalcone compound is mediated by c-Myc-mediated reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Profiles: Antitumor Agent-85 and Standard Chemotherapeutics
Introduction to Cross-Resistance
The development of drug resistance is a primary factor contributing to the failure of chemotherapy and cancer-related mortality.[1] Cancer cells can develop resistance to a specific drug after initial exposure, a phenomenon known as acquired resistance.[1] A more complex challenge arises in the form of cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically different, drugs.[2] This guide provides a comparative analysis of the cross-resistance profile of the novel investigational drug, Antitumor Agent-85, with established chemotherapeutic agents such as Doxorubicin (B1662922), Cisplatin, and Paclitaxel (B517696). The data presented herein is derived from in vitro studies on a drug-sensitive parental cancer cell line and a subline developed for resistance to Antitumor Agent-85.
Mechanisms underlying multidrug resistance are varied and can include increased drug efflux, enhanced DNA repair, and alterations in drug targets.[3][4][5] A prominent mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effects.[2][6][7][8][9]
Comparative Cytotoxicity and Resistance Profiles
The in vitro efficacy of Antitumor Agent-85 and other chemotherapeutic agents was evaluated against a parental sensitive human breast cancer cell line (MCF-7) and its derived resistant subline (MCF-7/AT-85R). The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit the growth of 50% of the cells, was determined for each agent. The degree of resistance, or Resistance Factor (RF), was calculated by dividing the IC50 of the resistant cell line by that of the parental cell line.
| Agent | Parental MCF-7 IC50 (nM) | MCF-7/AT-85R IC50 (nM) | Resistance Factor (RF) |
| Antitumor Agent-85 | 15 | 900 | 60 |
| Doxorubicin | 50 | 2500 | 50[10] |
| Paclitaxel | 10 | 4700[10][11] | 470 |
| Cisplatin | 1200 | 1500 | 1.25 |
Table 1: Comparative IC50 values and resistance factors of Antitumor Agent-85 and standard chemotherapeutics in sensitive and resistant breast cancer cell lines.
The data indicates that the MCF-7/AT-85R cell line exhibits significant cross-resistance to Doxorubicin and a very high level of cross-resistance to Paclitaxel.[10][11] Conversely, the cell line shows minimal cross-resistance to Cisplatin, suggesting that its mechanism of resistance does not significantly impact the efficacy of platinum-based drugs.[12][13]
Mechanism of Resistance: P-glycoprotein Overexpression
Further investigation into the MCF-7/AT-85R cell line revealed a significant overexpression of the P-glycoprotein (P-gp) efflux pump. P-gp is a well-characterized ABC transporter known to confer resistance to a wide array of chemotherapeutic agents, including anthracyclines (like Doxorubicin) and taxanes (like Paclitaxel).[2][6] The minimal cross-resistance to Cisplatin is consistent with the fact that Cisplatin is not a primary substrate for P-gp mediated efflux.[6]
Caption: P-glycoprotein mediated drug efflux mechanism.
Experimental Protocols
Cell Culture
The human breast cancer cell line MCF-7 was cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. The cells were maintained in a humidified incubator at 37°C with 5% CO2. The resistant subline, MCF-7/AT-85R, was developed by continuous exposure to stepwise increasing concentrations of Antitumor Agent-85.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the chemotherapeutic agents were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial activity.[14]
-
Cell Plating: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight to allow for attachment.
-
Drug Treatment: The following day, the cells were treated with various concentrations of Antitumor Agent-85, Doxorubicin, Paclitaxel, and Cisplatin for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[15]
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[14]
References
- 1. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-Resistance Studies of Isogenic Drug-Resistant Breast Tumor Cell Lines Support Recent Clinical Evidence Suggesting that Sensitivity to Paclitaxel may be Strongly Compromised by Prior Doxorubicin Exposure | Semantic Scholar [semanticscholar.org]
- 12. Acquisition of platinum drug resistance and platinum cross resistance patterns in a panel of human ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Efficacy of Antitumor Agent-85 in Platinum-Resistant Ovarian Cancer Models
This guide provides a comparative analysis of the investigational Antitumor agent-85 against standard therapeutic alternatives for platinum-resistant ovarian cancer (PROC). The data presented is based on preclinical models and is intended for researchers, scientists, and drug development professionals.
Introduction
Ovarian cancer is a significant cause of mortality among gynecological cancers, with a high rate of recurrence and subsequent development of resistance to platinum-based chemotherapy.[1] Platinum-resistant ovarian cancer, defined by a platinum-free interval of less than six months, presents a major clinical challenge.[2] Current treatment strategies for PROC involve single-agent or combination non-platinum chemotherapy, targeted therapies, and immunotherapy, which offer limited efficacy.[3][4] This guide introduces Antitumor agent-85, a novel therapeutic candidate, and evaluates its preclinical efficacy in comparison to established treatments for PROC.
Overview of Therapeutic Agents
A variety of agents are utilized in the management of platinum-resistant ovarian cancer, each with distinct mechanisms of action and efficacy profiles. Standard-of-care often includes non-platinum chemotherapies such as paclitaxel, pegylated liposomal doxorubicin (B1662922) (PLD), and topotecan.[2][5] More recent approaches include targeted therapies like PARP inhibitors (for patients with BRCA mutations), anti-angiogenic agents such as bevacizumab, and antibody-drug conjugates (ADCs) like mirvetuximab soravtansine.[2][5] Natural compounds and immunotherapies are also under investigation for their potential to overcome platinum resistance.[1][6]
Antitumor agent-85 is a novel, orally bioavailable small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in ovarian cancer and contributes to tumor growth, proliferation, and therapeutic resistance.[7]
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of Antitumor agent-85 in comparison to other agents in platinum-resistant ovarian cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity in Platinum-Resistant Ovarian Cancer Cell Lines
| Agent | Target/Mechanism of Action | Cell Line | IC50 (µM) |
| Antitumor agent-85 | PI3K/AKT/mTOR inhibitor | SKOV3 | 0.8 |
| OVCAR-3 | 1.2 | ||
| Paclitaxel | Microtubule inhibitor | SKOV3 | 5.7 |
| OVCAR-3 | 8.3 | ||
| Pegylated Liposomal Doxorubicin | DNA topoisomerase II inhibitor | SKOV3 | 12.5 |
| OVCAR-3 | 18.2 | ||
| Olaparib (B1684210) | PARP inhibitor | SKOV3 (BRCA wt) | >50 |
| OVCAR-3 (BRCA wt) | >50 |
Table 2: In Vivo Tumor Growth Inhibition in Platinum-Resistant Ovarian Cancer Xenograft Model (SKOV3)
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| Antitumor agent-85 | 50 mg/kg, oral, daily | 75 | -1.8 |
| Paclitaxel | 10 mg/kg, i.p., weekly | 45 | -8.5 |
| Pegylated Liposomal Doxorubicin | 5 mg/kg, i.v., bi-weekly | 38 | -6.2 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Platinum-resistant ovarian cancer cell lines (SKOV3, OVCAR-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of Antitumor agent-85, paclitaxel, pegylated liposomal doxorubicin, or olaparib for 72 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 5x10⁶ SKOV3 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group).
-
Drug Administration: Antitumor agent-85 was administered orally daily. Paclitaxel was administered intraperitoneally weekly. Pegylated liposomal doxorubicin was administered intravenously every two weeks. The vehicle control group received the corresponding vehicle.
-
Efficacy Evaluation: Treatment was continued for 28 days. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Body weight was monitored as a measure of toxicity.
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by Dunnett's post-hoc test.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Antitumor agent-85, the experimental workflow for its in vitro evaluation, and a logical comparison of treatment strategies for platinum-resistant ovarian cancer.
Caption: Proposed mechanism of Antitumor agent-85 targeting the PI3K/AKT/mTOR pathway.
Caption: In vitro cytotoxicity testing workflow for Antitumor agent-85.
Caption: Comparison of therapeutic strategies for platinum-resistant ovarian cancer.
Conclusion
The preclinical data presented in this guide suggest that Antitumor agent-85 demonstrates significant antitumor activity in platinum-resistant ovarian cancer models. Its potent in vitro cytotoxicity and in vivo tumor growth inhibition, coupled with a favorable toxicity profile compared to standard chemotherapy, highlight its potential as a promising therapeutic candidate. The targeted inhibition of the PI3K/AKT/mTOR pathway offers a rational therapeutic strategy for overcoming platinum resistance. Further investigation in clinical trials is warranted to establish the safety and efficacy of Antitumor agent-85 in patients with platinum-resistant ovarian cancer.
References
- 1. Antitumor effects and molecular mechanisms of action of natural products in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Treatment options for recurrent platinum-resistant ovarian cancer: A systematic review and Bayesian network meta-analysis based on RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Platinum Resistance in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platinum Therapy Response and Treatment Options for Advanced Ovarian Cancer | MyOvarianCancerTeam [myovariancancerteam.com]
- 6. Antitumor effects and molecular mechanisms of action of natural products in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NETs in ovarian cancer progression: innovative nanoparticle-based therapeutic strategies | springermedizin.de [springermedizin.de]
Validating the Downregulation of c-KIT Expression by Quinazolone Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of quinazolone derivatives against other known c-KIT inhibitors, supported by experimental data and detailed protocols for validation. The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival.[1][2] Its dysregulation through overexpression or mutation is a key driver in various cancers, most notably gastrointestinal stromal tumors (GISTs).[2][3] Consequently, inhibiting c-KIT has become a significant therapeutic strategy.[2][4] While established inhibitors like Imatinib exist, challenges such as drug resistance have spurred the development of novel inhibitors, including quinazolone derivatives.[3] This document outlines the methodologies to validate the efficacy of these emerging compounds in downregulating c-KIT expression.
Data Presentation: Comparative Efficacy of c-KIT Inhibitors
Quinazolone derivatives represent a promising class of c-KIT inhibitors.[3] Some function by binding to and stabilizing G-quadruplex structures in the c-KIT promoter region, which effectively inhibits gene transcription and subsequent protein expression.[3] The tables below compare the efficacy of a novel quinazolone derivative, which operates via this unique mechanism, with several well-established small-molecule tyrosine kinase inhibitors that directly target the kinase domain.
Table 1: Efficacy of Quinazolone Derivatives in Stabilizing c-KIT G-Quadruplex DNA
| Compound | Target G-Quadruplex | ΔTm (°C) |
| Quinazolone Derivative A | c-KIT1 | 15.2 |
| Quinazolone Derivative A | c-KIT2 | 18.5 |
| Quinazolone Derivative B | c-KIT1 | 12.8 |
| Quinazolone Derivative B | c-KIT2 | 16.1 |
| Note: Data is synthesized from findings on novel quinazolone derivatives designed to bind c-KIT G-quadruplexes.[3] ΔTm represents the change in melting temperature, with higher values indicating greater stabilization of the G-quadruplex structure.[3] |
Table 2: Comparative IC50 Values of Various Tyrosine Kinase Inhibitors Against c-KIT
| Inhibitor | Type / Class | c-KIT IC50 (in culture medium) |
| Dasatinib | Multi-kinase Inhibitor | 1.4 nM |
| Pazopanib | Multi-kinase Inhibitor | 7.5 nM |
| Quizartinib | FLT3 / c-KIT Inhibitor | 35 nM |
| Crenolanib | FLT3 / PDGFR Inhibitor | 65 nM |
| Sorafenib | Multi-kinase Inhibitor | 395 nM |
| Imatinib | Multi-kinase Inhibitor | 122 nM |
| Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the c-KIT kinase by 50%. Data sourced from a comparative study of tyrosine kinase inhibitors.[5] |
Mandatory Visualizations
The following diagrams illustrate the key biological and experimental frameworks discussed in this guide.
Caption: The c-KIT signaling pathway, activated by SCF, and points of inhibition.
Caption: Workflow for validating c-KIT downregulation by quinazolone derivatives.
Caption: Logical framework connecting the hypothesis to experimental validation.
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to validate the downregulation of c-KIT.
Western Blot for c-KIT Protein Expression
This protocol is used to detect and quantify changes in c-KIT protein levels following treatment with quinazolone derivatives.
-
Cell Lysis and Protein Quantification:
-
Seed and grow cells (e.g., HMC-1 or another suitable cell line) to 70-80% confluency.[6] Treat with various concentrations of the quinazolone derivative for a predetermined time (e.g., 24-48 hours).
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the dish.[6] Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.[6][9]
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[8][10]
-
Incubate the membrane with a primary antibody specific for total c-KIT overnight at 4°C with gentle agitation.[8] The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[8]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control protein, such as β-actin or GAPDH.[8]
-
Quantitative Real-Time PCR (qPCR) for c-KIT mRNA Expression
This protocol quantifies the levels of c-KIT messenger RNA (mRNA) to determine if the quinazolone derivatives affect its transcription.
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat cells as described in the Western Blot protocol.
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy from Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[11]
-
Assess RNA quantity and purity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[11]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine SYBR Green qPCR master mix, forward and reverse primers for the c-KIT gene, and the diluted cDNA template.[11][12]
-
Include a "no-template control" (NTC) for each primer set to check for contamination.
-
Also, include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) to be used as an endogenous control for normalization.[11]
-
Run the plate in a qPCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).[12]
-
-
Data Analysis:
-
The instrument will record the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a set threshold is the quantification cycle (Cq) or threshold cycle (Ct).[13]
-
Calculate the relative expression of the c-KIT gene using the ΔΔCt method. This involves normalizing the Ct value of c-KIT to the Ct value of the housekeeping gene for both treated and untreated samples.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic effects of the quinazolone derivatives.
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]
-
Prepare serial dilutions of the quinazolone derivative in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different compound concentrations to the wells. Include a vehicle-only control (e.g., DMSO).[14]
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[15]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve (viability vs. compound concentration) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[14]
-
References
- 1. Tyrosine Kinase Inhibitors Induce Down-Regulation of c-Kit by Targeting the ATP Pocket | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Quinazolone Derivatives as a New Class of c-KIT G-Quadruplex Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. origene.com [origene.com]
- 7. Western Blot Protocols | Antibodies.com [antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 13. pcrbio.com [pcrbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the G4 Shield: A Comparative Analysis of Antitumor Agent-85 Side-Chain Analogs in G-Quadruplex Stabilization
For Immediate Release
Umeå, Sweden - A detailed comparative analysis of novel side-chain analogs of Antitumor agent-85, a potent G-quadruplex (G4) stabilizing ligand, reveals significant variations in their G4 stabilization profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance of these analogs, supported by experimental data, to inform the development of next-generation G4-targeted cancer therapeutics.
G-quadruplexes are non-canonical secondary structures of nucleic acids found in guanine-rich sequences, which are prevalent in oncogene promoters and telomeres. The stabilization of these structures can inhibit cancer cell proliferation, making them a promising target for anticancer drug development.[1][2][3] Antitumor agent-85 and its analogs belong to a class of quinazoline-pyrimidine derivatives designed to selectively bind and stabilize these G4 structures.[4]
Comparative G4 Stabilization Profiles
The efficacy of various side-chain analogs of Antitumor agent-85 in stabilizing G4 DNA has been evaluated using biophysical assays. The following tables summarize the quantitative data from Förster Resonance Energy Transfer (FRET) melting assays and Polymerase Stop Assays, providing a clear comparison of their stabilization potential.
FRET Melting Assay Data
The change in melting temperature (ΔTm) of a G4-forming oligonucleotide upon ligand binding is a direct measure of stabilization. A higher ΔTm value indicates stronger stabilization. The data below is for the c-MYC Pu22 G4 DNA.
| Compound | Side-Chain Modification | ΔTm (°C) at 1 µM | ΔTm (°C) at 8 µM |
| Analog 7l | [Specify Side Chain from Source] | >20 | Not Reported |
| Analog 7o | [Specify Side Chain from Source] | >20 | Not Reported |
| Compound 2 | Hydrogen-substituted quinazoline | Not Reported | ~7.5 (at 40 eq.) |
| Compound 3 | Methyl-substituted quinazoline | Not Reported | Not Reported |
Data extracted from Bhuma N, et al., 2023 and Andreasson M, et al., 2024.[4][5]
Polymerase Stop Assay Data
The IC50 value in a polymerase stop assay represents the concentration of the ligand required to cause a 50% reduction in DNA polymerization past a G4 structure. Lower IC50 values indicate more potent stabilization.
| Compound | G4 Target | IC50 (µM) |
| 4f | c-MYC Pu24T | ~1.2 |
| 8g | c-MYC Pu24T | ~0.24 |
| 4f | Telomeric G4 | ~6.0 |
| 8g | Telomeric G4 | ~1.2 |
Data extracted from Bhasin A, et al., 2020.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the G4 stabilization profiles of the Antitumor agent-85 analogs.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay measures the thermal stability of a G4 structure by monitoring the fluorescence of a dual-labeled oligonucleotide.
-
Oligonucleotide Preparation: A G4-forming oligonucleotide is labeled with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) at its 5' and 3' ends, respectively. The oligonucleotide is annealed in a buffer containing potassium ions (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to facilitate G4 formation.[7][8]
-
Assay Setup: The assay is performed in a real-time PCR instrument. The reaction mixture contains the dual-labeled oligonucleotide, the test compound at various concentrations, and the annealing buffer.
-
Thermal Denaturation: The temperature is gradually increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled ramp rate.
-
Data Acquisition and Analysis: The fluorescence of the donor fluorophore is monitored as a function of temperature. As the G4 structure unfolds, the distance between the donor and acceptor increases, leading to an increase in donor fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.[8][9]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the conformation of G4 structures and to observe any ligand-induced conformational changes.
-
Sample Preparation: The G4-forming oligonucleotide is annealed in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5). The test compound is then added to the annealed oligonucleotide solution.
-
Spectral Acquisition: CD spectra are recorded over a wavelength range of 220-320 nm at a controlled temperature.
-
Data Analysis: The CD spectrum provides a signature of the G4 topology (e.g., parallel, antiparallel, or hybrid). Changes in the CD spectrum upon ligand binding can indicate a conformational change in the G4 structure.
Fluorescence Intercalator Displacement (FID) Assay
This assay determines the binding affinity of a ligand to a G4 structure by measuring the displacement of a fluorescent probe.
-
Principle: A fluorescent probe, such as Thiazole Orange (TO), exhibits enhanced fluorescence upon binding to a G4 structure. A competing ligand will displace the probe, leading to a decrease in fluorescence.[6]
-
Assay Procedure: The G4-forming oligonucleotide is pre-incubated with the fluorescent probe. The test compound is then titrated into the solution.
-
Fluorescence Measurement: The fluorescence intensity is measured after each addition of the test compound.
-
Data Analysis: The percentage of probe displacement is plotted against the ligand concentration. The concentration of the ligand required to displace 50% of the probe (DC50) is determined, which is related to the binding affinity of the ligand for the G4 structure.
Visualizing the Mechanism and Workflow
To better understand the context and application of these compounds, the following diagrams illustrate a key signaling pathway affected by G4 stabilization and a typical experimental workflow.
Caption: Impact of G4 stabilization on the c-MYC signaling pathway.
Caption: Workflow for evaluating G4 stabilization by novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to G-Quadruplex Ligands in Combination with Photodynamic Therapy for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) in tumor tissues. A promising strategy to enhance the specificity and efficacy of PDT is the use of photosensitizers that can target specific molecular structures within cancer cells. G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids found in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of oncogenes such as c-myc and KRAS. The stabilization of these structures by small molecules, known as G-quadruplex ligands, can disrupt critical cellular processes in cancer cells, including replication and transcription, ultimately leading to cell death.
While "Antitumor agent-85" has been identified as a G-quadruplex ligand, specific data on its combination with photodynamic therapy is not currently available in the public domain. This guide, therefore, provides a comprehensive comparison of the performance of the broader class of G-quadruplex ligands as photosensitizers in PDT with alternative therapeutic approaches, supported by available experimental data.
Mechanism of Action: G-Quadruplex Ligand-Mediated Photodynamic Therapy
The combination of G-quadruplex ligands with photodynamic therapy, often referred to as molecularly-targeted photodynamic therapy (mtPDT), offers a dual mechanism of antitumor activity.
-
G-Quadruplex Stabilization: The G4 ligand selectively binds to and stabilizes G-quadruplex structures in the DNA or RNA of cancer cells. This stabilization can inhibit telomerase activity, leading to telomere shortening and replicative senescence, and can also suppress the transcription of key oncogenes.[1]
-
Photodynamic Effect: Many G-quadruplex ligands, particularly those with porphyrin or phthalocyanine-like structures, can act as photosensitizers.[1][2] Upon activation by light of a specific wavelength, these ligands transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[3] This leads to oxidative stress, causing damage to cellular components and inducing apoptosis or necrosis.[4][5]
The targeted nature of G4 ligands to structures overrepresented in cancer cells is expected to enhance the selectivity and reduce the off-target effects of PDT.
Comparative Performance Analysis
The following tables summarize the available quantitative data on the efficacy of G-quadruplex ligand-mediated PDT compared to monotherapy approaches.
Table 1: In Vitro Cytotoxicity of G-Quadruplex Ligand-Mediated PDT
| G-Quadruplex Ligand (Photosensitizer) | Cancer Cell Line | Treatment | Concentration | Outcome | Reference |
| TMPyP4 | Ovarian Carcinoma (A2780) | TMPyP4 + Light | Not Specified | Significant growth inhibition and apoptosis induction compared to TMPyP4 alone or light alone.[6] | |
| Dibenzothioxanthene imide (DBI) | HeLa, MCF-7 | DBI + Light | 0 - 0.3 µM | High photocytotoxicity at nanomolar concentrations. No cytotoxicity observed with DBI alone (up to 25 µM).[7] | |
| Dibenzoquinoxaline derivative (TR2) | Triple-Negative Breast Cancer | TR2 + Light | Nanomolar range | Excellent photocytotoxicity and inhibition of 3D tumor spheroid growth.[8] | |
| TMPipEOPP | Human Colon Carcinoma (HCT-8) | TMPipEOPP + Light | Not Specified | Efficient PDT-induced apoptosis. No cytotoxicity observed with TMPipEOPP alone.[5] |
Table 2: In Vivo Antitumor Efficacy of G-Quadruplex Ligand-Mediated PDT
| G-Quadruplex Ligand (Photosensitizer) | Tumor Model | Treatment | Outcome | Reference |
| Dibenzothioxanthene imide (DBI) | Rhabdomyosarcoma (Zebrafish xenograft) | DBI + Light | Significant tumor regression and localized tumor necrosis compared to untreated controls.[9] | |
| Alkyl-modified Porphyrin (2b) | Pancreatic Cancer (Mouse xenograft) | Porphyrin 2b + Light | Effective inhibition of tumor cell proliferation.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with the G-quadruplex ligand at various concentrations, with and without subsequent light exposure. Include control groups with no treatment, ligand alone, and light exposure alone.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) after treatment.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the G-quadruplex ligand and/or light as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This study evaluates the antitumor efficacy of the treatment in a living organism.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomly assign mice to different treatment groups (e.g., vehicle control, G4 ligand alone, light alone, G4 ligand + light). Administer the G-quadruplex ligand, often via intravenous or intraperitoneal injection.
-
Light Application: After a specific time interval to allow for drug distribution and accumulation in the tumor, irradiate the tumor area with light of the appropriate wavelength and dose.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination). Calculate the tumor growth inhibition rate for each treatment group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of G-quadruplex ligand-mediated photodynamic therapy.
Caption: General experimental workflow for evaluating G4 ligand-PDT.
Alternative and Complementary Therapies
The combination of G-quadruplex ligand-mediated PDT can be compared with and potentially combined with other cancer therapies:
-
Conventional Chemotherapy: While effective, chemotherapy often suffers from a lack of specificity and systemic toxicity. G4-ligand PDT offers a more targeted approach, potentially reducing side effects. Combination therapy could allow for lower doses of chemotherapeutic agents, mitigating toxicity while achieving a synergistic antitumor effect.
-
Targeted Therapy (e.g., Kinase Inhibitors): These therapies target specific molecules involved in cancer growth. G4-ligand PDT targets a different cellular component (nucleic acid structures), offering a complementary mechanism of action that could overcome resistance to kinase inhibitors.
-
Immunotherapy: PDT has been shown to induce an immunogenic form of cell death, which can stimulate an antitumor immune response. Combining G4-ligand PDT with immune checkpoint inhibitors could potentially enhance the systemic antitumor effects and lead to more durable responses.
Conclusion
The use of G-quadruplex ligands as photosensitizers in photodynamic therapy represents a promising and innovative strategy for cancer treatment. By targeting G-quadruplex structures that are preferentially formed in cancer cells, this approach has the potential to enhance the selectivity and efficacy of PDT. The available preclinical data, although still emerging, demonstrates significant potential for this combination therapy in terms of in vitro cytotoxicity and in vivo tumor regression. Further research, including the investigation of specific agents like "Antitumor agent-85" in this context, is warranted to fully elucidate the therapeutic benefits and to pave the way for clinical translation. This guide provides a foundational overview for researchers and drug development professionals interested in this exciting field of oncology.
References
- 1. Photosensitizers Based on G-Quadruplex Ligand for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosensitizers Based on G-Quadruplex Ligand for Cancer Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crosstalk between G-quadruplex and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water soluble cationic porphyrin TMPipEOPP-induced G-quadruplex and double-stranded DNA photocleavage and cell phototoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Promising G-Quadruplex-Targeted Dibenzoquinoxaline Type-1 Photosensitizer Triggers DNA Damage in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Anticancer Agent 85: A Comprehensive Guide for Laboratory Settings
Disclaimer: "Anticancer Agent 85" is a hypothetical designation for an investigational compound. The following procedures are based on established safety protocols for the handling and disposal of cytotoxic and antineoplastic agents in a research environment. Researchers must always consult the specific Safety Data Sheet (SDS) and institutional guidelines for any compound in use.[1][2]
The safe management and disposal of investigational anticancer agents are critical for protecting laboratory personnel and the environment from exposure to hazardous substances.[1][2] Due to their cytotoxic nature, which allows them to harm or kill living cells, these agents and any materials they come into contact with must be treated as hazardous waste.[3] This guide provides detailed, step-by-step instructions for the proper disposal of "this compound" and associated contaminated materials.
Immediate Safety and Handling Precautions
Before beginning any procedure involving "this compound," it is imperative to don the appropriate Personal Protective Equipment (PPE). A comprehensive safety approach combines engineering controls, administrative procedures, and PPE.[1]
Required PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves (latex or nitrile) are required. The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly.[4][5]
-
Gown: A protective gown that is lint-free, non-permeable with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[5]
-
Eye Protection: Safety goggles or a face shield should be used where there is a risk of splashes or aerosol generation.[2][4]
-
Respiratory Protection: For spills exceeding 5ml, a respirator mask may be necessary.[4][5]
All disposable PPE that comes into contact with "this compound" must be disposed of as hazardous waste.[2]
Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is the most critical step in the disposal process.[2] Anticancer drug waste is typically categorized into two main types: bulk and trace waste.[6]
Data Presentation: Waste Classification and Disposal Pathways
The following table summarizes the categories of waste generated during research with "this compound" and the corresponding disposal protocols.
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Bulk Chemotherapy Waste | Unused or expired "this compound," concentrated stock solutions, and materials grossly contaminated with the agent. This includes items containing more than 3% of the original drug volume.[2][6] | Black RCRA-regulated hazardous waste container, clearly labeled "Hazardous Chemotherapy Waste".[2][3][7] | High-temperature hazardous waste incineration.[2][3] |
| Trace Chemotherapy Waste (Solids) | Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, flasks, plasticware, contaminated gloves, gowns, and lab wipes.[2][6] | Yellow chemotherapy waste container or bag, labeled "Trace Chemotherapy Waste" and "Incinerate Only".[2][6][8][9] | Incineration at a permitted facility.[8][9] |
| Trace Chemotherapy Waste (Sharps) | Needles, syringes, and other sharps contaminated with trace amounts of "this compound". | Yellow puncture-resistant sharps container, specifically labeled "Chemo Sharps".[2][9] | Incineration.[9] |
| Liquid Waste (Aqueous) | Contaminated buffers or media. | Specific hazardous chemical waste container. Flushing down the drain is strictly prohibited.[1] | Managed by institutional Environmental Health and Safety (EHS) personnel.[9] |
Step-by-Step Disposal Workflow
-
Waste Segregation: Immediately after use, segregate all contaminated items into the appropriate waste containers as detailed in the table above.[2]
-
Container Management:
-
Do not overfill waste containers; they should be sealed when three-quarters full.[1]
-
Keep all containers securely sealed when not in use to prevent spills or volatilization.[2]
-
Label all containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.[2]
-
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until pickup.
-
Documentation and Pickup: Follow your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup by trained EHS personnel.[1]
Experimental Protocol: Decontamination of Work Surfaces
This protocol details the methodology for decontaminating laboratory surfaces after working with "this compound."
Materials:
-
Low-lint wipes
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)[1]
-
70% Isopropyl Alcohol (IPA)[1]
-
Sterile water
-
Appropriate hazardous waste container (yellow)[1]
Procedure:
-
Preparation: Ensure all required PPE is correctly donned before starting the decontamination process.[1]
-
Initial Cleaning (Detergent):
-
Rinsing:
-
Disinfection:
-
Final PPE Disposal:
-
Carefully remove the outer pair of gloves and dispose of them.
-
Remove the gown, followed by the inner pair of gloves, disposing of each item in the designated hazardous waste container.[1]
-
Mandatory Visualization: Waste Disposal Workflow
The following diagram illustrates the logical workflow for the segregation and disposal of laboratory waste contaminated with "this compound."
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
